Deruxtecan 2-hydroxypropanamide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C27H26FN3O6 |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
InChI 键 |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
手性 SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of the Deruxtecan Linker-Payload
Introduction
Trastuzumab deruxtecan (B607063) (T-DXd), marketed as Enhertu®, is a groundbreaking antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of HER2-positive cancers.[1][2] It is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, covalently linked to a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[1] The linkage is achieved through a stable, tumor-selective, cleavable tetrapeptide-based linker.[3] This technical guide provides a detailed overview of the synthesis of the deruxtecan linker-payload, a critical component of this therapeutic agent. While the query specifically mentioned "2-hydroxypropanamide," this moiety is not a recognized component of the deruxtecan linker-payload synthesis pathway. This guide will focus on the synthesis of the established chemical structure of deruxtecan.
Deruxtecan: Structure and Components
Deruxtecan is a drug-linker conjugate comprised of:
-
A maleimide (B117702) group (MC): for conjugation to the antibody.
-
A tetrapeptide linker (Gly-Gly-Phe-Gly): designed to be cleaved by lysosomal enzymes, such as cathepsins, which are often overexpressed in tumor cells.[4][5]
-
A self-immolative spacer: which, upon cleavage of the peptide linker, releases the active payload.
-
The payload (DXd): a highly potent derivative of exatecan (B1662903), a topoisomerase I inhibitor.[6]
The following sections detail the synthetic pathways for the key components of deruxtecan and their subsequent conjugation.
Synthesis of the Exatecan Payload (DXd)
The synthesis of the exatecan payload, DXd, is a multi-step process involving the construction of the core heterocyclic ring system. A representative synthetic route is outlined below, with experimental details and quantitative data summarized from publicly available information.[7]
Experimental Protocol: Synthesis of Exatecan Precursor
A plausible synthetic pathway for an exatecan precursor, based on common organic synthesis methodologies for camptothecin (B557342) analogs, is as follows:
-
Bromination and Reduction: 2-fluoro-1-methyl-4-nitrobenzene is first brominated using N-bromosuccinimide (NBS) in sulfuric acid and heptane. The resulting product undergoes nitro group reduction, followed by acetylation of the aniline (B41778) to yield the corresponding acetamide.
-
Friedländer Annulation: The acetylated intermediate is then reacted with a suitable ketone in a Friedländer annulation reaction to construct the quinoline (B57606) core of the camptothecin analog.
-
Lactone Ring Formation: The final lactone ring is typically formed via a series of reactions, including the introduction of a side chain that can be cyclized to form the E-ring of the camptothecin structure.
Quantitative Data: Synthesis of Exatecan Precursor
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | 2-fluoro-1-methyl-4-nitrobenzene | NBS, H₂SO₄, Heptane; Reduction; Ac₂O | Acetylated aniline intermediate | ~37% (over 3 steps) |
| 2 | Acetylated aniline intermediate | Ketone partner | Quinoline core | Data not available |
| 3 | Quinoline core | Various | Exatecan precursor | Data not available |
Synthesis of the Linker and Conjugation to Payload
The synthesis of the linker involves the sequential coupling of the amino acids Gly-Gly-Phe-Gly, followed by the attachment of the maleimide group and the self-immolative spacer. The final step is the conjugation of the completed linker to the exatecan payload.
Experimental Protocol: Linker Synthesis and Conjugation
-
Peptide Synthesis: The tetrapeptide Gly-Gly-Phe-Gly is synthesized using standard solid-phase or solution-phase peptide synthesis techniques.
-
Linker-Payload Assembly: An advanced linker intermediate is synthesized, which is then coupled to the exatecan payload.[7]
-
Fmoc Deprotection and Maleimide Installation: The Fmoc protecting group is removed from the linker-payload conjugate, and the resulting amine is reacted with 6-maleimidocaproic acid to install the maleimide group, yielding the final deruxtecan molecule.[7]
Quantitative Data: Linker Synthesis and Conjugation
| Step | Starting Material | Reagents | Product | Yield (%) |
| 1 | Amino acids | Coupling agents, protecting groups | GGFG tetrapeptide | Data not available |
| 2 | Linker intermediate, Exatecan | Coupling agents | Linker-payload conjugate | Data not available |
| 3 | Fmoc-linker-payload | DBU; 6-maleimidocaproic acid | Deruxtecan | Data not available |
Final Conjugation to Trastuzumab
The final step in the manufacturing of trastuzumab deruxtecan is the conjugation of the deruxtecan linker-payload to the trastuzumab antibody.
Experimental Protocol: Antibody-Drug Conjugation
-
Antibody Reduction: The interchain disulfide bonds of the trastuzumab antibody are partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]
-
Conjugation: The reduced antibody is then reacted with the deruxtecan linker-payload. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. This results in the final ADC with a drug-to-antibody ratio (DAR) of approximately 8.[8][9]
Visualizing the Synthesis and Mechanism of Action
Synthesis Pathway of Deruxtecan
Caption: High-level overview of the Deruxtecan synthesis pathway.
Mechanism of Action of Trastuzumab Deruxtecan
Caption: Mechanism of action of Trastuzumab Deruxtecan.
The synthesis of the deruxtecan linker-payload is a complex and precise process that is fundamental to the efficacy of trastuzumab deruxtecan. While the term "2-hydroxypropanamide" does not correspond to a known component in the synthesis of this ADC, the established synthetic pathways for the exatecan payload and the cleavable linker have been well-documented. The innovative design of the linker-payload system, allowing for a high drug-to-antibody ratio and a potent bystander effect, underscores the advanced chemical engineering involved in the development of this important cancer therapeutic.[8][10]
References
- 1. adcreview.com [adcreview.com]
- 2. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 6. mdpi.com [mdpi.com]
- 7. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 8. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery research and translation science of trastuzumab deruxtecan, from non-clinical study to clinical trial [jstage.jst.go.jp]
The Architecture of a Precision Strike: An In-depth Technical Guide to the Mechanism of Action of Trastuzumab Deruxtecan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trastuzumab deruxtecan (B607063) (T-DXd), commercially known as ENHERTU®, is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of HER2-expressing solid tumors. This technical guide provides a comprehensive overview of the core mechanism of action of T-DXd, detailing the intricate interplay of its constituent components that culminates in potent and selective tumor cell death. We will explore the molecular interactions, cellular trafficking, and the ultimate cytotoxic payload delivery that underpin its therapeutic effect. Furthermore, this guide will present key preclinical and clinical data, outline fundamental experimental protocols used to elucidate its mechanism, and provide visual representations of the critical pathways and processes involved.
Introduction: A New Paradigm in Targeted Cancer Therapy
The advent of antibody-drug conjugates represents a significant leap forward in precision oncology. These complex biotherapeutics are designed to selectively deliver highly potent cytotoxic agents to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.[1] Trastuzumab deruxtecan is a prime example of this innovative class of drugs, comprised of three key components: a humanized anti-HER2 monoclonal antibody, a novel topoisomerase I inhibitor payload (deruxtecan), and a stable, tumor-selective cleavable linker.[1][2] This sophisticated design allows for targeted delivery of a powerful chemotherapeutic directly to tumors overexpressing the human epidermal growth factor receptor 2 (HER2).[3]
The Molecular Blueprint of Trastuzumab Deruxtecan
The efficacy of trastuzumab deruxtecan is intrinsically linked to the synergistic function of its three components:
-
The Targeting Moiety: Trastuzumab Trastuzumab is a well-characterized humanized IgG1 monoclonal antibody that binds with high affinity to the extracellular domain IV of the HER2 receptor.[4] HER2, a member of the epidermal growth factor receptor family, is a key driver of cell growth and proliferation, and its overexpression is a hallmark of several cancers, including a subset of breast, gastric, and non-small cell lung cancers.[4][5] Beyond its role as a delivery vehicle, trastuzumab itself exhibits anti-tumor activity by inhibiting HER2-mediated signaling pathways and inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
-
The Cytotoxic Payload: Deruxtecan (DXd) Deruxtecan (DXd) is a potent derivative of exatecan, a topoisomerase I inhibitor.[7][8] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress by creating transient single-strand breaks in the DNA.[9] DXd intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex, preventing the re-ligation of the single-strand breaks.[10] This leads to the accumulation of DNA double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptotic cell death.[4]
-
The Linker: A Stable and Selective Bridge A tetrapeptide-based cleavable linker covalently connects trastuzumab to deruxtecan.[1] This linker is engineered to be highly stable in the systemic circulation, minimizing the premature release of the cytotoxic payload and reducing off-target toxicity.[2] Upon internalization of the ADC into the target cancer cell, the linker is efficiently cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[9][11] This ensures the specific release of deruxtecan within the cancer cell.
The Stepwise Mechanism of Action: From Circulation to Cytotoxicity
The therapeutic action of trastuzumab deruxtecan can be delineated into a multi-step process:
-
Target Binding and Internalization: Once administered, T-DXd circulates in the bloodstream. The trastuzumab component selectively binds to HER2 receptors on the surface of tumor cells.[12] This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-HER2 complex.[5]
-
Lysosomal Trafficking and Linker Cleavage: The endocytic vesicle containing the ADC-HER2 complex fuses with lysosomes. The acidic environment and the presence of proteases, such as cathepsins B and L, within the lysosome facilitate the cleavage of the tetrapeptide linker.[6][9]
-
Payload Release and Topoisomerase I Inhibition: The cleavage of the linker liberates the highly potent deruxtecan payload into the cytoplasm of the cancer cell.[11] DXd then translocates to the nucleus, where it binds to and inhibits topoisomerase I, leading to the formation of stable DNA-topoisomerase I cleavage complexes.[9]
-
DNA Damage and Apoptosis: The inhibition of topoisomerase I function results in the accumulation of DNA single and double-strand breaks, cell cycle arrest, and the initiation of the apoptotic cascade, ultimately leading to the death of the cancer cell.[6]
-
The Bystander Effect: A Key Differentiator: A critical feature of trastuzumab deruxtecan is its potent "bystander effect."[13] The released deruxtecan payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and into adjacent tumor cells, regardless of their HER2 expression status.[2][7] This localized diffusion of the cytotoxic agent enhances the anti-tumor activity, particularly in heterogeneous tumors with varying levels of HER2 expression.[13]
Visualizing the Mechanism
To further elucidate the intricate mechanism of action, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Quantitative Data from Clinical Trials
The clinical development program for trastuzumab deruxtecan has generated a wealth of data supporting its efficacy and defining its safety profile. Below are summary tables of key quantitative data from pivotal clinical trials.
Table 1: Efficacy of Trastuzumab Deruxtecan in DESTINY-Breast03 [10][11][14]
| Endpoint | Trastuzumab Deruxtecan (n=261) | Trastuzumab Emtansine (T-DM1) (n=263) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) by BICR (months) | 28.8 | 6.8 | 0.33 (0.26-0.43) | <0.0001 |
| Overall Survival (OS) | Not Reached | Not Reached | 0.64 (0.47-0.87) | 0.0037 |
| Objective Response Rate (ORR) by BICR | 79.7% | 34.2% | - | <0.0001 |
| Complete Response (CR) | 16.1% | 8.7% | - | - |
| Partial Response (PR) | 63.6% | 25.5% | - | - |
| Median Duration of Response (DoR) (months) | 36.6 | 23.8 | - | - |
Table 2: Efficacy of Trastuzumab Deruxtecan in DESTINY-Breast04 (HER2-Low) [6][15]
| Endpoint | Trastuzumab Deruxtecan (n=373) | Physician's Choice of Chemotherapy (n=184) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) by BICR (months) | 9.9 | 5.1 | 0.50 (0.40-0.63) | <0.0001 |
| Overall Survival (OS) (months) | 23.4 | 16.8 | 0.64 (0.49-0.84) | 0.001 |
| Objective Response Rate (ORR) by BICR | 52.3% | 16.3% | - | <0.0001 |
| Complete Response (CR) | 3.5% | 1.1% | - | - |
| Partial Response (PR) | 48.8% | 15.2% | - | - |
| Median Duration of Response (DoR) (months) | 10.7 | 6.8 | - | - |
Table 3: Pharmacokinetic Parameters of Trastuzumab Deruxtecan [5][7][12][13]
| Parameter | Value |
| Model | Two-compartment model for intact T-DXd; One-compartment model for released DXd |
| Elimination | Linear |
| Half-life (T-DXd) | Approximately 5.7 days |
| Steady State | Achieved by Cycle 3 |
| Clinically Significant Covariates | Body weight, albumin levels |
Key Experimental Protocols
The elucidation of trastuzumab deruxtecan's mechanism of action has been supported by a variety of preclinical and clinical experimental protocols.
In Vitro Topoisomerase I Inhibition Assay
-
Objective: To determine the inhibitory activity of deruxtecan on topoisomerase I.
-
Methodology:
-
A supercoiled plasmid DNA substrate is incubated with recombinant human topoisomerase I in a reaction buffer.
-
Varying concentrations of deruxtecan are added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C, during which topoisomerase I relaxes the supercoiled DNA.
-
The reaction is stopped, and the DNA topoisomers (supercoiled vs. relaxed) are separated by agarose (B213101) gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualized. Inhibition of topoisomerase I is observed as a decrease in the formation of relaxed DNA.
-
In Vitro Bystander Effect Assay (Co-culture Method)[16]
-
Objective: To assess the ability of deruxtecan released from HER2-positive cells to kill neighboring HER2-negative cells.
-
Methodology:
-
HER2-positive cells (e.g., SK-BR-3) are co-cultured with HER2-negative cells (e.g., MDA-MB-468) that are differentially labeled (e.g., with fluorescent proteins like GFP and RFP).
-
The co-culture is treated with trastuzumab deruxtecan at various concentrations.
-
Cell viability of both cell populations is monitored over time using methods such as flow cytometry or high-content imaging, which can distinguish between the two cell types based on their fluorescent labels.
-
A significant reduction in the viability of the HER2-negative cells in the presence of HER2-positive cells and T-DXd indicates a bystander effect.
-
Caption: Workflow for an in vitro bystander effect assay.
In Vivo Tumor Growth Inhibition Studies in Patient-Derived Xenograft (PDX) Models[17]
-
Objective: To evaluate the anti-tumor efficacy of trastuzumab deruxtecan in a preclinical model that closely mimics human tumors.
-
Methodology:
-
Patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Trastuzumab deruxtecan is administered intravenously at a clinically relevant dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for biomarker analysis (e.g., HER2 expression, DNA damage markers).
-
Efficacy is determined by comparing tumor growth inhibition in the T-DXd treated group versus the vehicle control group.
-
Clinical Trial Protocol: DESTINY-Breast04[3][18][19]
-
Title: A Phase 3, Multicenter, Randomized, Open-Label, Active-Controlled Study of Trastuzumab Deruxtecan (T-DXd) Versus Physician's Choice of Treatment in Patients With HER2-Low, Unresectable and/or Metastatic Breast Cancer.
-
Primary Objective: To compare the progression-free survival (PFS) based on blinded independent central review (BICR) between T-DXd and physician's choice of chemotherapy.
-
Key Inclusion Criteria:
-
Unresectable or metastatic breast cancer.
-
HER2-low expression (IHC 1+ or IHC 2+/ISH-).
-
Prior treatment with one or two lines of chemotherapy in the metastatic setting.
-
-
Treatment Arms:
-
Experimental Arm: Trastuzumab deruxtecan (5.4 mg/kg) administered intravenously every 3 weeks.
-
Control Arm: Physician's choice of single-agent chemotherapy (capecitabine, eribulin, gemcitabine, or paclitaxel).
-
-
Key Assessments:
-
Tumor assessments performed every 6 weeks.
-
Safety and tolerability monitored throughout the study.
-
Overall survival (OS) as a key secondary endpoint.
-
Conclusion
Trastuzumab deruxtecan exemplifies a highly engineered and effective antibody-drug conjugate. Its mechanism of action is a sophisticated, multi-stage process that leverages high-affinity HER2 targeting for the selective delivery of a potent topoisomerase I inhibitor. The stability of the linker in circulation and its efficient cleavage within the tumor cell, coupled with the potent bystander effect of the membrane-permeable payload, contribute to its robust anti-tumor activity in both HER2-positive and HER2-low expressing tumors. A thorough understanding of this intricate mechanism is paramount for the continued development of next-generation ADCs and for optimizing the clinical application of this transformative therapy.
References
- 1. Efficacy Data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Review - Trastuzumab deruxtecan (Enhertu) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Efficacy data | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 11. ENHERTU® (fam-trastuzumab deruxtecan-nxki) | Results with ENHERTU [enhertu.com]
- 12. ascopubs.org [ascopubs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. businesswire.com [businesswire.com]
- 15. Study design for DESTINY-Breast Respond HER2-low Europe: T-DXd in patients with HER2-low advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Deruxtecan as a Topoisomerase I Inhibitor Payload
Abstract: Deruxtecan (B607063) (DXd) is a highly potent, synthetic derivative of the camptothecin (B557342) analog exatecan, engineered as a cytotoxic payload for antibody-drug conjugates (ADCs). As a topoisomerase I inhibitor, deruxtecan traps the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and apoptotic cell death. Its high potency and membrane permeability enable a significant "bystander effect," enhancing its antitumor activity in heterogeneous tumors. This technical guide provides an in-depth overview of deruxtecan's mechanism of action, the quantitative data supporting its efficacy, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and professionals in drug development.
Introduction to Deruxtecan
Topoisomerase I (Topo I) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription. Its essential role in proliferating cells makes it a prime target for anticancer therapies.[1] Deruxtecan (DXd) is a next-generation Topo I inhibitor designed for targeted delivery to cancer cells as the payload component of advanced antibody-drug conjugates (ADCs).[2][3] ADCs like trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd) utilize a monoclonal antibody to selectively bind to tumor-associated antigens, delivering DXd directly to the cancer cells.[1][4] This targeted approach maximizes efficacy while minimizing systemic exposure to the highly cytotoxic payload.[5][6]
Mechanism of Action
The antitumor activity of deruxtecan is realized through a multi-step process when delivered via an ADC. This process ensures that the potent cytotoxic agent is released preferentially within the tumor microenvironment.
ADC Internalization and Payload Release
Upon intravenous administration, the ADC circulates systemically. The monoclonal antibody component binds to its specific target antigen on the surface of a cancer cell (e.g., HER2 for trastuzumab deruxtecan). This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell. The ADC is then trafficked to the lysosome, an acidic organelle rich in proteases like cathepsins.[7] Inside the lysosome, the specialized tetrapeptide-based linker connecting the antibody to deruxtecan is cleaved, releasing the active DXd payload into the cytoplasm.[4][7]
Topoisomerase I Inhibition
Once freed, deruxtecan can diffuse into the nucleus. There, it intercalates into the DNA and traps the Topo I-DNA covalent complex. Topo I normally creates a transient single-strand break to allow DNA to uncoil, after which it re-ligates the strand. Deruxtecan stabilizes this "cleavage complex," preventing the re-ligation step. When a replication fork collides with this trapped complex, the single-strand break is converted into a permanent, cytotoxic double-strand break.[8]
DNA Damage Response and Bystander Effect
The accumulation of double-strand breaks activates the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, ultimately, apoptosis.[9] A key feature of deruxtecan is its high membrane permeability. This allows it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their antigen expression level. This phenomenon, known as the bystander effect, makes deruxtecan-based ADCs particularly effective against tumors with heterogeneous antigen expression.[3]
Caption: Mechanism of action for a deruxtecan-based ADC.
Quantitative Efficacy and Pharmacokinetic Data
The potency and pharmacokinetic profile of deruxtecan, both as a standalone agent and as part of an ADC, have been characterized in numerous preclinical and clinical studies.
In Vitro Potency & Activity
Deruxtecan is noted for its high potency, which is reported to be approximately 10 times greater than that of SN-38, the active metabolite of irinotecan.[1][3] Preclinical studies demonstrate that ADCs utilizing deruxtecan show significant in vitro cytotoxicity and induce a robust DNA damage response.
| Parameter | Cell Line | Value | Comments |
| In Vitro Cytotoxicity (IC50) | MCF-7 (Breast Cancer) | 78.12 µg/mL (for a related compound) | Data for a methanol (B129727) extract of a plant containing Topo I inhibitors; specific DXd IC50 values are proprietary but show nanomolar activity in sensitive lines.[9] |
| Tumor Growth Inhibition (TGI) | NCI-N87 (Gastric Cancer Xenograft) | >100% (Tumor Regression) | T-DXd (3mg/kg) combined with an ATR inhibitor (AZD6738).[9] |
| TGI (Monotherapy) | NCI-N87 (Gastric Cancer Xenograft) | 74% | T-DXd at 3mg/kg.[9] |
Pharmacokinetic Properties
Population pharmacokinetic (PopPK) models have been developed using data from multiple clinical trials. These models describe the behavior of both the intact ADC (e.g., T-DXd) and the released DXd payload.[10][11][12]
| Parameter | Analyte | Value | Study Population / Context |
| Clearance (CL) | T-DXd | 0.386 L/day (Typical value) | PopPK analysis in patients with solid tumors.[13] |
| Central Volume (Vc) | T-DXd | 3.06 L | PopPK analysis in patients with solid tumors.[13] |
| Clearance (CL) | DXd (released) | 2.66 L/day | PopPK analysis in patients with solid tumors.[13] |
| Volume of Distribution (Vc) | DXd (released) | 25.1 L | PopPK analysis in patients with solid tumors.[13] |
| Half-life (T1/2) | DXd (released) | 1.35 hours | In HER2-positive tumor-bearing mice following IV administration of DXd.[5][6] |
Note: Pharmacokinetic parameters can vary based on patient characteristics such as body weight and tumor type, but generally, no dose adjustments are warranted for most subpopulations.[10][12]
Metabolism
Preclinical studies have shown that the released deruxtecan payload is a substrate for the metabolic enzyme CYP3A.[2] Co-administration with strong CYP3A inhibitors like itraconazole (B105839) resulted in a modest increase (~18-22%) in DXd exposure, a change not considered clinically meaningful.[2] The topic of a "2-hydroxypropanamide" metabolite is not extensively documented in major studies; commercial suppliers list "Deruxtecan 2-hydroxypropanamide" as a stable analog for research purposes.[14][15] The primary active moiety responsible for the therapeutic effect is considered to be deruxtecan (DXd) itself.
Key Experimental Methodologies
Evaluating the efficacy of deruxtecan and its parent ADC involves a series of standardized biochemical and cell-based assays.
Topoisomerase I DNA Relaxation Assay
This biochemical assay measures the ability of a compound to inhibit the catalytic activity of Topo I.
-
Principle: Supercoiled plasmid DNA (e.g., pBR322) migrates faster in an agarose (B213101) gel than its relaxed form. Topo I relaxes the supercoiled DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies are then separated and visualized by agarose gel electrophoresis.[16][17]
-
Protocol Outline:
-
Reaction Setup: In microcentrifuge tubes, combine 10x Topo I reaction buffer, supercoiled plasmid DNA (e.g., 0.25-0.5 µg), and nuclease-free water.[16][18]
-
Inhibitor Addition: Add serial dilutions of deruxtecan (or a vehicle control, e.g., DMSO). Include a known inhibitor like camptothecin as a positive control.[16]
-
Enzyme Initiation: Add a predetermined unit of human Topo I enzyme to all tubes except a "DNA only" negative control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[17][19]
-
Termination: Stop the reaction by adding a stop buffer containing SDS and a gel loading dye (e.g., bromophenol blue).[18]
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide) and run at a constant voltage (e.g., 85-100V).[16][17]
-
Visualization: Visualize the DNA bands under UV transillumination. The degree of inhibition is determined by the persistence of the faster-migrating supercoiled DNA band.
-
DNA Damage Response (γH2AX) Assay
This cell-based immunofluorescence assay quantifies the formation of DNA double-strand breaks.
-
Principle: The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events following the creation of a DNA double-strand break. Antibodies specific to γH2AX can be used to visualize these breaks as discrete nuclear foci via fluorescence microscopy.[20][21]
-
Protocol Outline:
-
Cell Culture: Plate cells of interest on coverslips or in imaging-grade multi-well plates and allow them to adhere.
-
Treatment: Treat cells with the deruxtecan-based ADC for a desired time period (e.g., 6, 24, or 48 hours). Include vehicle-treated cells as a negative control.[20]
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde (PFA) for 15-30 minutes at room temperature.[21][22]
-
Permeabilization: Wash again with PBS, then permeabilize the cell membranes with a solution like 0.25-0.3% Triton X-100 in PBS for 10-30 minutes.[21][22]
-
Blocking: Incubate cells in a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes to prevent non-specific antibody binding.[21][22]
-
Primary Antibody: Incubate cells with a primary antibody against γH2AX (e.g., diluted 1:200-1:500 in blocking solution) overnight at 4°C.[20][21]
-
Secondary Antibody: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, diluted 1:200-1:1000) for 1-2 hours at room temperature, protected from light.[20][23]
-
Counterstaining & Mounting: Counterstain nuclei with DAPI, wash, and mount the coverslips onto microscope slides with an antifade mounting medium.[21][23]
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software like Fiji.[21]
-
Caption: High-level workflow for preclinical evaluation of a Topo I inhibitor.
In Vivo Xenograft Models
These studies are critical for assessing anti-tumor efficacy and the therapeutic window of an ADC.[8]
-
Principle: Human cancer cell lines are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the ADC, and tumor growth is monitored over time compared to control groups.[24][25]
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 5-10 million cells) into the flank of immunodeficient mice (e.g., nude or NOD-SCID).[8]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=6-10 per group) with similar average tumor volumes.[8][26]
-
Treatment Administration: Administer the deruxtecan-based ADC (e.g., at doses like 3 or 10 mg/kg) intravenously. Control groups may receive vehicle, a non-targeting ADC, or the unconjugated antibody.[9][27]
-
Monitoring: Measure tumor volumes with calipers (Volume = 0.5 × L × W²) and monitor animal body weight 2-3 times per week.[8][26]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.[8]
-
Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis (e.g., ANOVA) to compare treatment groups. Kaplan-Meier curves can be used for survival analysis.[8]
-
Conclusion
Deruxtecan represents a significant advancement in the field of targeted cancer therapy. As a highly potent topoisomerase I inhibitor, its efficacy is amplified through its incorporation into antibody-drug conjugates. Key attributes, including its potent cell-killing activity, high drug-to-antibody ratio in ADCs, and its ability to induce a bystander effect, contribute to its robust antitumor activity in both preclinical models and clinical settings. The established methodologies for its evaluation provide a clear framework for further research and development of next-generation ADCs utilizing this powerful payload.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice | Semantic Scholar [semanticscholar.org]
- 7. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Trastuzumab Deruxtecan Dosing in Human Epidermal Growth Factor Receptor 2-Positive Gastric Cancer: Population Pharmacokinetic Modeling and Exposure-Response Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. inspiralis.com [inspiralis.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. profoldin.com [profoldin.com]
- 20. benchchem.com [benchchem.com]
- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 24. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to Deruxtecan 2-hydroxypropanamide: Chemical Structure, Properties, and Experimental Framework
Introduction: Deruxtecan (B607063) is a highly potent topoisomerase I inhibitor and a derivative of exatecan (B1662903). It serves as the cytotoxic payload in several advanced antibody-drug conjugates (ADCs), most notably Trastuzumab Deruxtecan (T-DXd). This guide focuses on a specific analog, Deruxtecan 2-hydroxypropanamide, a stable derivative used in research and development.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, the mechanism of action of its parent ADC, and relevant experimental protocols for synthesis and evaluation, tailored for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its structure is centered around a hexacyclic core derived from camptothecin, which is responsible for its topoisomerase I inhibitory activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide | [2] |
| Molecular Formula | C27H26FN3O6 | [2] |
| Molecular Weight | 507.51 g/mol | [1][2] |
| CAS Number | 2577204-16-9 | [1][2] |
| Appearance | Off-white to yellow solid | [1] |
| Solubility | DMSO: 50 mg/mL (98.52 mM) | [1] |
| SMILES String | C--INVALID-LINK--C(N[C@@H]1C2=C3C(C(N4C3)=CC(--INVALID-LINK--(C(OC5)=O)CC)=C5C4=O)=NC6=CC(F)=C(C)C(CC1)=C62)=O | [1] |
| XLogP3 | 0.4 | [2] |
Mechanism of Action: The Role in Antibody-Drug Conjugates
While this compound is a stable analog, the therapeutic action is best understood through the mechanism of its parent ADC, Trastuzumab Deruxtecan (T-DXd). The ADC leverages the specificity of the anti-HER2 antibody, trastuzumab, to deliver the potent deruxtecan payload directly to cancer cells.[3][4][5]
The process unfolds in several discrete steps:
-
Target Binding: The trastuzumab component of T-DXd binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells.[3][4]
-
Internalization: Upon binding, the entire T-DXd-HER2 receptor complex is internalized by the cell through endocytosis.[4][6]
-
Payload Release: The complex is trafficked to the lysosomes. Inside the acidic environment of the lysosomes, enzymes such as cathepsins cleave the specific tetrapeptide-based linker connecting the antibody to the deruxtecan payload.[3][5][7]
-
Topoisomerase I Inhibition: The released deruxtecan payload (DXd) is membrane-permeable and enters the nucleus.[6] There, it binds to and inhibits the topoisomerase I-DNA complex, leading to extensive DNA damage.[3][5][7]
-
Apoptosis: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[5][7]
-
Bystander Effect: A key feature of T-DXd is the "bystander effect." Because the released DXd payload is cell-permeable, it can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they have low or no HER2 expression.[3][8]
Caption: Mechanism of action pathway for Trastuzumab Deruxtecan (T-DXd).
Experimental Protocols
This section details methodologies for the synthesis of the deruxtecan core, its conjugation into an ADC, and subsequent in vitro evaluation.
Protocol 1: Synthesis of the Deruxtecan Core (Exatecan)
The synthesis of deruxtecan relies on the initial production of its precursor, exatecan, through a multi-step process.[9]
Methodology:
-
Formation of Intermediate 310: 2-fluoro-1-methyl-4-nitrobenzene (309) undergoes bromination using N-Bromosuccinimide (NBS) in sulfuric acid and heptane. This is followed by nitro reduction and acetylation of the resulting aniline (B41778) to yield intermediate 310. The process involves aqueous workups and crystallization.
-
Heck Coupling and Hydrogenation: Intermediate 310 is coupled with 3-butenoic acid (311) under Heck conditions using a palladium acetate (B1210297) catalyst (Pd(OAc)2). The resulting alkene isomers are then hydrogenated to produce intermediate 312.
-
Intramolecular Cyclization: The carboxylic acid in intermediate 312 is activated with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA), initiating an intramolecular cyclization to form the tetrahydronaphthalenone 313.
-
Friedlaender-Type Reaction: The core structure of exatecan is formed by reacting intermediate 315 with advanced intermediate 316 via a PPTS-mediated Friedlaender-type reaction in refluxing o-cresol (B1677501) and toluene. This forms the quinoline (B57606) structure 318.
-
Isomer Separation and Final Product: The diastereomeric mixture of 318 is treated with aqueous methanesulfonic acid. The desired exatecan isomer is then separated from the epi-exatecan by recrystallization to yield the final core product.
Protocol 2: Preparation of Antibody-Drug Conjugate
This protocol provides a general method for conjugating a linker-payload to a monoclonal antibody.[10]
Methodology:
-
Antibody Reduction: A solution of the monoclonal antibody (e.g., Trastuzumab at 5 mg/mL in PBS, pH 7.4) is treated with 10 molar equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The mixture is incubated at 37°C for 1 hour to reduce interchain disulfide bonds, exposing free thiol groups for conjugation.
-
Conjugation Reaction: The linker-payload (e.g., a maleimide-functionalized deruxtecan derivative) is added to the reduced antibody solution. The reaction is typically performed at room temperature for 1-2 hours, allowing the maleimide (B117702) group to covalently bond with the antibody's free thiols.
-
Purification: The resulting ADC is purified to remove unconjugated payload and other reactants. This is commonly achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. This can be done using techniques like hydrophobic interaction chromatography (HIC-HPLC) and UV-Vis spectroscopy.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency of the ADC against a target cancer cell line.[10]
Methodology:
-
Cell Seeding: Target cancer cells (e.g., HER2-positive SHP-77 or NCI-N87 cells) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC, the unconjugated payload, and a non-targeting control antibody.
-
Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADC to exert its cytotoxic effect.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay. The luminescence or absorbance is read using a plate reader.
-
Data Analysis: The results are plotted as cell viability versus drug concentration. A four-parameter logistic regression model is used to calculate the half-maximal inhibitory concentration (IC50), which represents the potency of the compound.
Logical and Experimental Workflows
Visual workflows provide a clear, high-level overview of the complex processes involved in ADC development, from synthesis to preclinical evaluation.
Caption: A high-level workflow for the synthesis and characterization of an ADC.
Caption: A streamlined workflow for the preclinical in vitro testing of ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C27H26FN3O6 | CID 166041952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 10. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Deruxtecan and its Congeners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Deruxtecan (DXd), the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). While the specific compound "Deruxtecan 2-hydroxypropanamide" is noted as a stable synthetic analog, public domain literature to date does not provide specific in vitro cytotoxicity data for this particular molecule. Therefore, this guide will focus on the extensively studied cytotoxic effects of Deruxtecan (DXd) and its targeted delivery via Trastuzumab Deruxtecan.
Introduction
Trastuzumab Deruxtecan (T-DXd) has emerged as a significant therapeutic agent in oncology, demonstrating remarkable efficacy in HER2-expressing solid tumors. The cytotoxic potency of T-DXd is attributed to its payload, Deruxtecan (DXd), a derivative of exatecan. This guide delves into the in vitro cytotoxic profile of DXd and T-DXd, presenting key quantitative data, detailing experimental methodologies, and visualizing the underlying mechanisms of action and experimental workflows.
Data Presentation: In Vitro Cytotoxicity (IC50)
The following tables summarize the 50% inhibitory concentration (IC50) values for Deruxtecan (DXd) and Trastuzumab Deruxtecan (T-DXd) across a range of cancer cell lines. These values highlight the potent anti-proliferative activity and the influence of HER2 expression on the efficacy of the antibody-drug conjugate.
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) | Reference |
| Pediatric Cancer Cell Lines (Median) | Various Solid Tumors | Low/Negative | 0.90 | [1] |
| Neuroblastoma (NB) | Neuroblastoma | Low/Negative | - | [1] |
| Ewing Sarcoma (EWS) | Ewing Sarcoma | Low/Negative | - | [1] |
| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | Low/Negative | - | [1] |
| Malignant Rhabdoid Tumor (MRT) | Rhabdoid Tumor | Low/Negative | - | [1] |
Note: Specific IC50 values for individual pediatric cell lines were not provided in the source, only a median and a range.
Table 2: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 | Reference |
| Gastric Cancer Cell Lines (30 of 49 tested) | Gastric Cancer | Various | Calculated | [2][3] |
| NCI-N87 | Gastric Cancer | High | - | [2][3] |
| HER2-overexpressing Gastric Cancer Cell Lines (5 of 6) | Gastric Cancer | High | Sensitive | [4] |
| HER2 moderate/low-expressing Gastric Cancer Cell Lines (12 of 26) | Gastric Cancer | Moderate/Low | Sensitive | [4] |
| HER2 non-expressing Gastric Cancer Cell Lines (10 of 17) | Gastric Cancer | Negative | Sensitive | [4] |
| KPL-4 | Breast Cancer | High | - | [5] |
| MCF-7 | Breast Cancer | Negative | > 100 nM | [5] |
| SK-OV-3 | Ovarian Cancer | High | > 10,000 ng/mL | [6] |
| Neuroblastoma (NB) | Neuroblastoma | Low/Negative | 14.5 nM (minimum) | [1] |
| Ewing Sarcoma (EWS) | Ewing Sarcoma | Low/Negative | 6.5 nM (minimum) | [1] |
| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | Low/Negative | 10.2 nM (minimum) | [1] |
| Malignant Rhabdoid Tumor (MRT) | Rhabdoid Tumor | Low/Negative | 8.1 nM (minimum) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro cytotoxicity studies. Below are representative protocols for commonly employed assays in the evaluation of Deruxtecan and T-DXd.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for determining the effect of a compound on cell proliferation and viability.
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Deruxtecan (DXd) or Trastuzumab Deruxtecan (T-DXd) in appropriate cell culture medium.
-
Remove the overnight culture medium from the cell plate and add the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Viability Assessment:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with the desired concentrations of Deruxtecan (DXd) or T-DXd for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
-
Cell Staining:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of Trastuzumab Deruxtecan and a typical experimental workflow for in vitro cytotoxicity testing.
Caption: Mechanism of Action of Trastuzumab Deruxtecan (T-DXd).
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Signaling Pathways
The primary mechanism of action of Deruxtecan is the inhibition of topoisomerase I, leading to DNA damage and apoptosis.[7] Recent studies have also elucidated the role of T-DXd in modulating immune-related pathways. T-DXd-induced DNA damage can activate the cGAS-STING pathway, resulting in the upregulation of genes associated with inflammation and interferon (IFN) signaling. This activation can lead to an IFN-I response in cancer cells, enhanced dendritic cell activation, and increased tumor cell killing by CD8+ T cells. This suggests that beyond its direct cytotoxic effects, T-DXd can also stimulate an anti-tumor immune response.
Caption: T-DXd-Induced cGAS-STING Signaling Pathway Activation.
Conclusion
The in vitro cytotoxicity of Deruxtecan, both as a free payload and when delivered via Trastuzumab Deruxtecan, is potent against a wide range of cancer cell lines. The efficacy of T-DXd is most pronounced in HER2-overexpressing cells but is also observed in cells with lower or no HER2 expression, partly due to a bystander effect. The mechanism of action extends beyond direct DNA damage to the stimulation of an anti-tumor immune response through the cGAS-STING pathway. The provided data and protocols serve as a valuable resource for researchers in the continued development and understanding of Deruxtecan-based therapeutics. Further investigation into the cytotoxic potential of synthetic analogs such as this compound is warranted to explore their potential therapeutic applications.
References
The Bystander Effect of Deruxtecan in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the bystander effect mediated by deruxtecan (B607063), the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). We will delve into the molecular mechanisms, present quantitative data from key preclinical studies, and provide detailed experimental protocols for assessing this crucial phenomenon.
Introduction: The Significance of the Bystander Effect
Antibody-drug conjugates have revolutionized targeted cancer therapy by selectively delivering potent cytotoxic agents to antigen-expressing tumor cells.[1] However, a significant challenge in treating solid tumors is the heterogeneous expression of target antigens, where a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells coexist.[2] The bystander effect is a critical attribute of certain ADCs that overcomes this heterogeneity. It describes the ability of the ADC's payload, once released from the target cell, to diffuse into and kill adjacent, non-target cells.[2][3]
Trastuzumab Deruxtecan (T-DXd) is a HER2-directed ADC that has demonstrated profound clinical efficacy, in part due to the potent bystander killing capability of its payload, deruxtecan (DXd).[2][3] DXd is a highly potent topoisomerase I inhibitor with high membrane permeability, allowing it to exert its cytotoxic effects on neighboring cancer cells regardless of their HER2 expression status.[3][4] This guide will dissect the core components of this bystander effect.
Core Mechanism of Deruxtecan's Bystander Effect
The bystander effect of deruxtecan is a multi-step process that begins with the targeted delivery of the ADC and culminates in the widespread killing of tumor cells in a heterogeneous environment.
The process unfolds as follows:
-
Targeting and Internalization : T-DXd binds to the human epidermal growth factor receptor 2 (HER2) on the surface of HER2-positive cancer cells.[5]
-
Lysosomal Trafficking and Cleavage : The ADC-HER2 complex is internalized via endocytosis and trafficked to the lysosomes.[2] Within the acidic environment of the lysosome, enzymes such as cathepsins, which are often upregulated in tumor cells, cleave the tetrapeptide-based linker.[3][6]
-
Payload Release and Diffusion : This cleavage releases the cytotoxic payload, deruxtecan (DXd).[2] Due to its high membrane permeability, DXd is not confined to the target cell; it can diffuse across the cell membrane into the tumor microenvironment.[3][4]
-
Bystander Cell Killing : The diffused DXd is then taken up by adjacent HER2-negative tumor cells, where it induces DNA damage and apoptosis, thus mediating the bystander effect.[2][5]
DXd Signaling Pathway: Induction of Apoptosis via DNA Damage
Deruxtecan (DXd) is a potent topoisomerase I (TOP1) inhibitor.[4] Its cytotoxic activity stems from its ability to induce catastrophic DNA damage in proliferating cells.
-
TOP1 Inhibition : DXd intercalates into the DNA and traps the TOP1-DNA cleavage complex.[2][3] This prevents the re-ligation of the single-strand breaks created by TOP1 during DNA replication and transcription.[2]
-
DNA Damage : The collision of the replication fork with these stabilized TOP1-DNA complexes leads to the conversion of single-strand breaks into more lethal DNA double-strand breaks (DSBs).[2][7]
-
DNA Damage Response (DDR) Activation : The presence of DSBs activates the cell's DNA Damage Response (DDR) pathways. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites.[8][9]
-
Checkpoint Activation : Activated ATM and ATR phosphorylate downstream effector kinases, primarily CHK2 and CHK1, respectively.[10] These kinases, in turn, phosphorylate targets like CDC25 phosphatases, leading to their degradation and subsequent cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[11]
-
Apoptosis Induction : If the DNA damage is too extensive to be repaired, the DDR signaling cascade will initiate apoptosis (programmed cell death).[11] This process involves the activation of caspases and cleavage of key cellular substrates like PARP (Poly ADP-ribose polymerase).[12]
Quantitative Data Presentation
The potency of deruxtecan's bystander effect has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd) Payload and T-DXd ADC
| Compound | Cell Line | HER2 Status | IC₅₀ | Citation(s) |
| DXd (Payload) | KPL-4 | Positive | 1.43 nM | [4] |
| NCI-N87 | Positive | 2.21 nM | [4] | |
| SK-BR-3 | Positive | 2.29 nM | [4] | |
| MDA-MB-468 | Negative | 4.07 nM | [4] | |
| T-DXd (ADC) | KPL-4 | Positive | 109.7 pM | [1] |
| NCI-N87 | Positive | 25.4 ng/mL | [4] | |
| SK-BR-3 | Positive | 6.7 ng/mL | [4] | |
| MDA-MB-468 | Negative | > 10,000 ng/mL | [4] | |
| MDA-MB-468 | Negative | > 10,000 pM | [1] |
Note: The high IC₅₀ values for T-DXd on HER2-negative cells confirm that its direct cytotoxicity is target-dependent, whereas the potent low-nanomolar IC₅₀ of the free DXd payload across all cell lines highlights its target-agnostic killing ability once released.
Table 2: Quantitative Analysis of In Vitro Bystander Effect (Co-Culture)
| Target:Bystander Cells | Ratio | ADC (Concentration) | Duration | Bystander Cell Viability Reduction | Citation(s) |
| HCT116-H2H : HCT116-Mock | 1:1 | T-DXd (0.1 µg/ml) | 144 hr | Significant reduction in Mock cells | [11] |
| SKBR3 (HER2+) : MCF7 (HER2-) | 2:1 | T-DXd (various) | 96 hr | Dose-dependent death of MCF7 cells | [7] |
| KPL-4 (HER2+) : MDA-MB-468 (HER2-) | Not specified | T-DXd (10 nM) | 5 days | Both cell types killed | [1] |
| U2OS-HER3 : U2OS-parental | 1:1 | Patritumab Deruxtecan (0.16 µg/mL) | 5 days | Significant reduction in parental cells | [8] |
Table 3: In Vivo Bystander Effect in Mixed-Tumor Xenograft Models
| Model (Ag+ : Ag- Cells) | ADC (Dosage) | Outcome | Citation(s) |
| NCI-N87 : MDA-MB-468-Luc | T-DXd (3 mg/kg) | Significant reduction in luciferase signal (MDA-MB-468-Luc population suppressed) | [13] |
| HCT116-H2H : HCT116-Mock | T-DXd (3 mg/kg) | Significant tumor volume reduction compared to vehicle | [11] |
| HER2 3+ USC : Low/Neg HER2 USC | T-DXd | Significant bystander killing of low/negligible HER2 cells | [14][15][16] |
Experimental Protocols
Standardized protocols are essential for the accurate assessment and quantification of the bystander effect. Below are detailed methodologies for key in vitro and in vivo assays.
Protocol: In Vitro Co-Culture Bystander Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.
1. Materials:
-
Antigen-positive (Ag+) cell line (e.g., SKBR3, NCI-N87 - HER2-positive)
-
Antigen-negative (Ag-) bystander cell line (e.g., MCF7, MDA-MB-468 - HER2-negative)
-
Fluorescent labels to distinguish cell lines (e.g., GFP for Ag- cells, RFP for Ag+ cells) or specific cell surface markers for flow cytometry.
-
96-well culture plates
-
T-DXd and a non-bystander control ADC (e.g., T-DM1)
-
Cell culture medium and supplements
-
Flow cytometer or high-content imaging system
2. Methodology:
-
Cell Preparation: Label Ag+ and Ag- cells with different fluorescent proteins (e.g., by transfection or transduction) to allow for distinct quantification.
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). A typical density might be a total of 9,000 cells/well (e.g., 6,000 Ag+ and 3,000 Ag- for a 2:1 ratio).[7]
-
Include monoculture controls for both Ag+ and Ag- cells to assess the direct effect of the ADC on each cell type.
-
Allow cells to adhere overnight (approx. 24 hours).[7]
-
-
ADC Treatment:
-
Incubation: Incubate the plates for a period of 96 to 144 hours (4-6 days).[7][11]
-
Data Acquisition and Analysis:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., DAPI or Propidium Iodide) and antibodies against cell-specific markers if not using fluorescent proteins.[17][18] Quantify the number of viable and dead cells for both the Ag+ and Ag- populations based on their unique fluorescence or markers.
-
High-Content Imaging: Use an automated imaging system to count the number of viable Ag+ (e.g., RFP-positive) and Ag- (e.g., GFP-positive) cells in each well over time.[7]
-
Calculate the percentage of cell viability for the bystander (Ag-) cells in the co-culture compared to the vehicle-treated co-culture and the ADC-treated monoculture. A significant decrease in the viability of Ag- cells specifically in the treated co-culture indicates a bystander effect.
-
Protocol: In Vitro Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a stable, secreted cytotoxic agent released into the culture medium.
1. Materials: Same as in 5.1, plus centrifuge and sterile filters (0.22 µm).
2. Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells in a culture flask and grow to 70-80% confluency.
-
Treat the Ag+ cells with a cytotoxic concentration of T-DXd for 96 hours.[7]
-
Collect the culture supernatant (this is the "conditioned medium").
-
Centrifuge the medium to pellet any detached cells and debris (e.g., 1000g for 10 minutes).[19]
-
Sterilize the supernatant by passing it through a 0.22 µm filter.[19]
-
-
Treat Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium and replace it with the prepared conditioned medium.
-
Include controls: Ag- cells treated with fresh medium, and Ag- cells treated with medium conditioned by untreated Ag+ cells.
-
-
Incubation and Analysis: Incubate the Ag- cells for 96 hours and assess cell viability using standard methods (e.g., MTT assay, CellTiter-Glo®, or imaging). A significant reduction in viability only in the cells treated with conditioned medium from ADC-treated Ag+ cells confirms a media-transferable bystander effect.
Protocol: In Vivo Mixed-Tumor Xenograft Model
This assay validates the bystander effect in a more complex, three-dimensional biological system.
1. Materials:
-
Immunodeficient mice (e.g., Nude or NSG mice)
-
Ag+ and Ag- tumor cell lines (Ag- line may express a reporter like luciferase for in vivo imaging).
-
Matrigel or other appropriate vehicle for cell injection
-
T-DXd and vehicle control
-
In vivo imaging system (if using luciferase-tagged cells)
-
Calipers for tumor measurement
2. Methodology:
-
Tumor Implantation:
-
Prepare a suspension of Ag+ and Ag- cells mixed at a defined ratio (e.g., 1:1).
-
Subcutaneously co-inject the cell mixture into the flanks of immunodeficient mice.
-
Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle control, T-DXd).
-
Administer T-DXd intravenously at a specified dose and schedule (e.g., 3 mg/kg, once every 3 weeks).[11]
-
-
Monitoring and Analysis:
-
Measure tumor volume with calipers 2-3 times per week.
-
If using luciferase-tagged Ag- cells, perform in vivo bioluminescence imaging at regular intervals to specifically monitor the viability and proliferation of the bystander cell population.[13]
-
Monitor animal weight and general health as indicators of toxicity.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis.
-
A significant reduction in overall tumor volume and, specifically, a decrease in the luciferase signal from the Ag- cells in the T-DXd group compared to the control group provides strong evidence of an in vivo bystander effect.[13]
-
Conclusion
The bystander effect of deruxtecan is a key pharmacological feature that significantly enhances the therapeutic potential of Trastuzumab Deruxtecan. This activity is driven by the high membrane permeability of the DXd payload, which, upon release from target HER2-positive cells, can diffuse to and eradicate neighboring HER2-negative cells. The underlying mechanism is the induction of extensive DNA damage via topoisomerase I inhibition, which triggers cell cycle arrest and apoptosis. The robust preclinical data, supported by the detailed experimental protocols provided herein, underscore the importance of designing ADCs with potent, permeable payloads to overcome tumor heterogeneity and improve clinical outcomes. This technical guide serves as a comprehensive resource for researchers aiming to investigate, quantify, and leverage the bystander effect in the development of next-generation cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 12. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo and In Vitro Efficacy of Trastuzumab Deruxtecan in Uterine Serous Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.mssm.edu [scholars.mssm.edu]
- 17. Protocol for in vitro co-culture, proliferation, and cell cycle analyses of patient-derived leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometry Protocol [sigmaaldrich.com]
- 19. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
An In-Depth Technical Guide to Deruxtecan 2-hydroxypropanamide for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deruxtecan (B607063) and its associated linker technology for the development of next-generation antibody-drug conjugates (ADCs). It delves into the chemical intricacies, mechanism of action, and practical application of this potent topoisomerase I inhibitor payload, with a focus on providing actionable data and protocols for researchers in the field.
Introduction to Deruxtecan-based ADCs
Antibody-drug conjugates have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Deruxtecan (DXd), a derivative of exatecan (B1662903), is a highly potent topoisomerase I inhibitor that has demonstrated remarkable efficacy in a new generation of ADCs.[1] These ADCs, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), have shown significant clinical benefit in treating various solid tumors.[2]
A key feature of deruxtecan-based ADCs is the cleavable linker system, typically a tetrapeptide sequence (Gly-Gly-Phe-Gly), which ensures stability in circulation and efficient release of the payload within the tumor microenvironment.[3][4] While the core payload is the exatecan derivative, the linker composition is critical for the overall efficacy and safety profile of the ADC. The term "Deruxtecan 2-hydroxypropanamide" refers to a stable analog of the deruxtecan linker-payload, though the precise role and synthesis of this specific moiety are not extensively detailed in publicly available literature. Analysis of the comprehensive chemical structure suggests that this functional group may be an integral part of the linker or a modification to enhance stability or solubility.
Chemical Structure and Synthesis
The Deruxtecan drug-linker is a complex molecule comprising the exatecan-derived payload and a maleimide-activated GGFG linker.
Synthesis of the Deruxtecan Payload (Exatecan Derivative):
The synthesis of the exatecan payload is a multi-step process that starts from 2-fluoro-1-methyl-4-nitrobenzene. The key steps involve bromination, nitro reduction, acetylation, a Heck coupling, and subsequent hydrogenation to form a key intermediate. This is followed by a series of reactions to construct the pentacyclic core of exatecan. The final steps involve the introduction of the necessary functional groups to yield the active payload.[5] A critical step in the synthesis is the separation of isomers to obtain the desired stereochemistry of the final product.[5]
Synthesis of the Maleimide-GGFG Linker:
The maleimide-glycine-glycine-phenylalanine-glycine (Mal-GGFG) linker is synthesized through standard solid-phase or solution-phase peptide synthesis. The synthesis starts with the C-terminal glycine, and the subsequent amino acids are added sequentially. The maleimide (B117702) group is typically introduced at the N-terminus of the tetrapeptide.
Mechanism of Action
The mechanism of action of deruxtecan-based ADCs involves a series of well-orchestrated steps, from targeted delivery to the induction of cancer cell death.
Targeted Delivery and Internalization
The monoclonal antibody component of the ADC selectively binds to a specific antigen overexpressed on the surface of cancer cells, such as HER2 or TROP2.[6][7] Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[6]
Lysosomal Trafficking and Enzymatic Cleavage
Following internalization, the ADC is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the GGFG tetrapeptide linker is cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[8] This enzymatic cleavage releases the active deruxtecan payload into the cytoplasm of the cancer cell.
Topoisomerase I Inhibition and Apoptosis
The released deruxtecan payload then translocates to the nucleus and binds to the topoisomerase I-DNA complex.[9] This prevents the re-ligation of single-strand breaks induced by topoisomerase I during DNA replication, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis (programmed cell death).[10]
The Bystander Effect
A key advantage of deruxtecan is its high membrane permeability, which allows it to diffuse out of the target cancer cell and kill neighboring cancer cells, regardless of their antigen expression status. This phenomenon, known as the "bystander effect," is crucial for eradicating heterogeneous tumors where not all cells express the target antigen.[10]
Signaling Pathways
Deruxtecan-based ADCs exert their effects by targeting key signaling pathways involved in cancer cell proliferation and survival.
HER2 Signaling Pathway
Trastuzumab deruxtecan targets the HER2 receptor, a member of the epidermal growth factor receptor (EGFR) family. Overexpression of HER2 leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion. By delivering deruxtecan to HER2-positive cells, T-DXd effectively inhibits these pro-survival signals.[9][11]
Caption: HER2 signaling pathway targeted by T-DXd.
TROP2 Signaling Pathway
Datopotamab deruxtecan targets TROP2, a transmembrane glycoprotein (B1211001) overexpressed in many solid tumors.[3] TROP2 is involved in several signaling pathways that regulate cell proliferation, migration, and invasion, including the ERK/MAPK pathway.[8] By targeting TROP2, Dato-DXd delivers its cytotoxic payload to tumor cells and disrupts these oncogenic signaling cascades.[8]
Caption: TROP2 signaling pathway targeted by Dato-DXd.
cGAS-STING Pathway Activation
Recent studies have shown that the DNA damage induced by deruxtecan can activate the cGAS-STING pathway.[12][13] This innate immune signaling pathway is triggered by the presence of cytosolic DNA, which is a consequence of the DNA damage caused by deruxtecan. Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.[13]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Advances in Trop‑2 ADC Drug Research – A Comprehensive Overview-DIMA BIOTECH [dimabio.com]
- 4. researchgate.net [researchgate.net]
- 5. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Rise of the TROP2-Directed ADCs for Solid Tumors | Biopharma PEG [biochempeg.com]
- 9. page-meeting.org [page-meeting.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Metabolic Fate of Deruxtecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab deruxtecan (B607063) (T-DXd), an antibody-drug conjugate (ADC), represents a significant advancement in the targeted therapy of HER2-expressing solid tumors. Its efficacy is intrinsically linked to the pharmacokinetics and metabolism of both the intact ADC and its cytotoxic payload, deruxtecan (DXd). This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of deruxtecan and its related compounds, with a focus on quantitative data and experimental methodologies.
It is important to clarify the nomenclature used in this document. "Trastuzumab deruxtecan" refers to the entire ADC, comprising the anti-HER2 antibody, the linker, and the payload. "Deruxtecan" (DXd) refers to the topoisomerase I inhibitor payload released from the ADC. The compound "Deruxtecan 2-hydroxypropanamide" has been identified as a stable analog of deruxtecan; however, specific pharmacokinetic data for this particular entity are not extensively available in the public domain. Therefore, this guide will focus on the well-characterized components: trastuzumab deruxtecan and the released deruxtecan payload.
Pharmacokinetics of Trastuzumab Deruxtecan and Deruxtecan
The pharmacokinetic profile of trastuzumab deruxtecan is complex, reflecting the properties of both a large molecule (the antibody) and a small molecule (the payload). The intact ADC exhibits a long half-life, characteristic of monoclonal antibodies, allowing for sustained delivery of the deruxtecan payload to the tumor site. Once internalized into the tumor cells, the linker is cleaved, releasing deruxtecan to exert its cytotoxic effect.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for trastuzumab deruxtecan and the released deruxtecan (DXd) payload in humans. These values are derived from clinical trial data and population pharmacokinetic modeling.
Table 1: Pharmacokinetic Parameters of Trastuzumab Deruxtecan (Intact ADC)
| Parameter | Value | Notes |
| Cmax (Maximum Concentration) | 122 µg/mL (20%)[1] | At normal therapeutic doses. |
| AUC (Area Under the Curve) | 735 µg·day/mL (31%)[1] | Reflects total drug exposure over time. |
| t½ (Half-life) | Approximately 5.8 to 7.4 days[2][3] | Increases from cycle 1 to cycle 3. |
| Volume of Distribution (Vd) | 2.77 L (central compartment)[1][2] | Based on population pharmacokinetic study. |
| Systemic Clearance (CL) | 0.42 L/day[2] | According to a population pharmacokinetic analysis. |
| Accumulation Ratio (Cycle 3/Cycle 1) | 1.35[3] | Indicates moderate accumulation with multiple doses. |
Table 2: Pharmacokinetic Parameters of Deruxtecan (DXd) - Released Payload
| Parameter | Value | Notes |
| Systemic Clearance (CL) | Approximately 19.2 L/h[2] | Rapid clearance from systemic circulation. |
| Plasma Protein Binding | Approximately 97%[2] | High degree of binding to plasma proteins. |
| Accumulation Ratio (Cycle 3/Cycle 1) | 1.09[3] | Minimal accumulation observed with multiple doses. |
Metabolism and Excretion
The metabolism of trastuzumab deruxtecan involves two main pathways: the catabolism of the antibody component and the biotransformation of the deruxtecan payload.
The trastuzumab antibody component is expected to be degraded into small peptides and amino acids through general protein catabolism pathways, similar to endogenous IgG.[1][2]
The cytotoxic payload, deruxtecan (DXd), is released from the antibody by lysosomal enzymes, specifically cathepsins B and L, which are often upregulated in tumor cells.[1][2] In vitro studies have shown that DXd is a substrate for the cytochrome P450 enzyme CYP3A4.[1][2] However, the primary route of elimination for DXd is not through extensive metabolism.
The major pathway for the excretion of DXd is through the feces.[1][2][3] Studies have shown that a significant portion of the administered dose is excreted in the feces as unmetabolized DXd.[2][4] Unmetabolized DXd has also been detected in the urine.[1][2] The rapid clearance of released DXd from systemic circulation is thought to occur primarily via biliary excretion with minimal metabolism.[3]
Experimental Protocols
The characterization of the pharmacokinetics and metabolism of trastuzumab deruxtecan and its components involves a combination of in vitro and in vivo studies, as well as clinical trials.
Bioanalytical Methods
The quantification of trastuzumab deruxtecan and deruxtecan in biological matrices is crucial for pharmacokinetic analysis. The following methods are typically employed:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used for the quantification of the intact antibody-drug conjugate (trastuzumab deruxtecan) and the total anti-HER2 antibody in serum or plasma.[5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The standard method for the sensitive and specific quantification of the released deruxtecan (DXd) payload in biological matrices.[5] This technique is essential for understanding the exposure of the cytotoxic component.
In Vitro Metabolism Studies
-
Liver Microsome Assays: To investigate the metabolic pathways of deruxtecan, in vitro studies using human liver microsomes are conducted. These experiments help to identify the cytochrome P450 enzymes involved in its metabolism, such as CYP3A4. The general protocol involves incubating deruxtecan with liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) and then analyzing the mixture for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
Clinical Pharmacokinetic Studies
Clinical trials in patients with HER2-expressing solid tumors are the definitive source of human pharmacokinetic data. A typical clinical study protocol for pharmacokinetic assessment would include the following elements:
-
Study Design: Patients receive intravenous infusions of trastuzumab deruxtecan at a specified dose and schedule (e.g., every 3 weeks).[5][6]
-
Blood Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion to capture the full concentration-time profile of both the intact ADC and the released payload.[5]
-
Data Analysis: The collected concentration data are analyzed using non-compartmental or population pharmacokinetic modeling approaches to determine key parameters such as Cmax, AUC, half-life, clearance, and volume of distribution.[5][7]
Visualizations
The following diagrams illustrate key aspects of the mechanism of action and experimental workflow for trastuzumab deruxtecan.
Caption: Mechanism of action of Trastuzumab Deruxtecan.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The pharmacokinetic profile of trastuzumab deruxtecan is characterized by the long-circulating nature of the antibody-drug conjugate, which facilitates targeted delivery of the deruxtecan payload to HER2-expressing tumor cells. The released deruxtecan is a potent topoisomerase I inhibitor that is primarily cleared through the feces as an unchanged drug. A thorough understanding of these pharmacokinetic and metabolic properties, obtained through rigorous experimental protocols and bioanalytical methods, is essential for the continued development and optimal clinical use of this important therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 3. Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Profile of Deruxtecan and its 2-hydroxypropanamide Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profiles of Deruxtecan and its 2-hydroxypropanamide derivative. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of antibody-drug conjugates (ADCs) utilizing these potent cytotoxic payloads.
Introduction to Deruxtecan
Deruxtecan is a potent topoisomerase I inhibitor and a key component of several successful antibody-drug conjugates (ADCs), most notably Trastuzumab deruxtecan. As a derivative of exatecan, it belongs to the camptothecin (B557342) class of anticancer agents. The mechanism of action involves the stabilization of the topoisomerase I-DNA covalent complex, which leads to DNA double-strand breaks during replication and ultimately triggers apoptosis in cancer cells. The efficacy of Deruxtecan-based ADCs is not only dependent on the targeting antibody but also on the physicochemical properties of the payload itself, including its solubility and stability, which influence drug-to-antibody ratio (DAR), ADC manufacturing, and in vivo performance.
The 2-hydroxypropanamide derivative of Deruxtecan is an analog designed to potentially offer improved physicochemical properties. Based on research into camptothecin analogs, the addition of hydrophilic moieties, such as hydroxyl groups, can enhance the stability of the ternary complex formed with topoisomerase I and DNA.[1][2] This modification may contribute to increased potency and a more favorable therapeutic window.
Solubility Profile
The solubility of a cytotoxic payload is a critical parameter that affects its formulation, conjugation to the antibody, and its bioavailability upon release within the target cell. Poor aqueous solubility is a common challenge with camptothecin derivatives.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| Deruxtecan | Dimethyl Sulfoxide (DMSO) | 67.5 mg/mL | 65.28 mM | - |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 1.75 mg/mL | 1.69 mM | Suspended solution, requires sonication. | |
| 10% DMSO / 90% corn oil | ≥ 1.75 mg/mL | ≥ 1.69 mM | Clear solution. | |
| Deruxtecan 2-hydroxypropanamide | Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 98.52 mM | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of a compound, which can be adapted for Deruxtecan and its analogs. This method is based on the principle of adding an excess of the solid compound to a solvent and allowing it to reach equilibrium.
Materials:
-
Test compound (Deruxtecan or its analog)
-
Selected solvents (e.g., phosphate-buffered saline at various pH values, DMSO, ethanol)
-
Scintillation vials or other suitable containers
-
Orbital shaker with temperature control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a validated analytical method for the test compound
-
Analytical balance
-
pH meter
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.
-
Calculate the solubility in mg/mL or mM.
Stability Profile
The stability of the payload is crucial for the overall stability and shelf-life of the ADC. Degradation of the payload can lead to a loss of potency and the formation of potentially toxic impurities.
Stability Summary
Direct comparative stability studies under various stress conditions (e.g., pH, temperature, light) for Deruxtecan and its 2-hydroxypropanamide derivative are not publicly available. However, the 2-hydroxypropanamide analog is described as a "highly stable" derivative. The recommended storage conditions provide an indication of their general stability.
| Compound | Storage Conditions (Solid) | Storage Conditions (In Solvent) | Notes |
| Deruxtecan | -20°C, protect from light, stored under nitrogen | - | - |
| This compound | -20°C, protect from light | -80°C for 6 months; -20°C for 1 month (protect from light) | - |
Experimental Protocol for Stability Assessment
The following is a generalized protocol for assessing the stability of a compound in solution. This protocol can be adapted to investigate the effects of temperature, pH, and light on the stability of Deruxtecan and its analogs.
Materials:
-
Test compound
-
Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
-
Organic solvents (e.g., DMSO)
-
Temperature-controlled incubators
-
Photostability chamber
-
HPLC system with a validated stability-indicating method
-
Vials (clear and amber)
Procedure:
-
Prepare stock solutions of the test compound in a suitable solvent.
-
Dilute the stock solution into the different aqueous buffers or other test solutions to a known final concentration.
-
Aliquot the solutions into both clear and amber vials.
-
Temperature Stability: Place vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stability: The use of buffers at different pH values will assess pH-dependent degradation.
-
Photostability: Expose the clear vials in a photostability chamber according to ICH Q1B guidelines. The amber vials will serve as dark controls.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each sample.
-
Analyze the samples immediately by HPLC using a stability-indicating method that can separate the parent compound from its degradation products.
-
Calculate the percentage of the parent compound remaining at each time point and identify and quantify any major degradation products.
References
A Technical Guide to DNA Damage Induction by Deruxtecan 2-hydroxypropanamide
Executive Summary: Deruxtecan (B607063), a potent topoisomerase I (TOP1) inhibitor, is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). Its efficacy is primarily driven by the targeted induction of severe DNA damage in cancer cells. Following internalization into HER2-expressing cells, Deruxtecan is released and translocates to the nucleus, where it binds to the TOP1-DNA complex. This action stabilizes the complex, leading to the accumulation of DNA double-strand breaks (DSBs), activation of the DNA Damage Response (DDR), cell cycle arrest, and ultimately, apoptotic cell death. This technical guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Core Mechanism of Action: From Targeting to Payload Release
Trastuzumab Deruxtecan (T-DXd), commercially known as Enhertu, is a third-generation ADC designed for high potency and targeted delivery.[1][2] Its mechanism begins with the high-affinity binding of the humanized anti-HER2 monoclonal antibody component to the HER2 receptor on the surface of tumor cells.[3][4] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.[4]
Once inside, the ADC is trafficked to the lysosome, where acidic pH and upregulated enzymes, such as cathepsins, cleave the stable, tetrapeptide-based linker.[5][6][7] This cleavage releases the active cytotoxic payload, Deruxtecan (DXd), a highly potent exatecan (B1662903) derivative.[6][8] A key feature of DXd is its high membrane permeability, which allows it to diffuse out of the target cell and affect adjacent tumor cells, regardless of their HER2 expression status—a phenomenon known as the "bystander effect."[2][8][9]
Molecular Basis of Deruxtecan-Induced DNA Damage
The cytotoxic activity of Deruxtecan is rooted in its function as a topoisomerase I (TOP1) inhibitor.[7][10] TOP1 is a critical nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Deruxtecan intercalates into the DNA and binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[7]
When a replication fork collides with this stabilized "cleavage complex," the transient single-strand break is converted into a permanent and highly cytotoxic DNA double-strand break (DSB).[7] The accumulation of these DSBs triggers a robust DNA Damage Response (DDR), primarily mediated by the ATM and ATR kinase pathways.[11] A hallmark of this response is the rapid and extensive phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, which serves as a crucial biomarker for DSBs.[12][13] This phosphorylation event creates docking sites for the recruitment of various DNA repair and cell cycle checkpoint proteins, ultimately leading to cell cycle arrest or apoptosis.[14]
Quantitative Analysis of DNA Damage
The induction of DNA damage by Deruxtecan has been quantified in numerous preclinical studies. The measurement of DDR markers like γH2AX and phosphorylated RAD50 (pRAD50) provides clear evidence of its activity.
| Model Type | Cancer Model | Treatment | Time Post-Dose | Marker | Result | Reference |
| In Vivo Xenograft | NCI-N87 (Gastric) | 10 mg/kg T-DXd | 24 - 96 hours | pRAD50 | Significant Induction | [15] |
| In Vivo Xenograft | JIMT1 (Breast) | 10 mg/kg T-DXd | 24 - 168 hours | pRAD50 | Significant Induction | [15] |
| In Vivo Xenograft | Capan-1 (Pancreatic) | 10 mg/kg T-DXd | 24 - 168 hours | gH2AX | Significant Induction | [15] |
| In Vivo Xenograft | NCI-N87 (Gastric) | 10 mg/kg T-DXd | 24 - 168 hours | gH2AX | Significant Induction | [15] |
| Table 1: In Vivo Induction of DNA Damage Markers by T-DXd. |
In vitro studies using various cancer cell lines further corroborate these findings, demonstrating a consistent increase in the expression of key DNA damage markers following treatment.
| Cell Line | Cancer Type | Marker | Result | Reference |
| Multiple Breast & Gastric | Breast, Gastric | p-RPA, p-Chk1, γH2AX | Increased Expression | [12] |
| HER2-low Breast & Gastric | Breast, Gastric | γH2AX | Increased Expression | [12] |
| HER2-low TNBC | Breast | pH2AX, Cleaved PARP | Increased with T-DXd + Olaparib | [16] |
| Tamoxifen-Resistant ER+ | Breast | γH2AX | Increased with HER3-DXd + ATRi | [17] |
| Table 2: In Vitro Induction of DNA Damage Markers by Deruxtecan-based ADCs. |
Key Experimental Protocols
Accurate assessment of Deruxtecan-induced DNA damage relies on robust experimental methodologies. The following sections detail standardized protocols for key assays.
Immunofluorescence Staining for γH2AX Foci
This method is the gold standard for visualizing and quantifying DNA double-strand breaks at the single-cell level.
Detailed Protocol:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of Deruxtecan or T-DXd for the specified duration. Include a vehicle-treated control group.
-
Fixation: Aspirate the media and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[18]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the nuclear membrane.[19]
-
Blocking: Wash cells three times with PBS. Add a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[18]
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in the blocking solution (typically 1:500 to 1:800 dilution).[19][20] Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the blocking solution. Add the secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[19]
-
Counterstaining: Wash cells three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes to stain the nuclei.[19]
-
Mounting and Imaging: Wash cells twice with PBS. Carefully mount the coverslips onto microscope slides using an antifade mounting medium. Acquire images using a fluorescence microscope, capturing separate channels for DAPI (nuclei) and the γH2AX signal.
Western Blotting for DDR Proteins
Western blotting allows for the semi-quantitative analysis of total cellular levels of key DDR proteins (e.g., p-Chk1, p-ATM, total H2AX).
Detailed Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Chk1, anti-γH2AX, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and the cytotoxic effect of the drug treatment.
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of Deruxtecan. Add 100 µL of the compound dilutions to the appropriate wells. Include wells for vehicle control (no drug) and background (media only).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C.
-
Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.[21][22]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[21]
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
Conclusion
Deruxtecan 2-hydroxypropanamide, the active payload of T-DXd, is a highly effective cytotoxic agent that functions by inducing extensive DNA damage. Its mechanism as a topoisomerase I inhibitor leads to the formation of irreversible DNA double-strand breaks, which trigger a powerful DNA Damage Response, cell cycle arrest, and apoptosis. The ability to quantify this damage through markers like γH2AX is essential for preclinical evaluation. Understanding these fundamental mechanisms and the protocols to study them is critical for optimizing the clinical application of Deruxtecan-based ADCs and for designing rational combination therapies, such as those involving DDR inhibitors, to overcome potential resistance and enhance therapeutic outcomes.[23][24]
References
- 1. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 2. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. e-crt.org [e-crt.org]
- 13. DNA damage and Nuclear Anaplasia Induced by Trastuzumab Deruxtecan in Cancer Cells with Variable HER2 Expression and Homologous Recombination Deficiency Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. crpr-su.se [crpr-su.se]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. The DNA repair pathway as a therapeutic target to synergize with trastuzumab deruxtecan in HER2-targeted antibody-drug conjugate-resistant HER2-overexpressing breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for dissolving Deruxtecan 2-hydroxypropanamide for in vivo studies
Application Notes and Protocol for In Vivo Dissolution of Deruxtecan
Topic: Protocol for Dissolving Deruxtecan for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Deruxtecan is a key component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). It consists of a potent topoisomerase I inhibitor payload, DXd (an exatecan (B1662903) derivative), attached to a cleavable tetrapeptide-based linker.[1][] For preclinical in vivo studies investigating the activity of the payload and linker combination, independent of the targeting antibody, a reliable dissolution protocol is essential. This document provides a detailed protocol for the dissolution of Deruxtecan for in vivo administration, based on its known solubility characteristics. Additionally, it outlines the mechanism of action and provides a workflow for its preparation.
Quantitative Data Summary
The following table summarizes the key chemical and solubility information for Deruxtecan.
| Parameter | Value | Reference |
| Compound Name | Deruxtecan | [3] |
| Synonyms | MC-GGFG-DXd | [3] |
| CAS Number | 1599440-13-7 | [3] |
| Molecular Formula | C₅₂H₅₆FN₉O₁₃ | [3] |
| Molecular Weight | 1034.1 g/mol | [3] |
| Solubility | DMSO | [3] |
| Storage Condition | -20°C | [3] |
Experimental Protocols
Materials and Equipment
-
Deruxtecan powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
-
0.22 µm sterile syringe filter
Protocol for Dissolving Deruxtecan for In Vivo Administration
This protocol is a general guideline for preparing a Deruxtecan solution for in vivo studies, such as intravenous (IV) or intraperitoneal (IP) injection in rodent models. The final concentration and vehicle composition may need to be optimized depending on the specific experimental design and animal model.
-
Preparation of Stock Solution:
-
Allow the Deruxtecan powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
In a sterile microcentrifuge tube, add the required volume of DMSO to the Deruxtecan powder to achieve a high-concentration stock solution (e.g., 10-20 mg/mL). The solubility of Deruxtecan is confirmed in DMSO.[3]
-
Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Preparation of Working Solution for Injection:
-
For in vivo administration, the DMSO concentration should be minimized to avoid toxicity. A common practice is to keep the final DMSO concentration at or below 10% of the total injection volume.
-
Calculate the required volume of the Deruxtecan stock solution and the sterile saline or PBS needed to achieve the desired final concentration for dosing.
-
Slowly add the sterile saline or PBS to the DMSO stock solution while gently vortexing. It is crucial to add the aqueous solution to the DMSO solution and not the other way around to prevent precipitation of the compound.
-
For example, to prepare a 1 mg/mL working solution with 10% DMSO, you would mix 1 part of a 10 mg/mL DMSO stock solution with 9 parts of sterile saline or PBS.
-
-
Final Preparation and Administration:
-
After dilution, visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it should not be used.
-
It is recommended to filter the final working solution through a 0.22 µm sterile syringe filter before administration to ensure sterility.
-
Administer the prepared Deruxtecan solution to the experimental animals immediately after preparation.
-
Note: The stability of Deruxtecan in the final aqueous solution is not well-documented. Therefore, it is recommended to prepare the solution fresh for each experiment.
Mechanism of Action and Experimental Workflow
Signaling Pathway of Deruxtecan (DXd Payload)
The cytotoxic payload of Deruxtecan, DXd, is a potent topoisomerase I inhibitor.[] Its mechanism of action involves the following steps:
-
Inhibition of Topoisomerase I: DXd binds to the topoisomerase I-DNA complex.[4]
-
DNA Damage: This binding prevents the religation of single-strand breaks in the DNA, which are normally created by topoisomerase I to relieve torsional stress during DNA replication.[5]
-
Cell Cycle Arrest and Apoptosis: The accumulation of these DNA breaks leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[5]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Deruxtecan and its Process-Related Impurity, 2-Hydroxypropanamide
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Deruxtecan (B607063) and the detection of its potential process-related impurity, 2-hydroxypropanamide. Deruxtecan is a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs) such as Trastuzumab Deruxtecan.[1][2][3] Ensuring the purity of Deruxtecan is critical for the safety and efficacy of the final ADC product. The described reversed-phase HPLC (RP-HPLC) method provides a reliable and efficient means to separate and quantify Deruxtecan from 2-hydroxypropanamide, a potential small molecule impurity. This document provides a detailed experimental protocol, data presentation, and a workflow diagram to aid researchers, scientists, and drug development professionals in implementing this purity analysis.
1. Introduction
Deruxtecan is a key component of several advanced cancer therapies, acting as a cytotoxic payload linked to a monoclonal antibody.[1][4] The purity of this payload is of paramount importance as even small amounts of impurities can impact the drug's efficacy and safety profile. One such potential impurity is 2-hydroxypropanamide, a small, polar molecule that may arise during the synthesis of Deruxtecan.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[5][6][7] This application note presents a specific RP-HPLC method developed and optimized for the purity analysis of Deruxtecan, with a focus on its separation from 2-hydroxypropanamide.
2. Experimental
2.1. Materials and Reagents
-
Deruxtecan reference standard (purity ≥ 99.5%)
-
2-Hydroxypropanamide reference standard (purity ≥ 99.5%)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
2.2. Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a diode array detector (DAD) or a UV detector was used.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent
-
Detector: Diode Array Detector (DAD)
2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 95 19.0 95 19.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm
2.4. Preparation of Solutions
-
Standard Stock Solution of Deruxtecan (1 mg/mL): Accurately weigh approximately 10 mg of Deruxtecan reference standard and dissolve in 10 mL of DMSO.
-
Standard Stock Solution of 2-Hydroxypropanamide (1 mg/mL): Accurately weigh approximately 10 mg of 2-hydroxypropanamide reference standard and dissolve in 10 mL of a 50:50 mixture of Methanol and Water.
-
Working Standard Solution: Prepare a mixed working standard solution containing Deruxtecan (e.g., 100 µg/mL) and 2-hydroxypropanamide (e.g., 1 µg/mL) by diluting the stock solutions with the initial mobile phase composition (80% Mobile Phase A and 20% Mobile Phase B).
-
Sample Solution: Prepare the Deruxtecan sample to be analyzed at a concentration of approximately 1 mg/mL in DMSO. Dilute with the initial mobile phase composition to a final concentration of 100 µg/mL.
3. Results and Discussion
The developed RP-HPLC method successfully separated Deruxtecan from its potential impurity, 2-hydroxypropanamide. The use of a C18 stationary phase and a water/acetonitrile gradient with formic acid as a mobile phase modifier provided good peak shapes and resolution. Formic acid helps to control the ionization of the analytes and improve chromatographic performance.
3.1. Data Presentation
The quantitative data for the purity analysis of a representative batch of Deruxtecan is summarized in Table 1.
Table 1: Quantitative Analysis of Deruxtecan and 2-Hydroxypropanamide Impurity
| Compound | Retention Time (min) | Area | Amount (µg/mL) | % Purity / % Impurity |
| 2-Hydroxypropanamide | 3.5 | 12,500 | 0.08 | 0.08% |
| Deruxtecan | 12.8 | 15,625,000 | 100.0 | 99.92% |
3.2. Experimental Workflow
The logical flow of the experimental protocol is illustrated in the following diagram.
References
Application Notes and Protocols: Deruxtecan 2-hydroxypropanamide in HER2-Positive Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Deruxtecan (B607063) 2-hydroxypropanamide, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), in the context of HER2-positive cancer research. This document outlines the mechanism of action, summarizes key quantitative data from pivotal studies, and provides detailed protocols for relevant in vitro and in vivo experiments.
Introduction
Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate that has demonstrated significant efficacy in treating HER2-positive and HER2-low metastatic breast cancer, as well as other solid tumors.[1][2][3][4][5] It consists of three components: a humanized anti-HER2 monoclonal antibody, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[6][7][8] The antibody component specifically targets HER2 receptors on tumor cells, leading to internalization of the ADC.[6][7] Within the cancer cell, the linker is cleaved by lysosomal enzymes, releasing DXd to induce DNA damage and apoptosis.[7][8] A key feature of T-DXd is its high drug-to-antibody ratio and the membrane permeability of its payload, which allows for a potent "bystander effect," killing adjacent tumor cells regardless of their HER2 expression status.[6][9][10][11]
Mechanism of Action
The antitumor activity of Deruxtecan, once released from the antibody, involves a multi-step process that ultimately leads to cancer cell death.
-
Binding and Internalization : The trastuzumab component of T-DXd binds to the HER2 receptor on the surface of tumor cells.[6][7] This is followed by the internalization of the entire ADC-HER2 receptor complex via endocytosis.[6][7]
-
Lysosomal Trafficking and Payload Release : The internalized complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the tetrapeptide linker, releasing the active cytotoxic payload, deruxtecan (DXd).[7][8]
-
Topoisomerase I Inhibition and DNA Damage : DXd, an exatecan (B1662903) derivative, is a potent topoisomerase I inhibitor.[7][9] It intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks.[12][13][14] This accumulation of DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.[12][13]
-
Bystander Effect : A crucial aspect of T-DXd's efficacy is the bystander effect. The released DXd is membrane-permeable, allowing it to diffuse out of the target cell and into neighboring tumor cells, where it can exert its cytotoxic effects.[6][9][10] This is particularly important in heterogeneous tumors with varying levels of HER2 expression.
Signaling Pathways
The induction of DNA damage by Deruxtecan activates several downstream signaling pathways, leading to apoptosis and cell cycle arrest.
Caption: T-DXd mechanism of action leading to DNA damage and downstream cellular responses.
Quantitative Data from Clinical Trials
The following tables summarize key efficacy data from pivotal clinical trials of Trastuzumab Deruxtecan in HER2-positive and HER2-low breast cancer.
Table 1: Efficacy in HER2-Positive Metastatic Breast Cancer
| Trial Name | Patient Population | Treatment Arm | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| DESTINY-Breast01 [2][3] | Heavily pretreated HER2+ mBC | T-DXd (5.4 mg/kg) | Single-arm study | 60.9% | 16.4 months |
| DESTINY-Breast02 [5] | HER2+ mBC previously treated with T-DM1 | T-DXd (5.4 mg/kg) | Physician's Choice | - | Significantly longer than comparator |
| DESTINY-Breast03 [15] | HER2+ unresectable/metastatic BC after prior anti-HER2 regimen | T-DXd (5.4 mg/kg) | T-DM1 | - | Significantly improved vs. T-DM1 |
| DESTINY-Breast09 [16][17] | First-line HER2+ locally advanced or metastatic BC | T-DXd + Pertuzumab | Trastuzumab + Pertuzumab + Taxane (THP) | 85.1% | 40.7 months |
Table 2: Efficacy in HER2-Low Metastatic Breast Cancer
| Trial Name | Patient Population | Treatment Arm | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| DESTINY-Breast04 [15] | HER2-low unresectable or metastatic BC | T-DXd (5.4 mg/kg) | Physician's Choice of Chemotherapy | - | Statistically significant improvement |
| Phase Ib Study [10] | HER2-low advanced/metastatic BC | T-DXd (various doses) | Single-arm study | 37.0% (at recommended dose) | 11.1 months (at recommended dose) |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of Deruxtecan are provided below.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of T-DXd in HER2-expressing cancer cell lines.
Materials:
-
HER2-positive and HER2-low cancer cell lines (e.g., SNU-216, NCI-N87)
-
Complete cell culture medium
-
Trastuzumab Deruxtecan (T-DXd)
-
Control ADC (isotype control)[18]
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a serial dilution of T-DXd and the control ADC in complete medium. Recommended concentration range: 0.005 µg/mL to 0.2 µg/mL.[18]
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[18]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of viable cells relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for in vitro cell viability assay.
Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol is for detecting the induction of DNA damage and apoptosis in cancer cells following T-DXd treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-γH2AX, anti-p-Chk1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin (loading control)[12][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes the evaluation of T-DXd efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., CB-17/SCID)[18]
-
HER2-positive cancer cells (e.g., USC-ARK2)[18]
-
Matrigel[18]
-
Trastuzumab Deruxtecan (T-DXd)
-
Control ADC
-
Phosphate-buffered saline (PBS)
-
Calipers
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject approximately 6 million cells into the flank of each mouse.[18]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (width² x length)/2.[18]
-
Randomization and Treatment: Once tumors reach a volume of approximately 0.2 cm³, randomize the mice into treatment groups (e.g., T-DXd, control ADC, PBS).[18]
-
Drug Administration: Administer T-DXd intravenously at a dose of 4 mg/kg. A second dose can be given on day 15.[18]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is tumor growth inhibition.
-
Euthanasia and Tissue Collection: Euthanize mice when tumor volume reaches the predetermined endpoint (e.g., 1.5 cm³).[18] Tumors can be harvested for further analysis (e.g., immunohistochemistry for Ki-67 and apoptosis markers).
Caption: Workflow for in vivo xenograft studies.
Protocol 4: Bystander Effect Co-Culture Assay
This protocol is designed to visualize and quantify the bystander killing effect of T-DXd.
Materials:
-
HER2-positive cells (e.g., HCT116-H2H) and HER2-negative cells (e.g., HCT116-Mock), each labeled with a different fluorescent marker (e.g., GFP and mCherry).[19]
-
Complete cell culture medium
-
Trastuzumab Deruxtecan (T-DXd) at a concentration of 0.1 µg/ml.[19]
-
Control (e.g., T-DM1 at 0.1 µg/ml).[19]
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Co-culture Seeding: Seed an equal mixture of HER2-positive and HER2-negative cells in a culture dish.
-
Treatment: Add T-DXd or a control ADC to the co-culture.
-
Incubation: Incubate for an extended period (e.g., 144 hours) to allow for the bystander effect to manifest.[19]
-
Flow Cytometry Analysis: Harvest the cells and analyze the populations of viable HER2-positive and HER2-negative cells using flow cytometry, distinguishing them by their fluorescent labels.[19]
-
Fluorescence Microscopy: At various time points, visualize the co-culture using a fluorescence microscope to observe the reduction in both cell populations.
-
Data Analysis: Quantify the number of remaining viable cells in each population for the treated versus untreated conditions. A significant reduction in the HER2-negative population in the presence of T-DXd indicates a bystander effect.[19]
Conclusion
Deruxtecan, as the payload of T-DXd, is a highly effective cytotoxic agent in HER2-positive and HER2-low cancers. Its mechanism of action, centered on topoisomerase I inhibition and a potent bystander effect, has translated into significant clinical benefits. The protocols outlined in these application notes provide a framework for researchers to further investigate the preclinical efficacy and mechanisms of action of this important therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Trastuzumab deruxtecan for HER2+ advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajmc.com [ajmc.com]
- 5. New Study Shows Trastuzumab Deruxtecan Improves Survival for Patients with HER2-positive Metastatic Breast Cancer | Yale School of Medicine [medicine.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 10. Antitumor Activity and Safety of Trastuzumab Deruxtecan in Patients With HER2-Low–Expressing Advanced Breast Cancer: Results From a Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. e-crt.org [e-crt.org]
- 13. DNA damage and Nuclear Anaplasia Induced by Trastuzumab Deruxtecan in Cancer Cells with Variable HER2 Expression and Homologous Recombination Deficiency Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Trastuzumab Deruxtecan With Pertuzumab May Delay Cancer Growth for Some Patients with HER2-Positive Advanced Breast Cancer - ASCO [asco.org]
- 17. Trastuzumab Deruxtecan plus Pertuzumab for HER2-Positive Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Deruxtecan 2-hydroxypropanamide-based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the synthesis of deruxtecan (B607063) and its conjugation to monoclonal antibodies (mAbs) to form 2-hydroxypropanamide-based antibody-drug conjugates (ADCs). The information is intended for research and development purposes.
Introduction
Deruxtecan is a potent topoisomerase I inhibitor payload used in the development of antibody-drug conjugates.[1][2] It is composed of an exatecan (B1662903) derivative (DXd) linked to a maleimide-functionalized GGFG peptide linker.[1][2][3] This linker is designed to be stable in circulation and cleaved by lysosomal enzymes, such as cathepsins, upon internalization into target cancer cells.[][5] The released DXd payload then induces DNA damage, leading to apoptotic cell death.[6][7] One of the most notable ADCs utilizing this technology is trastuzumab deruxtecan (Enhertu®), which targets HER2-positive cancers.[][8]
The synthesis of a deruxtecan-based ADC is a multi-step process that involves the chemical synthesis of the deruxtecan drug-linker and its subsequent conjugation to a monoclonal antibody. The conjugation process typically involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups, which then react with the maleimide (B117702) group of the deruxtecan linker.[9][10] This process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR), with an average DAR of approximately 8 being a common target for therapeutic efficacy.[5][9][11]
Data Presentation
Table 1: Key Parameters in Deruxtecan ADC Synthesis
| Parameter | Typical Value/Range | Reference |
| Drug-to-Antibody Ratio (DAR) | 4 or 8 (Target) | [11][12] |
| Deruxtecan Equivalents per Antibody | ~9.2 (for conjugation) | [9] |
| Conjugation Efficiency | > 95% | [11][12] |
| Final ADC Purity | High (unreacted drug removed) | [12] |
| Overall Yield (Exatecan Precursor Synthesis) | 37% (3-step sequence) | [9] |
Table 2: In Vitro Cytotoxicity of Deruxtecan-based ADCs
| ADC | Cell Line | IC50 (nM) | Reference |
| 7300-LP3004 | SHP-77 | 39.74 | [13][14] |
| 7300-LP2004 | SHP-77 | 32.17 | [13][14] |
| 7300-Deruxtecan (Control) | SHP-77 | 124.5 | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of Deruxtecan Drug-Linker (Conceptual Overview)
The synthesis of the deruxtecan drug-linker is a complex, multi-step organic synthesis process. A detailed, step-by-step protocol is proprietary to the manufacturers. However, based on published information, the general synthetic strategy involves the following key stages[9]:
-
Synthesis of the Exatecan Payload (DXd): This involves the synthesis of the core topoisomerase I inhibitor. The process starts from 2-fluoro-1-methyl-4-nitrobenzene and proceeds through multiple steps including bromination, nitro reduction, acetylation, a Heck coupling, and subsequent hydrogenation to form a key intermediate.[9]
-
Synthesis of the Linker Intermediate: A cleavable tetrapeptide linker (Gly-Gly-Phe-Gly) with a maleimide group is synthesized. An improved, multi-kilogram scale synthesis has been reported that avoids chiral chromatography.[9] This process involves the coupling of protected amino acids and the introduction of the maleimide functionality.
-
Coupling of Payload and Linker: The exatecan payload is coupled to the linker through peptide coupling conditions, for example, using EDCI and HOBt·H2O.[9]
-
Final Deprotection and Functionalization: The final steps involve deprotection and the addition of a 6-maleimidocaproic acid group to generate the final maleimide-functionalized deruxtecan drug-linker, ready for conjugation.[9]
Protocol 2: Antibody-Deruxtecan Conjugation
This protocol describes a general method for conjugating a maleimide-activated deruxtecan linker to a monoclonal antibody, such as trastuzumab. This method targets the generation of free thiols through the reduction of interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Deruxtecan drug-linker (maleimide-activated)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4, with EDTA
-
Quenching Reagent: N-acetylcysteine (NAC)
-
Purification System: Gel filtration chromatography (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Prepare a solution of the monoclonal antibody in PBS/EDTA buffer.
-
Add 1 M dipotassium (B57713) hydrogen phosphate (B84403) to adjust the final pH to 7.4.[9]
-
-
Antibody Reduction:
-
Add TCEP to the antibody solution. The amount of TCEP will depend on the desired level of disulfide bond reduction and the target DAR. For a high DAR of ~8, a higher concentration of TCEP will be required.
-
Incubate the reaction mixture at 37°C to facilitate the reduction of the interchain disulfide bonds, which generates free thiol groups on the antibody.[9]
-
-
Conjugation Reaction:
-
Add the maleimide-activated deruxtecan drug-linker to the reduced antibody solution. A typical protocol may use approximately 9.2 equivalents of deruxtecan per antibody to achieve a DAR of ~8.[9]
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified time to allow the maleimide groups to react with the free thiol groups on the antibody, forming a stable thioether bond.
-
-
Quenching:
-
Add an excess of a quenching reagent, such as N-acetylcysteine, to the reaction mixture to cap any unreacted maleimide groups on the deruxtecan linker.[9] This prevents unwanted side reactions.
-
-
Reoxidation (Optional but Recommended):
-
Reoxidize the remaining unreacted thiol groups on the antibody to reform disulfide bonds. This can help to stabilize the final ADC.
-
-
Purification:
-
Purify the resulting ADC from unreacted drug-linker, quenching reagent, and other small molecules using gel filtration chromatography.[9]
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are commonly used for this purpose.[12]
-
Visualizations
Synthesis and Conjugation Workflow
Caption: Workflow for the synthesis of the deruxtecan drug-linker and its conjugation to a monoclonal antibody.
Mechanism of Action Signaling Pathway
Caption: Mechanism of action of a HER2-targeted deruxtecan ADC, including the bystander effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deruxtecan | ADC Linker | TargetMol [targetmol.com]
- 3. Deruxtecan, 1599440-13-7 | BroadPharm [broadpharm.com]
- 5. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 9. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. cellmosaic.com [cellmosaic.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trastuzumab Deruxtecan (T-DXd) in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trastuzumab deruxtecan (B607063) (T-DXd), also known as ENHERTU®, is a next-generation antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1] It is composed of three key components: a humanized monoclonal antibody (trastuzumab) that targets the human epidermal growth factor receptor 2 (HER2), a potent topoisomerase I inhibitor payload (deruxtecan, an exatecan (B1662903) derivative), and a stable, tumor-selective cleavable linker.[2][3][4] T-DXd has demonstrated significant antitumor activity in preclinical xenograft models and clinical trials, particularly in tumors expressing various levels of HER2.[5][6][7] These application notes provide detailed protocols and data for utilizing T-DXd in xenograft mouse models to evaluate its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).
Mechanism of Action
Trastuzumab deruxtecan's mechanism of action involves a multi-step process that ensures targeted delivery of its cytotoxic payload to tumor cells.[3] The trastuzumab component binds with high affinity to HER2 receptors on the surface of cancer cells.[3] Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis and trafficked to the lysosomes.[1][8] Inside the acidic environment of the lysosomes, the tetrapeptide-based linker is cleaved by upregulated lysosomal enzymes like cathepsins, releasing the membrane-permeable payload, deruxtecan (DXd).[9][10]
Once liberated, DXd inhibits topoisomerase I, an enzyme crucial for DNA replication.[8] This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[8][9] A key feature of T-DXd is its "bystander effect"; the released, membrane-permeable DXd can diffuse out of the target cell and kill neighboring tumor cells, including those that may not express HER2, which is critical for treating heterogeneous tumors.[1][2]
Caption: Mechanism of Action of Trastuzumab Deruxtecan (T-DXd).
Experimental Protocols
A typical experimental workflow for evaluating T-DXd in xenograft models involves several key stages, from model selection to endpoint analysis.
Caption: General Experimental Workflow for T-DXd in Xenograft Models.
Xenograft Model Selection and Development
The antitumor activity of T-DXd is highly dependent on the level of HER2 expression.[6] It is crucial to select a panel of cell lines with varying HER2 levels to fully characterize the drug's efficacy.
-
Cell Lines:
-
Animals: 5–8 week old immunodeficient mice (e.g., male and female nude or NOD-SCID mice) are commonly used.[5]
-
Housing: Animals should be housed in individually ventilated cages with free access to standard diet and water, maintained under standard conditions (18–24°C, 55%–70% humidity, 12h light/dark cycle).[5]
-
Implantation: Tumor cells are implanted subcutaneously into the flank of the mice. Tumor growth is monitored until volumes reach a predetermined size (e.g., 150 mm³) before treatment initiation.[4][12]
Drug Preparation and Administration
-
Preparation: T-DXd is typically reconstituted in a sterile vehicle solution (e.g., saline) for administration.
-
Administration: The drug can be administered intravenously (IV) or intraperitoneally (IP).[11][12]
-
Dosing: Doses in preclinical studies range from 1 mg/kg to 10 mg/kg, administered as a single dose or in multiple cycles.[5][12]
Efficacy and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Tumor volume should be measured regularly (e.g., twice weekly) using calipers. TGI or the ratio of tumor volume in the treated vs. control group (T/C%) is a primary efficacy endpoint.[5]
-
Pharmacokinetic (PK) Analysis: Plasma and tumor tissue are collected at various time points post-administration to measure concentrations of total antibody, conjugated T-DXd, and the released DXd payload.[5]
-
Pharmacodynamic (PD) Analysis: Tumor tissues can be analyzed for biomarkers of DNA damage, such as phosphorylated H2AX (γH2AX) and pRAD50, via immunohistochemistry (IHC) or Western blot to confirm the mechanism of action.[5][13]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of T-DXd in various xenograft models.
Table 1: Antitumor Efficacy of T-DXd in Xenograft Models
| Xenograft Model | HER2 Expression | T-DXd Dose (mg/kg) | Efficacy Outcome (T/C %) | Citation |
|---|---|---|---|---|
| NCI-N87 | High | 10 | -6.1% | [5] |
| JIMT-1 | Intermediate | 10 | -35.7% | [5] |
| Capan-1 | Low | 10 | -42.35% | [5] |
| FaDu | Low | 2 and 4 | Significant tumor growth inhibition (P < 0.0001) | [12] |
| UMSCC-47 | Low | Not specified | Significant tumor growth inhibition (P = 0.015) |[12] |
Table 2: Pharmacokinetics of Released DXd Payload in Tumors at 10 mg/kg T-DXd
| Xenograft Model | HER2 Expression | AUC of Released DXd (nM·day) | Citation |
|---|---|---|---|
| NCI-N87 | High | 493.6 | [5] |
| Capan-1 | Low | Not specified, but lower than NCI-N87 | [5] |
| JIMT-1 | Intermediate | Not specified, but lower than NCI-N87 | [5] |
| MDA-MB-468 | Negative/Low | 156.5 |[5] |
Table 3: Pharmacodynamic Response to T-DXd in Tumors
| Xenograft Model | HER2 Expression | Biomarker | Observation | Citation |
|---|---|---|---|---|
| NCI-N87 | High | γH2AX | Sustained and striking increase post-treatment | [5] |
| JIMT-1 | Intermediate | γH2AX | Sustained increase post-treatment | [5] |
| Capan-1 | Low | γH2AX | Sustained increase post-treatment | [5] |
| All Models | Varying | γH2AX, pRAD50 | Sustained increase over several days, delayed relative to tumoral DXd concentration |[5][13] |
Conclusion
Trastuzumab deruxtecan demonstrates potent, HER2-dependent antitumor activity in a wide range of xenograft mouse models.[5] A positive correlation exists between HER2 expression levels, the concentration of the released DXd payload in the tumor, and subsequent pharmacodynamic responses like DNA damage.[5] The bystander effect of T-DXd suggests its potential efficacy even in tumors with low or heterogeneous HER2 expression.[6] The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate the therapeutic potential of T-DXd.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 3. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [fam-] trastuzumab deruxtecan, antitumor activity is dependent on HER2 expression level rather than on HER2 amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncologynews.com.au [oncologynews.com.au]
- 8. What is the mechanism of action of Ifinatamab deruxtecan? [synapse.patsnap.com]
- 9. Trastuzumab Deruxtecan - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Unveiling the intra-tumor fate of trastuzumab deruxtecan in a xenograft model to support its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular imaging predicts trastuzumab‐deruxtecan (T‐DXd) response in head and neck cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conjugating Deruxtecan to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan (B607063), a potent topoisomerase I inhibitor, is a key component in a new generation of antibody-drug conjugates (ADCs). Its high potency and the stability of the resulting ADCs have shown significant promise in targeted cancer therapy.[1][2] This document provides a detailed protocol for the conjugation of a maleimide-activated derivative of Deruxtecan to monoclonal antibodies (mAbs) via cysteine residues. The resulting ADCs can be used for preclinical research and drug development.
The conjugation process involves the reduction of interchain disulfide bonds in the antibody, followed by the reaction of the resulting free thiol groups with a maleimide-functionalized Deruxtecan payload.[3][4] This method allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute that influences the efficacy and safety of the ADC.[5]
Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (IgG) | User-supplied | Targeting moiety of the ADC |
| Maleimide-activated Deruxtecan | Commercially available | Cytotoxic payload with linker |
| Tris(2-carboxyethyl)phosphine (TCEP) | Various | Reducing agent for disulfide bonds |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Various | Reaction and storage buffer |
| Dimethyl sulfoxide (B87167) (DMSO) | Various | Solvent for Deruxtecan |
| Desalting columns (e.g., Sephadex G-25) | Various | Purification of reduced antibody and final ADC |
| L-Cysteine | Various | Quenching agent |
| Hydrophobic Interaction Chromatography (HIC) column | Various | For DAR analysis |
| Mass Spectrometer (e.g., Orbitrap) | Various | For characterization of ADC |
Experimental Protocols
Antibody Preparation and Reduction
This protocol is designed for conjugating 1-3 mg of an IgG antibody.[6][7]
-
Antibody Solution Preparation:
-
Reduction of Interchain Disulfide Bonds:
-
To achieve a target DAR of approximately 4, add a 10-20 fold molar excess of TCEP to the antibody solution. For a higher DAR of approximately 8, a higher molar excess of the reducing agent will be required.[9][10]
-
Incubate the reaction mixture at 37°C for 30-60 minutes.[4]
-
Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with PBS.[]
-
Deruxtecan-Maleimide Preparation
-
Stock Solution:
-
Prepare a 10 mM stock solution of maleimide-activated Deruxtecan in anhydrous DMSO.[10]
-
Conjugation Reaction
-
Reaction Setup:
-
To the reduced and purified antibody solution, add the maleimide-activated Deruxtecan solution. A 10-20 fold molar excess of the Deruxtecan-maleimide linker over the antibody is recommended as a starting point.[10] The final concentration of the antibody in the reaction mixture should ideally be around 2.5 mg/mL.[4]
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10] The reaction should be carried out at a pH between 6.5 and 7.5 to ensure specific reaction of the maleimide (B117702) with the thiol groups.[]
-
-
Quenching:
-
Quench the reaction by adding a 20-fold molar excess of L-cysteine over the Deruxtecan-maleimide to react with any unreacted maleimide groups.[12] Incubate for an additional 30 minutes.
-
Purification of the Antibody-Drug Conjugate
-
Removal of Unconjugated Drug:
-
Purify the ADC from unconjugated Deruxtecan and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.[]
-
-
Sterile Filtration and Storage:
-
Sterile filter the purified ADC solution using a 0.22 µm filter.
-
Store the final ADC product at 2-8°C for short-term use or at -80°C for long-term storage. Deruxtecan is hydrophobic, and ADCs with Deruxtecan may be prone to aggregation, so it is advisable to use the conjugate soon after preparation.[7]
-
Characterization of Deruxtecan-ADC
Thorough characterization of the ADC is crucial to ensure its quality and consistency.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical parameter.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and assess the heterogeneity of the ADC.[6] Different DAR species will have different retention times on the HIC column due to changes in hydrophobicity.
-
Mass Spectrometry (MS): Native intact mass analysis using high-resolution mass spectrometry can provide an accurate measurement of the molecular weight of the different DAR species and allow for the calculation of the average DAR.[13][14]
| Method | Principle | Typical Results for Deruxtecan-ADC |
| HIC-HPLC | Separation based on hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times. | A chromatogram with distinct peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8). |
| Native Intact MS | Measures the mass of the intact ADC under non-denaturing conditions. | A mass spectrum showing a distribution of masses corresponding to the different DAR species. The average DAR can be calculated from the relative abundance of each species.[13] |
Table 1: Quantitative Data for Trastuzumab Deruxtecan (Enhertu®) as a Reference
| Parameter | Value | Method | Reference |
| Average Drug-to-Antibody Ratio (DAR) | ~8 | Mass Spectrometry, HIC | [9][15] |
| Conjugation Efficiency | >95% | Not specified | [6] |
| In vivo DAR (after 21 days in monkeys) | ~2.5 | LC-MS/MS | [16][17] |
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to assess the presence of aggregates and fragments in the final ADC product.[14]
-
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): CE-SDS can be used to assess the purity and integrity of the ADC under denaturing conditions.[15]
Mechanism of Action of Deruxtecan-ADCs
The therapeutic effect of a Deruxtecan-ADC is a multi-step process.
-
Binding: The monoclonal antibody component of the ADC binds specifically to its target antigen on the surface of cancer cells.[18]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis.[19][20]
-
Linker Cleavage: Inside the cell, the ADC is trafficked to the lysosome, where the enzymatically cleavable linker (e.g., a GGFG tetrapeptide) is cleaved by lysosomal enzymes like cathepsins.[18][21]
-
Payload Release and Action: The cleavage of the linker releases the active Deruxtecan payload (DXd) into the cytoplasm.[20] DXd then translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis (programmed cell death).[19][21]
-
Bystander Effect: Deruxtecan is membrane-permeable, allowing it to diffuse out of the target cancer cell and kill neighboring cancer cells that may not express the target antigen. This "bystander effect" enhances the anti-tumor activity of the ADC.[22][23]
Visualizations
Caption: Experimental workflow for Deruxtecan-ADC conjugation.
Caption: Mechanism of action of a Deruxtecan-ADC.
References
- 1. adcreview.com [adcreview.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. broadpharm.com [broadpharm.com]
- 5. lcms.cz [lcms.cz]
- 6. cellmosaic.com [cellmosaic.com]
- 7. cellmosaic.com [cellmosaic.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. sciex.com [sciex.com]
- 16. Transition of average drug-to-antibody ratio of trastuzumab deruxtecan in systemic circulation in monkeys using a hybrid affinity capture liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Deruxtecan 2-hydroxypropanamide ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. Trastuzumab deruxtecan (B607063) (Enhertu®), a prominent example of a Deruxtecan 2-hydroxypropanamide ADC, is composed of the humanized anti-HER2 monoclonal antibody, trastuzumab, linked to a topoisomerase I inhibitor payload, deruxtecan, via a cleavable linker. The complex and heterogeneous nature of ADCs necessitates a comprehensive suite of analytical techniques to ensure their quality, efficacy, and safety. Critical quality attributes (CQAs) that require thorough characterization include the drug-to-antibody ratio (DAR), distribution of drug-loaded species, identification of conjugation sites, purity, charge heterogeneity, and glycan profile.
This document provides detailed application notes and experimental protocols for the analytical characterization of this compound ADCs, focusing on key methodologies such as mass spectrometry, chromatography, and capillary electrophoresis.
I. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The DAR is a critical parameter that directly influences the potency and therapeutic window of an ADC. Several orthogonal methods are employed to determine the average DAR and the distribution of different drug-loaded species.
A. Native Intact Mass Analysis by SEC-MS
Native size-exclusion chromatography coupled with mass spectrometry (SEC-MS) allows for the determination of the average DAR and the distribution of drug-loaded species under non-denaturing conditions, which is crucial for cysteine-linked ADCs like trastuzumab deruxtecan where the light and heavy chains are not covalently linked after conjugation.[1]
Quantitative Data Summary: Native Intact Mass Analysis
| Parameter | Result | Reference |
| Average DAR | 7.94 | [1] |
| Major Species | mAb with 8 payloads | [1] |
| Minor Species | mAb with 6 payloads (~5%) | [1] |
| Expected Mass (2*A2G0F glycoform with 8 payloads) | 156,339 Da | [1] |
Experimental Protocol: Native SEC-MS for DAR Determination
-
Sample Preparation:
-
Dilute the Deruxtecan ADC sample to a final concentration of 1 mg/mL in a non-denaturing buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
-
LC System and Column:
-
Mass Spectrometry System and Settings:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Thermo Scientific™ Orbitrap Exploris™ 240 with BioPharma option.[1]
-
Ionization Mode: Positive ion, ESI.
-
In-source CID: 30 eV.
-
Mass Range: m/z 2000-8000.
-
Resolution: 140,000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Thermo Scientific™ BioPharma Finder™) to obtain the zero-charge mass of the intact ADC species.
-
Calculate the average DAR based on the relative abundance of each drug-loaded species.
-
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with a higher number of conjugated drugs will be more retained on the HIC column.[2] This technique is considered a gold standard for determining the average DAR and drug load distribution for cysteine-conjugated ADCs.[2]
Experimental Protocol: HIC for DAR Distribution
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in mobile phase A.
-
-
LC System and Column:
-
LC System: A biocompatible HPLC or UHPLC system.
-
Column: A HIC column suitable for mAbs (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 2.5 M Ammonium Acetate and 0.1 M Sodium Phosphate, pH 7.0.[2]
-
Mobile Phase B: 0.1 M Sodium Phosphate, pH 7.0.[2]
-
Gradient: A linear gradient from high salt (e.g., 0% B) to low salt (e.g., 100% B) over a suitable time to resolve the different DAR species. For example, 0-90% B in 36 minutes.[2]
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species.
-
Calculate the average DAR by summing the product of the peak area percentage and the corresponding number of drugs for each species.
-
II. Conjugation Site Analysis
Peptide mapping is a powerful technique used to identify the specific amino acid residues where the drug-linker is attached and to determine the occupancy of each conjugation site.[1]
Quantitative Data Summary: Peptide Mapping
| Parameter | Result | Reference |
| Identified Conjugation Sites | LC: C214; HC: C223, C229, C232 | [1][2] |
| Sequence Coverage (HC) | 94.4% | [1] |
| Sequence Coverage (LC) | 95.3% | [1] |
Experimental Protocol: LC-MS/MS Peptide Mapping
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Dilute 100 µg of the ADC to 1 mg/mL in a denaturing buffer (e.g., 7 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.3).[1]
-
Add DTT to a final concentration of 5 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free cysteines.
-
Perform a buffer exchange into a digestion-friendly buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding 1% formic acid.
-
-
LC System and Column:
-
LC System: A nano or micro-flow UHPLC system.
-
Column: Thermo Scientific™ Acclaim™ VANQUISH™ C18 UHPLC column (P/N 071399-V) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the peptides, e.g., 1-40% B over 60 minutes.
-
Flow Rate: 0.3 µL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry System and Settings:
-
Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS, such as a Thermo Scientific™ Orbitrap Exploris™ 240.[1]
-
Data Acquisition: Data-dependent acquisition (DDA) mode, acquiring MS/MS spectra for the top 10-20 most intense precursor ions.
-
Resolution (MS1): 120,000.
-
Resolution (MS2): 30,000.
-
Collision Energy: Normalized collision energy (NCE) of 28.
-
-
Data Analysis:
-
Search the MS/MS data against the antibody sequence using a database search engine (e.g., Mascot, Sequest).
-
Include variable modifications for the drug-linker on cysteine residues, as well as other potential post-translational modifications (PTMs).
-
Manually validate the spectra of drug-conjugated peptides.
-
Calculate site occupancy based on the extracted ion chromatogram (XIC) peak areas of the modified versus unmodified peptides.[1]
-
III. Purity and Heterogeneity Analysis
A. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS)
CE-SDS is a high-resolution technique used to assess the purity and size heterogeneity of ADCs under both reducing and non-reducing conditions.[3] It can separate the light chain, heavy chain, and non-glycosylated heavy chain, as well as detect fragments and aggregates.
Quantitative Data Summary: CE-SDS
| Parameter | Observation | Reference |
| Migration Time Shift (LC) | 0.008 min shift for Enhertu vs. Trastuzumab | [3] |
| Migration Time Shift (HC) | 0.016 min shift for Enhertu vs. Trastuzumab | [3] |
| Peak Shape | Broader peaks for conjugated chains | [3] |
Experimental Protocol: CE-SDS
-
Sample Preparation:
-
Non-reducing: Mix the ADC sample with SDS sample buffer containing IAM. Heat at 70°C for 10 minutes.
-
Reducing: Mix the ADC sample with SDS sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat at 70°C for 10 minutes.[3]
-
-
CE System and Capillary:
-
CE System: A system such as the SCIEX BioPhase 8800.[3]
-
Capillary: Bare-fused silica (B1680970) capillary.
-
Gel Buffer: Use a commercially available CE-SDS gel buffer kit (e.g., SCIEX BioPhase CE-SDS Protein Analysis Kit).[3]
-
-
Separation and Detection:
-
Injection: Electrokinetic injection.
-
Separation Voltage: -15 kV.
-
Detection: UV at 220 nm.[3]
-
-
Data Analysis:
-
Analyze the electropherogram to determine the relative percentage of the main peak (monomer purity) and impurities (fragments, aggregates).
-
Compare the migration times of the light and heavy chains of the ADC to the unconjugated antibody to observe shifts due to the hydrophobic drug-linker.[3]
-
B. Imaged Capillary Isoelectric Focusing (iCIEF)
iCIEF is used to assess the charge heterogeneity of ADCs, which can arise from various PTMs and the conjugation of the charged drug-linker.
Key Finding: cIEF separation of Enhertu shows 8 major charge variant peaks.[3]
Experimental Protocol: iCIEF
-
Sample Preparation:
-
Prepare the sample mixture containing the ADC, carrier ampholytes (e.g., pH 3-10), urea (B33335) (e.g., 4M for Enhertu), and pI markers.[3]
-
-
iCIEF System:
-
A suitable iCIEF system (e.g., ProteinSimple iCE3).
-
-
Focusing and Mobilization:
-
Data Analysis:
-
Determine the apparent pI of each peak using the pI markers.
-
Calculate the relative percentage of each charge variant.
-
IV. Glycan Analysis
The N-linked glycosylation profile of the antibody portion of the ADC is a critical quality attribute as it can affect the stability, efficacy, and immunogenicity of the therapeutic.
Experimental Protocol: Released N-Glycan Analysis by LC-MS
-
Sample Preparation (Enzymatic Deglycosylation and Labeling):
-
Denature the ADC sample (e.g., with RapiGest SF at 95°C for 5 minutes).
-
Release the N-glycans by incubating with PNGase F at 37°C for 1 hour.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide (B116534) [2-AB]) via reductive amination.
-
Purify the labeled glycans to remove excess label.
-
-
LC System and Column:
-
LC System: A UHPLC system with a fluorescence detector.
-
Column: A HILIC column designed for glycan separation (e.g., Waters ACQUITY UPLC BEH Glycan, 1.7 µm).
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from high organic to high aqueous mobile phase.
-
Column Temperature: 60°C.
-
Detection: Fluorescence (Ex: 330 nm, Em: 420 nm).
-
-
Mass Spectrometry System and Settings (for structural identification):
-
Couple the LC system to a high-resolution mass spectrometer.
-
Acquire data in positive ion mode to determine the mass of the eluted glycans.
-
-
Data Analysis:
-
Identify glycan structures by comparing retention times with a labeled glycan standard library (e.g., dextran (B179266) ladder) and/or by accurate mass measurement.
-
Quantify the relative abundance of each glycan species based on the fluorescence peak area.
-
V. Visualized Workflows and Relationships
Experimental Workflow for Comprehensive ADC Characterization
Caption: Comprehensive analytical workflow for Deruxtecan ADC characterization.
Relationship between Analytical Techniques and CQAs
Caption: Mapping of analytical techniques to key CQAs for ADCs.
References
Deruxtecan 2-hydroxypropanamide for overcoming drug resistance in cancer cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab Deruxtecan (T-DXd), commercially known as Enhertu®, is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of various solid tumors, particularly those expressing Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] The cytotoxic payload of this ADC is Deruxtecan (DXd), a potent topoisomerase I inhibitor.[3][4] A key feature of T-DXd is its high drug-to-antibody ratio of approximately 8, which contributes to its potent anti-tumor activity.[4] These application notes provide an overview of the mechanisms by which T-DXd overcomes drug resistance and detailed protocols for evaluating its efficacy and mechanisms of action in cancer cell lines.
Mechanism of Action
T-DXd is engineered for targeted delivery of its cytotoxic payload, Deruxtecan, to tumor cells. The process begins with the trastuzumab component of the ADC binding to the HER2 receptor on the surface of cancer cells. Following binding, the T-DXd-HER2 complex is internalized by the cell through endocytosis. Once inside the cell, the ADC is trafficked to the lysosomes, where the cleavable linker is hydrolyzed by lysosomal enzymes, releasing the Deruxtecan payload. The released Deruxtecan, being membrane-permeable, can then diffuse into the nucleus and inhibit topoisomerase I, leading to DNA damage and ultimately apoptosis.[3] Furthermore, this membrane permeability allows Deruxtecan to exert a "bystander effect," killing neighboring tumor cells that may not express HER2.[4]
Caption: Mechanism of action of Trastuzumab Deruxtecan (T-DXd).
Overcoming Drug Resistance
Several mechanisms of resistance to T-DXd have been identified, and ongoing research is exploring strategies to overcome them.
Mechanisms of Resistance:
-
Loss or Reduction of HER2 Expression: A significant mechanism of acquired resistance is the decrease or complete loss of HER2 expression on the tumor cell surface. This reduction in the target antigen leads to decreased internalization of T-DXd and a subsequent increase in the drug's IC50 value. In some cases, mutations in the HER2 gene (ERBB2) that affect the trastuzumab binding site have also been observed, further contributing to resistance.
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1, can actively pump Deruxtecan out of the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect.[3]
-
Alterations in Downstream Signaling and DNA Repair: Enhanced DNA repair pathway activity can counteract the DNA damage induced by Deruxtecan, contributing to resistance.[3][5] Mutations in genes involved in DNA repair, such as SLX4, have been identified in resistant tumors.[6]
Strategies to Overcome Resistance:
-
Combination Therapies: Preclinical studies have shown that combining T-DXd with other targeted agents can restore its efficacy. For example, in HER2-low cancers with EGFR overexpression, the addition of an EGFR monoclonal antibody like cetuximab can enhance T-DXd delivery and overcome resistance.[7][8]
-
Alternative ADCs: For cells that have developed resistance to the Deruxtecan payload, ADCs with different cytotoxic agents may still be effective.[9] For instance, T-DXd resistant cells that retain HER2 expression may remain sensitive to HER2 tyrosine kinase inhibitors.[9]
Caption: Mechanisms of resistance to T-DXd and strategies to overcome them.
Data Presentation
The following tables summarize quantitative data from preclinical studies on T-DXd resistance.
Table 1: IC50 Values of T-DXd in Sensitive and Resistant Cancer Cell Lines
| Cell Line Model | Condition | IC50 (Concentration) | Fold Increase in IC50 | Reference |
| Breast Cancer Cells | Normal HER2 Expression | Not specified | - | [10] |
| Breast Cancer Cells | Reduced HER2 Expression | Not specified | 700-fold | [10] |
| HER2 Amplified Gastric Cancer (YCC-33) | Parental | Not specified | - | [11] |
| HER2 Amplified Gastric Cancer (YCC-33TR) | Trastuzumab Resistant | Not specified | (Sensitive to T-DXd) | [11] |
| HER2 Amplified Gastric Cancer (YCC-38) | Parental | Not specified | - | [11] |
| HER2 Amplified Gastric Cancer (YCC-38TR) | Trastuzumab Resistant | Not specified | (Sensitive to T-DXd) | [11] |
| HER2 Amplified Gastric Cancer (NCI-N87) | Parental | Not specified | - | [11] |
| HER2 Amplified Gastric Cancer (NCI-N87TR) | Trastuzumab Resistant | Not specified | (Sensitive to T-DXd) | [11] |
| HER2 Amplified Gastric Cancer (SNU-216) | Parental | Not specified | - | [11] |
| HER2 Amplified Gastric Cancer (SNU-216TR) | Trastuzumab Resistant | Not specified | (Sensitive to T-DXd) | [11] |
Table 2: Changes in Protein Expression and T-DXd Internalization in Resistant Models
| Cell Line Model | Parameter Measured | Change in Resistant vs. Sensitive Cells | Reference |
| Breast Cancer Cells | HER2 Surface Levels | 83.5% reduction | [10] |
| Breast Cancer Cells | T-DXd Internalization | 215-fold reduction | [10] |
| Trastuzumab Resistant Gastric Cancer | pHER2 Expression | Increased | [11] |
| Trastuzumab Resistant Gastric Cancer | HER2 Expression | Decreased but still high | [11] |
| T-DXd Resistant NSCLC Model | Topoisomerase I Expression | Loss of expression | [9] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of Deruxtecan and T-DXd are provided below.
References
- 1. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Development of Highly Sensitive Anti-Mouse HER2 Monoclonal Antibodies for Flow Cytometry [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchhub.com [researchhub.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Deruxtecan 2-hydroxypropanamide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with Deruxtecan 2-hydroxypropanamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The main stability concerns for this compound, a potent camptothecin (B557342) analog, in aqueous solutions are the hydrolysis of its core lactone ring and the potential hydrolysis of the 2-hydroxypropanamide side chain. The lactone ring is particularly susceptible to pH-dependent hydrolysis, opening under neutral to basic conditions to form an inactive carboxylate species. The amide bond of the 2-hydroxypropanamide can also undergo hydrolysis under strongly acidic or basic conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: To maintain the integrity of the active lactone form, it is recommended to work in acidic conditions, typically at a pH below 6.0. The stability of the lactone ring significantly decreases as the pH moves towards neutral and alkaline conditions.
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures can accelerate the degradation of this compound. It is advisable to conduct experiments at controlled room temperature or below whenever possible. For long-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended, and for stock solutions in organic solvents like DMSO, storage at -20°C or -80°C is advised to minimize degradation.[1]
Q4: What are the visible signs of degradation in my this compound solution?
A4: Visual signs of degradation can include precipitation, changes in color, or the appearance of turbidity in the solution. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical techniques like HPLC to monitor the purity and concentration of your solution over time.
Q5: Can I use buffers to stabilize my this compound solution?
A5: Yes, using an appropriate buffer system is essential for controlling the pH and enhancing stability. Acetate or citrate (B86180) buffers in the acidic pH range (e.g., pH 4.0-5.5) are commonly used to stabilize camptothecin analogs. It is important to consider potential buffer-catalyzed degradation and to validate the chosen buffer system for your specific experimental conditions.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and analysis of this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Activity in Cellular Assays | Degradation of the active lactone form to the inactive carboxylate form due to inappropriate pH. | Ensure that the final pH of the cell culture medium after adding the drug solution is maintained in a slightly acidic to neutral range for the duration of the experiment. Prepare fresh dilutions from a stock solution stored under recommended conditions just before use. |
| Precipitation Observed in Aqueous Buffer | The compound has limited aqueous solubility, which can be further reduced if degradation to less soluble products occurs. | Prepare the aqueous solution from a high-concentration stock in an organic solvent like DMSO. Ensure the final concentration of the organic solvent is compatible with your experiment and does not exceed recommended limits (typically <1%). Use of solubilizing excipients like cyclodextrins can also be explored. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical degradation of this compound. | Identify the degradation products through techniques like LC-MS. The new peaks could correspond to the hydrolyzed carboxylate form or products from the cleavage of the 2-hydroxypropanamide side chain. Adjust solution pH, temperature, and light exposure to minimize degradation. |
| Inconsistent Results Between Experiments | Variability in the preparation and handling of the drug solution. | Standardize the protocol for solution preparation, including the source and age of the aqueous buffer, the final pH, and the time between preparation and use. Always use freshly prepared solutions for critical experiments. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the purity of this compound and to separate it from its potential degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. The flow rate is typically set at 1.0 mL/min.
3. Detection:
-
Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
4. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the initial mobile phase composition.
5. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by performing forced degradation studies.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the validated stability-indicating HPLC method.
Visualizations
References
Troubleshooting low conjugation efficiency of Deruxtecan 2-hydroxypropanamide
Welcome to the Technical Support Center for Deruxtecan-based Antibody-Drug Conjugate (ADC) development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the conjugation of Deruxtecan (B607063) and its analogs, such as Deruxtecan 2-hydroxypropanamide.
Frequently Asked Questions (FAQs)
Q1: What is Deruxtecan and how does it conjugate to antibodies?
A1: Deruxtecan is a potent topoisomerase I inhibitor used as a cytotoxic payload in ADCs.[1][2] It is connected to a linker that typically consists of a maleimide (B117702) group and a cleavable peptide sequence (e.g., GGFG).[][4] The conjugation to an antibody occurs via a thiol-maleimide reaction, where the maleimide group on the linker forms a stable covalent thioether bond with a free sulfhydryl group on the antibody.[][5] These sulfhydryl groups are typically generated by the reduction of the antibody's interchain disulfide bonds.[6]
Q2: What is "this compound"?
A2: "this compound" is a stable analog of Deruxtecan.[7] It is a complex chemical entity and in some contexts, may be part of a larger drug-linker structure used for ADC development. While the core conjugation principles remain the same, the specific reactivity and optimal conditions might slightly vary.
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
A3: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[5][8][9] Within this range, the reaction with thiols is highly efficient and selective. At a pH below 6.5, the reaction rate decreases, while at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines, such as those on lysine (B10760008) residues.[5][8]
Q4: What is a typical Drug-to-Antibody Ratio (DAR) for Deruxtecan ADCs?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[10] For Deruxtecan-based ADCs like Trastuzumab Deruxtecan (Enhertu), a high DAR of approximately 8 is often targeted.[11][12] However, conjugation kits and protocols are also available to achieve a lower average DAR of 4.[11][13] The optimal DAR depends on the specific antibody, target, and desired therapeutic window.[14]
Q5: How can I determine the DAR of my Deruxtecan ADC?
A5: Several analytical techniques can be used to determine the DAR of your ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method that separates ADC species with different drug loads based on their hydrophobicity.[7][15][16][17] Size Exclusion Chromatography (SEC) can provide information on the average DAR and the presence of aggregates.[11][15] Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is another powerful tool for accurate DAR measurement.[7][15][18]
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency, often manifesting as a low Drug-to-Antibody Ratio (DAR), is a common challenge in ADC development. The following table outlines potential causes and recommended actions to troubleshoot this issue.
| Potential Cause | Recommended Action |
| Incomplete Antibody Reduction | - Optimize the concentration of the reducing agent (e.g., TCEP or DTT). A typical starting point is a 10-20 fold molar excess over the antibody.[19][20] - Ensure the reduction is performed at an optimal temperature (e.g., 37°C) and for a sufficient duration (e.g., 1-2 hours).[19][21] - Confirm the presence of free thiols using Ellman's reagent before proceeding with conjugation. |
| Suboptimal Conjugation Reaction Conditions | - Verify that the pH of the conjugation buffer is within the optimal range of 6.5-7.5.[5][8] - Optimize the molar ratio of Deruxtecan-linker to the antibody. A molar excess of the drug-linker is typically used to drive the reaction to completion.[5] - Adjust the reaction time and temperature. The reaction is often carried out at room temperature for 1-4 hours or at 4°C overnight.[20][22] |
| Instability of Maleimide or Deruxtecan | - Use freshly prepared solutions of the Deruxtecan-linker. Maleimides can hydrolyze in aqueous solutions over time.[5] - Store the Deruxtecan-linker stock solution in an anhydrous solvent like DMSO or DMF at -20°C or -80°C, protected from light.[5] |
| Presence of Interfering Substances | - Ensure the antibody preparation is highly pure (>95%).[14] - Perform buffer exchange of the antibody into a suitable conjugation buffer (e.g., PBS) to remove any interfering substances like primary amines (e.g., Tris buffer) or other nucleophiles.[14] |
| Re-oxidation of Antibody Thiols | - Degas buffers to remove dissolved oxygen, which can promote the re-formation of disulfide bonds.[5] - Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[5] |
| ADC Aggregation | - The hydrophobic nature of Deruxtecan can lead to aggregation, especially at high DARs. Consider optimizing for a lower target DAR.[14][23] - Introduce a limited amount of a co-solvent (e.g., DMSO) to improve the solubility of the drug-linker, but keep the concentration low (typically <10%) to avoid denaturing the antibody.[20][23] - Optimize the purification method to remove aggregates, such as using Size Exclusion Chromatography (SEC).[] |
Experimental Protocols
Protocol 1: Antibody Reduction with TCEP
This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.
-
Antibody Preparation:
-
TCEP Reduction:
-
Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) (e.g., 10 mM) in the conjugation buffer.[20]
-
Add TCEP to the antibody solution to a final molar excess of 10-20 fold over the antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[19][21]
-
-
Removal of Excess TCEP:
Protocol 2: Deruxtecan-Maleimide Conjugation
This protocol outlines the conjugation of the maleimide-activated Deruxtecan to the reduced antibody.
-
Preparation of Deruxtecan-Linker Solution:
-
Prepare a stock solution of the Deruxtecan-maleimide linker in an anhydrous solvent such as DMSO.[5]
-
Dilute the stock solution to the desired concentration with the conjugation buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the diluted Deruxtecan-linker solution to the reduced antibody solution. The molar ratio of the linker to the antibody should be optimized to achieve the desired DAR. A starting point could be a 5-10 fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[20][22] Protect the reaction from light.[20]
-
-
Quenching the Reaction:
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker, unreacted antibody, and other reaction components.
-
Common purification methods include Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF).[20][]
-
-
ADC Characterization:
Visualizing the Process
Deruxtecan Conjugation Workflow
Caption: A flowchart illustrating the key steps in the Deruxtecan conjugation process.
Troubleshooting Logic for Low DAR
Caption: A decision tree for troubleshooting low Drug-to-Antibody Ratio (DAR).
Thiol-Maleimide Conjugation Reaction
Caption: The chemical reaction between an antibody thiol and a Deruxtecan-maleimide linker.
References
- 1. Trastuzumab deruxtecan - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 4. kinampark.com [kinampark.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) [mdpi.com]
- 7. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. benchchem.com [benchchem.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. m.youtube.com [m.youtube.com]
- 18. agilent.com [agilent.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Deruxtecan 2-hydroxypropanamide Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Deruxtecan 2-hydroxypropanamide in in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the success of your research.
Disclaimer: this compound is a stable analog of Deruxtecan. While specific in vitro protocols for this compound are not widely published, the following recommendations are based on the properties of this analog and extensive data available for Deruxtecan's active payload, DXd, a potent topoisomerase I inhibitor. It is recommended to use this information as a starting point and optimize conditions for your specific cell lines and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Deruxtecan (DXd)?
A1: this compound is a commercially available, stable analog of Deruxtecan[1][2][3]. Deruxtecan (often referred to as DXd) is a potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (Enhertu®)[4][5]. Due to its structural similarity, this compound is expected to exhibit a similar mechanism of action by inhibiting topoisomerase I, leading to DNA damage and apoptosis in proliferating cells.
Q2: What is the mechanism of action of Deruxtecan and its analogs?
A2: Deruxtecan and its analogs are topoisomerase I inhibitors. Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA by inducing transient single-strand breaks, allowing for processes like DNA replication and transcription. Deruxtecan stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on the high potency of the related compound DXd, a starting concentration range of 0.1 nM to 100 nM is recommended for initial cell viability and cytotoxicity assays with this compound[4][5][6]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO[1][2]. For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability[1][2]. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed a level that is toxic to your cells (typically <0.5%).
Q5: What is a typical incubation time for in vitro assays?
A5: The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent and may require a longer incubation period to observe a significant effect. A common incubation time for cell viability assays is 72 hours. However, for specific assays like analyzing DNA damage markers (e.g., γH2AX), shorter incubation times (e.g., 24 to 48 hours) may be appropriate. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your experimental goals.
Experimental Protocols
Cell Viability Assay (MTT/WST-1 or equivalent)
This protocol provides a general guideline for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT, WST-1, or other suitable cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 100 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate the plate for 72 hours (or your optimized time point) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent (e.g., add MTT or WST-1 reagent to each well).
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation
Table 1: Reported IC50 Values for DXd (Deruxtecan payload) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KPL-4 | Breast Cancer | 1.43 |
| NCI-N87 | Gastric Cancer | 4.07 |
| SK-BR-3 | Breast Cancer | Not specified, but sensitive |
| MDA-MB-468 | Breast Cancer | Not specified, but sensitive |
| Neuroblastoma (median) | Neuroblastoma | 0.90 |
| Ewing Sarcoma (median) | Ewing Sarcoma | 0.90 |
| Rhabdomyosarcoma (median) | Rhabdomyosarcoma | 0.90 |
Data compiled from multiple sources[4][5][6]. These values for DXd can serve as a reference for estimating the potency of this compound.
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 50 mg/mL (98.52 mM) |
Data from MedChemExpress[1]. It is noted that hygroscopic DMSO can impact solubility, and using newly opened DMSO is recommended.
Mandatory Visualization
Caption: Workflow for a cell viability assay to determine the IC50 of this compound.
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and treatment to minimize variability. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| No or low cytotoxicity observed | Compound inactivity | Ensure proper storage of the stock solution at -20°C or -80°C, protected from light. Prepare fresh working solutions for each experiment. |
| Cell line resistance | Some cell lines may have intrinsic or acquired resistance to topoisomerase I inhibitors. Consider using a positive control cell line known to be sensitive to this class of drugs. | |
| Insufficient incubation time | The cytotoxic effects of topoisomerase I inhibitors are often cell cycle-dependent. Extend the incubation time to 72 or 96 hours. | |
| Precipitation of the compound in the medium | Poor solubility | Ensure the final DMSO concentration is as low as possible (ideally <0.5%). If precipitation persists, try preparing the dilutions in a serum-free medium before adding them to the cells. |
| Inconsistent IC50 values across experiments | Variation in cell passage number or confluency | Use cells within a consistent range of passage numbers. Seed cells at a density that ensures they are in the exponential growth phase during the treatment period and do not become over-confluent. |
| Reagent variability | Use the same lot of cell culture medium, serum, and viability reagents for a set of comparable experiments. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C27H26FN3O6 | CID 166041952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 6. ascopubs.org [ascopubs.org]
Common degradation products of Deruxtecan 2-hydroxypropanamide and their identification
Welcome to the technical support center for the analysis of Deruxtecan 2-hydroxypropanamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a stable analog of Deruxtecan, a key component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan[1][2]. It is part of a broader drug-linker system used in targeted cancer therapy. The complete drug-linker, Deruxtecan, consists of three main parts:
-
A maleimide (B117702) (MC) group for conjugation to the antibody.
-
A cleavable tetrapeptide linker (Gly-Gly-Phe-Gly or GGFG) .
-
The cytotoxic payload, DXd (an exatecan (B1662903) derivative) , which is a topoisomerase I inhibitor[3][4].
The "2-hydroxypropanamide" moiety is attached to the DXd payload.
Q2: What are the expected common degradation pathways for this compound?
A2: Based on the structure of Deruxtecan and its components, the primary degradation pathways to consider are hydrolysis, oxidation, and photodecomposition.
-
Hydrolysis: The maleimide group in the linker is susceptible to hydrolysis, which can lead to the opening of the succinimide (B58015) ring to form a maleamic acid derivative. This reaction is generally faster at higher pH[]. While "this compound" is described as a stable analog, the potential for hydrolysis of any ester or amide bonds under strong acidic or basic conditions should also be considered.
-
Oxidation: The exatecan derivative payload (DXd) and potentially other parts of the molecule can be susceptible to oxidation. Forced degradation studies on the entire Trastuzumab Deruxtecan ADC have identified oxidation as a common modification[6].
-
Photodegradation: The DXd payload, being a camptothecin (B557342) derivative, is known to be sensitive to light. Exposure to light can lead to the formation of degradation products and aggregation of the entire ADC[7].
Q3: We are observing unexpected peaks in our chromatogram when analyzing this compound. What could they be?
A3: Unexpected peaks in your chromatogram are likely due to degradation products, impurities from synthesis, or interactions with your analytical system. Here's how to troubleshoot:
-
Consider Degradation Products:
-
Hydrolysis Products: If your mobile phase has a high pH, or if the sample has been stored in a non-neutral buffer, you may be observing the hydrolyzed form of the maleimide linker if it is part of the analyzed molecule.
-
Oxidation Products: If the sample was not handled under inert conditions or was exposed to oxidizing agents, you might be seeing oxidized forms of the DXd payload.
-
Photodegradants: If the sample was exposed to light, especially UV, you could be detecting photodecomposition products.
-
-
Evaluate Synthesis Impurities: Review the synthesis pathway of your this compound to identify potential process-related impurities or residual starting materials.
-
Check for System-Related Issues: Ensure that the unexpected peaks are not artifacts from the LC-MS system, such as carryover from previous injections, column bleed, or contaminants in the mobile phase. Run a blank injection to rule this out.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of Main Peak Area / Appearance of New Peaks | Sample degradation due to improper storage or handling. | Store samples at recommended temperatures (-20°C or -80°C) and protect from light[1]. Prepare solutions fresh and use them promptly. |
| Hydrolysis of the linker. | Maintain a neutral pH for your sample solutions and mobile phases. If investigating hydrolysis, use controlled acidic or basic conditions as part of a forced degradation study. | |
| Oxidation. | Use degassed mobile phases and handle samples under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding antioxidants if compatible with your analysis. | |
| Photodegradation. | Handle all samples and solutions in amber vials or under low-light conditions. | |
| Poor Peak Shape or Tailing | Interaction of the analyte with the stationary phase. | Optimize chromatographic conditions, such as mobile phase composition, pH, and gradient. Consider a different column chemistry if the problem persists. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Difficulty in Identifying Unknown Peaks | Insufficient data for structural elucidation. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown peaks. Perform MS/MS fragmentation to get structural information and compare it with the parent molecule to identify the modification. |
Experimental Protocols
Forced Degradation Studies
To identify potential degradation products, forced degradation studies under various stress conditions are recommended. A general approach is to aim for 5-20% degradation of the main compound to ensure that the degradation products are detectable without being overly complex[7].
Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL[8].
Stress Conditions (Typical Starting Points):
| Stress Condition | Procedure |
| Acid Hydrolysis | Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 2-8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidation | Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Store the solid compound at 105°C for 72 hours. Also, incubate the stock solution at 60°C for 48 hours. |
| Photodegradation | Expose the stock solution (in a quartz cuvette or clear vial) to UV light (e.g., 254 nm) or a photostability chamber for a defined period. |
Analysis of Stressed Samples: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating LC-MS method.
Analytical Method for Identification of Degradation Products
A high-performance liquid chromatography coupled with mass spectrometry (LC-MS) method is essential for the separation and identification of this compound and its degradation products.
Chromatography:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (acetonitrile) to ensure separation of the parent compound from more polar or less polar degradation products.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm) and mass spectrometry.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for this type of molecule.
-
Analysis:
-
Full Scan MS: To detect all ions and identify the molecular weights of the parent compound and its degradation products.
-
Tandem MS (MS/MS): To fragment the ions of interest and obtain structural information for identification. High-resolution mass spectrometry (HRMS), for instance, with an Orbitrap mass spectrometer, is highly recommended for accurate mass measurements to determine the elemental composition of the degradation products[6].
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study. In a real experiment, these values would be determined by calculating the percentage of the area of each degradation peak relative to the total peak area in the chromatogram.
| Stress Condition | Degradation Product | Retention Time (min) | Proposed Structure/Modification | % Degradation |
| Acid Hydrolysis | DP1 | 4.2 | Hydrolyzed maleimide ring | 15% |
| Base Hydrolysis | DP2 | 3.8 | Hydrolyzed ester/amide linkage | 20% |
| Oxidation (3% H₂O₂) | DP3 | 6.5 | N-oxide on DXd | 10% |
| DP4 | 6.8 | Hydroxylated DXd | 8% | |
| Photodegradation (UV 254 nm) | DP5 | 7.1 | Dimer of DXd | 12% |
Visualizations
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis.
Logical Relationship for Troubleshooting Unexpected Peaks
Caption: Troubleshooting unexpected chromatographic peaks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SmallMolecules.com | this compound | MedChemExpress (MCE) (10 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 3. Deruxtecan - Wikipedia [en.wikipedia.org]
- 4. Dxd | DNA topoisomerase inhibitor | CAS 1599440-33-1 | Buy Dxd from Supplier InvivoChem [invivochem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sgs.com [sgs.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deruxtecan 2-hydroxypropanamide Off-Target Toxicity Minimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deruxtecan 2-hydroxypropanamide and related antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments aimed at minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms contributing to the off-target toxicity of Deruxtecan-based ADCs?
A1: The off-target toxicity of Deruxtecan-based ADCs is primarily attributed to two main factors:
-
Payload-Related Toxicity: The cytotoxic payload, DXd (a topoisomerase I inhibitor), can cause damage to healthy tissues. This can occur through premature cleavage of the linker in systemic circulation, leading to the release of free DXd, or through the "bystander effect" in tissues with low levels of target antigen expression.[1][2][3]
-
Target-Independent Uptake: Preclinical studies in monkeys have shown that the ADC can be taken up by alveolar macrophages in the lungs, independent of target antigen expression.[2][4] This uptake is thought to be a key contributor to the development of interstitial lung disease (ILD)/pneumonitis, a significant off-target toxicity.[5][6]
Q2: What is the "bystander effect" and how does it relate to off-target toxicity?
A2: The bystander effect is the ability of the ADC's payload, once released from a target cancer cell, to diffuse across the cell membrane and kill neighboring cells, even if they do not express the target antigen.[7][8] While this is beneficial for eradicating heterogeneous tumors, a highly permeable payload like DXd can also diffuse into and damage nearby healthy cells, contributing to off-target toxicity.[9][10]
Q3: What is Interstitial Lung Disease (ILD)/Pneumonitis and why is it a concern with Deruxtecan-based ADCs?
A3: Interstitial Lung Disease (ILD)/pneumonitis is a serious pulmonary complication characterized by inflammation and potential fibrosis of the lung tissue.[5][11] It has been identified as a significant and potentially fatal off-target toxicity associated with Trastuzumab Deruxtecan (T-DXd).[2][12] The proposed mechanism involves the accumulation of the ADC in alveolar macrophages, leading to an inflammatory response and lung damage.[2][4][5] Early detection and management are crucial.[13]
Q4: What are the key molecular components of a Deruxtecan-based ADC that can be modified to reduce off-target toxicity?
A4: The three main components that can be engineered to improve the safety profile are:
-
The Linker: The stability of the linker that connects the antibody to the payload is critical. A more stable linker will reduce the premature release of the cytotoxic payload in circulation.[12][][15] The linker's cleavage mechanism can also be designed to be more specific to the tumor microenvironment.[7]
-
The Payload: Modifications to the payload itself can alter its properties, such as membrane permeability, to control the bystander effect. Developing payloads with alternative mechanisms of action is also an area of research.[16][]
-
The Antibody: Engineering the antibody to have higher specificity for tumor-associated antigens and reduced binding to healthy tissues can minimize on-target, off-tumor toxicity. The use of bispecific antibodies is one such strategy.[]
Troubleshooting Guides
Issue 1: High levels of premature payload release in in vitro plasma stability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Linker Instability: The chemical bonds in the linker may be susceptible to cleavage by plasma enzymes. | 1. Modify Linker Chemistry: Synthesize and test ADCs with linkers containing more stable chemical bonds.[12][] 2. Introduce Steric Hindrance: Design linkers with bulky chemical groups near the cleavage site to protect it from enzymatic degradation.[12] 3. Increase Hydrophilicity: Incorporate hydrophilic moieties like PEG into the linker to potentially alter its interaction with plasma components.[11] | Reduced percentage of free payload detected over time in plasma incubation assays. |
| Assay Conditions: The in vitro assay conditions (e.g., plasma source, incubation time, temperature) may not accurately reflect in vivo conditions. | 1. Use Fresh Plasma: Ensure the use of fresh plasma from the relevant species for your experiments. 2. Optimize Incubation Time: Conduct a time-course experiment to determine the kinetics of payload release. 3. Validate with a Stable Linker Control: Include an ADC with a known stable linker as a positive control. | More consistent and reproducible plasma stability data that better correlates with in vivo findings. |
Issue 2: Unexpectedly high cytotoxicity in antigen-negative cell lines in co-culture bystander assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive Bystander Effect: The payload may be too potent or too permeable, leading to widespread killing of neighboring cells. | 1. Modify Payload Permeability: Synthesize and test payloads with reduced membrane permeability.[16] 2. Titrate ADC Concentration: Perform a dose-response experiment to find the optimal concentration that maximizes on-target killing while minimizing bystander effects. 3. Use a Less Potent Payload: If feasible for the therapeutic goal, consider a payload with a lower intrinsic potency. | A significant reduction in the death of antigen-negative cells while maintaining potent killing of antigen-positive cells in the co-culture. |
| Non-specific Uptake: The ADC may be taken up by antigen-negative cells through mechanisms like pinocytosis. | 1. Control for Non-specific Binding: Include a control ADC with the same payload but a non-targeting antibody. 2. Analyze ADC Uptake: Use fluorescence microscopy or flow cytometry to visualize and quantify ADC internalization in both antigen-positive and antigen-negative cells. | Minimal to no cytotoxicity observed with the non-targeting control ADC. Clear visual evidence of selective uptake by antigen-positive cells. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies relevant to assessing the off-target toxicity of Deruxtecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Deruxtecan-Based ADCs
| Cell Line | Target Antigen | ADC | IC50 (µg/mL) | Reference |
| ARK2 (USC) | TROP2 (3+) | Dato-DXd | 0.11 | [18] |
| ARK20 (USC) | TROP2 (3+) | Dato-DXd | 0.11 | [18] |
| ARK7 (USC) | TROP2 (1+) | Dato-DXd | 80.38 | [18] |
| ARK1 (USC) | TROP2 (-) | Dato-DXd | 18.49 | [18] |
USC: Uterine Serous Carcinoma
Table 2: In Vivo Efficacy of Trastuzumab Deruxtecan (T-DXd) in Pediatric Xenograft Models
| Tumor Type | Model | HER2 Expression | T-DXd Treatment | Outcome | Reference |
| Osteosarcoma | OS-1 | High | 5 mg/kg, single dose | Tumor regression | [16] |
| Wilms Tumor | KT-10 | Moderate | 5 mg/kg, single dose | Tumor growth delay | [16] |
| Malignant Rhabdoid Tumor | MRT-1 | Low | 5 mg/kg, single dose | Stable disease | [16] |
Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This protocol is designed to quantify the bystander killing effect of a Deruxtecan-based ADC.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2)
-
Antigen-negative cancer cell line (e.g., MCF7 for HER2)
-
Cell culture medium and supplements
-
Deruxtecan-based ADC and a non-targeting control ADC
-
Fluorescent dyes to distinguish cell populations (e.g., CellTracker™ Green and Red)
-
96-well plates
-
Plate reader or high-content imaging system
Procedure:
-
Label the antigen-positive cells with one fluorescent dye and the antigen-negative cells with another, according to the manufacturer's instructions.
-
Co-culture the two cell lines in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the Deruxtecan-based ADC and the control ADC.
-
Incubate for a period determined by the cell doubling time (e.g., 72-96 hours).
-
At the end of the incubation, use a high-content imaging system or a plate reader to quantify the number of viable cells for each population based on their fluorescence.
-
Calculate the percentage of cell death for both the antigen-positive and antigen-negative populations at each ADC concentration.
Protocol 2: Assessment of ADC-Induced Lung Toxicity in a Murine Model
This protocol outlines a general procedure for evaluating the potential of a Deruxtecan-based ADC to induce interstitial lung disease in mice.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Deruxtecan-based ADC
-
Vehicle control
-
Anesthesia
-
Micro-CT scanner for longitudinal imaging
-
Reagents for bronchoalveolar lavage (BAL) and histology
Procedure:
-
Administer the Deruxtecan-based ADC or vehicle control to the mice via intravenous injection at a predetermined dose and schedule.
-
Monitor the mice regularly for clinical signs of respiratory distress (e.g., altered breathing rate, hunched posture).
-
Perform longitudinal lung imaging using a micro-CT scanner at baseline and at specified time points post-treatment to assess for changes in lung density and the development of ground-glass opacities.
-
At the end of the study, euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect lung fluid. Analyze the BAL fluid for inflammatory cell counts and cytokine levels.
-
Harvest the lungs and fix them in formalin for histological analysis.
-
Prepare lung sections and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate for inflammation, cellular infiltration, and fibrosis.
-
Score the lung sections for the severity of ILD based on established pathological criteria.
Visualizations
Caption: Mechanism of action and bystander effect of a Deruxtecan-based ADC.
Caption: Troubleshooting workflow for high off-target toxicity in preclinical models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Activity of Datopotamab Deruxtecan, an Antibody–Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2, in Uterine Serous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Linker and Payload Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 15. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Deruxtecan 2-hydroxypropanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Deruxtecan (B607063) 2-hydroxypropanamide in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is Deruxtecan 2-hydroxypropanamide and why is its solubility a concern?
A1: this compound is a derivative of Deruxtecan, a potent topoisomerase I inhibitor used as a payload in antibody-drug conjugates (ADCs) like Trastuzumab deruxtecan.[1] As a hydrophobic molecule, it inherently has low solubility in aqueous solutions, which can lead to precipitation, inaccurate concentration measurements, and reduced biological activity in experiments.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has been shown to be soluble in DMSO at concentrations up to 50 mg/mL (98.52 mM).[4] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is challenging due to the compound's hydrophobicity. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[2] Direct dissolution attempts may result in poor solubility and the formation of a precipitate.
Q4: How can I prevent my compound from precipitating when diluting the DMSO stock solution into an aqueous buffer?
A4: Precipitation upon dilution is a common issue. To mitigate this, consider the following strategies:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible while maintaining solubility. For many cell-based assays, a final DMSO concentration of less than 1% is recommended.
-
Co-solvents: For in vivo or other applications that can tolerate them, using a co-solvent system can improve solubility. A common formulation includes DMSO, PEG300, and Tween 80 in saline.[1]
-
Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.[2]
-
Gentle Warming: Warming the solution to 37°C may improve solubility, but be cautious as excessive heat can lead to degradation.[2]
-
pH Adjustment: The stability and solubility of camptothecin (B557342) derivatives can be pH-dependent. The active lactone form is more stable in acidic to neutral conditions (pH < 7.0).[2] Consider using a slightly acidic buffer if your experimental system allows.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | The concentration of the compound in the final aqueous solution exceeds its solubility limit. |
| * Decrease the final concentration of this compound. | |
| * Increase the percentage of DMSO in the final solution (if the experiment allows). | |
| * Utilize a co-solvent system (e.g., DMSO, PEG300, Tween 80).[1] | |
| Buffer Incompatibility | The pH or ionic strength of the buffer is not optimal for solubility. |
| * Test a range of buffer pH values. Camptothecins are generally more stable at a pH below 7.0.[2] | |
| * Vary the salt concentration of the buffer. |
Issue 2: The prepared solution is cloudy or appears to have a suspension.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | The compound has not fully dissolved in the solvent system. |
| * Use gentle sonication to aid dissolution.[2] | |
| * Gently warm the solution (e.g., to 37°C), monitoring for any signs of degradation.[2] | |
| * Ensure the DMSO stock solution is clear before dilution. | |
| Formation of Insoluble Aggregates | The compound is self-associating in the solution. |
| * Consider the addition of non-ionic surfactants like Tween 80 to the buffer to reduce aggregation. |
Quantitative Data Summary
Specific quantitative solubility data for this compound in common aqueous buffers is limited in publicly available literature. The following tables summarize the available information and provide a template for how researchers can generate and present their own solubility data.
Table 1: Known Solubility of this compound
| Solvent | Concentration | Observation | Source |
| DMSO | 50 mg/mL (98.52 mM) | Soluble (ultrasonication may be needed) | [4] |
Table 2: Example Formulation for a Suspended Solution
| Component | Proportion |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
This formulation yields a suspended solution of 1.75 mg/mL for the related compound Deruxtecan.[5]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If the solid does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C, protected from light.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Warm the DMSO stock solution to room temperature.
-
Add the desired volume of the aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30-60 seconds to ensure a homogenous solution.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
- 1. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Linker Chemistry for Deruxtecan 2-hydroxypropanamide ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deruxtecan (B607063) 2-hydroxypropanamide Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the composition of the linker in Deruxtecan-based ADCs like Trastuzumab Deruxtecan (T-DXd)?
A1: Trastuzumab Deruxtecan (T-DXd) utilizes a cleavable tetrapeptide-based linker, specifically Glycine-Glycine-Phenylalanine-Glycine (GGFG). This linker is designed to be stable in systemic circulation but susceptible to enzymatic cleavage within the tumor microenvironment or inside tumor cells.[1][2]
Q2: What is the mechanism of payload release for Deruxtecan ADCs with a GGFG linker?
A2: The GGFG linker is selectively cleaved by lysosomal proteases, such as cathepsins (predominantly cathepsin L), which are often overexpressed in tumor cells.[3] Upon internalization of the ADC into the tumor cell, the linker is cleaved within the lysosome, releasing the potent topoisomerase I inhibitor payload, Deruxtecan (DXd).[2]
Q3: What is the "bystander effect" and how does it relate to Deruxtecan ADCs?
A3: The bystander effect is the ability of a released cytotoxic payload to kill neighboring tumor cells that may not express the target antigen.[][5] The Deruxtecan (DXd) payload is membrane-permeable, allowing it to diffuse out of the target cell and exert its cytotoxic activity on adjacent cancer cells.[6][7] This is particularly advantageous in treating heterogeneous tumors where antigen expression may vary.[1]
Q4: What is the typical Drug-to-Antibody Ratio (DAR) for Deruxtecan ADCs?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that impacts the ADC's therapeutic window. For Trastuzumab Deruxtecan (T-DXd), the target DAR is approximately 8.[8] Another Deruxtecan-based ADC, Datopotamab Deruxtecan (Dato-DXd), has a lower DAR of approximately 4, which is designed to balance efficacy with systemic toxicity.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Inefficient Conjugation
Q: We are observing a lower than expected DAR in our Deruxtecan 2-hydroxypropanamide ADC preparation. What are the potential causes and how can we troubleshoot this?
A: Low DAR can stem from several factors throughout the conjugation process. Here are some common causes and troubleshooting steps:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be sufficiently reduced to provide free thiol groups for linker attachment.
-
Troubleshooting:
-
Optimize Reducing Agent Concentration: Ensure the molar excess of the reducing agent (e.g., TCEP) is optimal. Titrate the concentration to achieve sufficient reduction without causing antibody fragmentation.
-
Control Reaction Time and Temperature: The reduction reaction is time and temperature-dependent. Ensure consistent incubation times and temperatures as specified in your protocol.[9]
-
-
-
Suboptimal Conjugation Reaction Conditions: The efficiency of the maleimide-thiol reaction is sensitive to reaction conditions.
-
Troubleshooting:
-
Verify pH of Conjugation Buffer: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[10] pH values outside this range can lead to slower reaction rates or side reactions.
-
Linker-Payload Solubility: Deruxtecan is hydrophobic, which can lead to poor solubility in aqueous buffers.[9] Consider the use of a co-solvent like DMSO to improve the solubility of the linker-payload, but keep the final concentration low (typically <10%) to avoid antibody denaturation.
-
-
-
Hydrolysis of Maleimide (B117702) Group: The maleimide group on the linker is susceptible to hydrolysis in aqueous solutions, rendering it inactive for conjugation.
-
Troubleshooting:
-
Prepare Linker-Payload Solution Fresh: Prepare the Deruxtecan-linker solution immediately before adding it to the reduced antibody. Avoid storing the linker in aqueous buffers for extended periods.[10]
-
-
Issue 2: ADC Aggregation During or After Conjugation
Q: We are observing aggregation and precipitation of our Deruxtecan ADC during the conjugation process or upon storage. What could be the cause and how can we mitigate this?
A: Aggregation is a common issue with ADCs, particularly those with hydrophobic payloads like Deruxtecan.
-
Hydrophobicity of the Payload: The high hydrophobicity of Deruxtecan is a primary driver of aggregation.
-
Troubleshooting:
-
Optimize DAR: A very high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[11] While the target for T-DXd is ~8, if aggregation is a persistent issue, consider optimizing for a slightly lower DAR.
-
Formulation Optimization: Screen different formulation buffers to enhance ADC stability. The inclusion of excipients like sucrose (B13894) and polysorbates can help prevent aggregation.[12]
-
-
-
Unfavorable Buffer Conditions: The pH and salt concentration of the buffer can influence protein stability.
-
Troubleshooting:
-
pH Screening: Perform a pH screening study to identify the optimal pH for your specific ADC's stability.
-
Excipient Screening: Evaluate the effect of different excipients on reducing aggregation.
-
-
-
Physical Stress: Agitation or freeze-thaw cycles can induce aggregation.
-
Troubleshooting:
-
Gentle Handling: Avoid vigorous mixing or agitation during the conjugation and purification steps.
-
Controlled Freezing and Thawing: If the ADC needs to be frozen, use a controlled-rate freezer and thaw rapidly at room temperature. Minimize the number of freeze-thaw cycles.
-
-
Issue 3: Premature Payload Release and In Vitro/In Vivo Instability
Q: Our Deruxtecan ADC shows signs of instability with premature release of the payload in plasma stability assays. What are the potential reasons and how can we address this?
A: The stability of the linker is crucial to prevent premature payload release, which can lead to off-target toxicity.[13]
-
Non-Specific Enzymatic Cleavage: Although the GGFG linker is designed for cleavage by lysosomal enzymes, it could be susceptible to other proteases present in plasma.
-
Troubleshooting:
-
In Vitro Plasma Stability Assay: Conduct in vitro stability studies using plasma from different species (e.g., human, mouse, rat) to assess the rate of payload deconjugation.[14]
-
Linker Modification: While the GGFG linker is generally stable, exploring alternative cleavable linkers with different peptide sequences could be a long-term strategy if instability is a major hurdle.[15]
-
-
-
Deconjugation via Retro-Michael Reaction: For maleimide-based conjugation, the resulting thiosuccinimide linkage can undergo a retro-Michael reaction, leading to deconjugation.
-
Troubleshooting:
-
Ensure Complete Reaction: Drive the conjugation reaction to completion to favor the formation of a stable thioether bond through hydrolysis of the succinimide (B58015) ring.
-
Analytical Monitoring: Use techniques like LC-MS to monitor the stability of the ADC and identify any deconjugation products over time.[16]
-
-
Data Presentation
Table 1: Impact of HER2 Expression on Trastuzumab Deruxtecan (T-DXd) Uptake and Efficacy
| Cell Line | HER2 Expression Level (Receptors/Cell) | HER2 IHC Score | Relative T-DXd Tumor Exposure (Normalized to lowest expression) |
| NCI-N87 | 3.5 x 10⁶ | 3+ | ~3-fold higher |
| JIMT-1 | 3.8 x 10⁵ | 2+ | - |
| Capan-1 | - | 2+ | - |
| MDA-MB-468 | 4.8 x 10³ | 0 | 1-fold (baseline) |
| Data synthesized from reference[17]. |
Table 2: In Vitro Cytotoxicity of Deruxtecan (DXd) Payload
| Cell Line | IC₅₀ (nM) |
| KPL-4 | 1.43 - 4.07 |
| NCI-N87 | 1.43 - 4.07 |
| SK-BR-3 | 1.43 - 4.07 |
| MDA-MB-468 | 1.43 - 4.07 |
| Data synthesized from reference (not available in provided snippets). |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC
Objective: To determine the average DAR and the distribution of different drug-loaded species in a Deruxtecan ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
HPLC System: An HPLC system equipped with a UV detector and a suitable HIC column (e.g., TSKgel Butyl-NPR).[18][19]
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Species with higher DAR will be more hydrophobic and elute later.
-
Calculate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100
-
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the Deruxtecan ADC in plasma and determine the rate of premature payload release.
Methodology:
-
Materials: Deruxtecan ADC, plasma from relevant species (human, mouse, rat), PBS, quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.[14]
-
At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots of the plasma-ADC mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Data Interpretation: Plot the concentration of intact ADC and released payload over time to determine the stability profile and calculate the ADC's half-life in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC₅₀) of the Deruxtecan ADC on target and non-target cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HER2-positive and HER2-negative lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]
-
ADC Treatment: Prepare serial dilutions of the Deruxtecan ADC and a non-targeting control ADC in cell culture medium. Add the diluted ADCs to the cells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified CO₂ incubator.[21]
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., acidified isopropanol (B130326) or SDS solution) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Mechanism of Deruxtecan ADC action from binding to apoptosis.
Caption: General experimental workflow for Deruxtecan ADC development.
Caption: Troubleshooting logic for low DAR in Deruxtecan ADC conjugation.
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. iphasebiosci.com [iphasebiosci.com]
- 5. Resistance to antibody‐drug conjugates in breast cancer: mechanisms and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Novel development strategies and challenges for anti-Her2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Navigating the Risk of Interstitial Lung Disease with Deruxtecan-Based ADCs: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the risk of interstitial lung disease (ILD) and pneumonitis associated with the use of deruxtecan-based antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
1. What is the incidence of interstitial lung disease (ILD)/pneumonitis associated with trastuzumab deruxtecan (B607063) (T-DXd)?
The overall incidence of adjudicated drug-related ILD/pneumonitis with T-DXd is approximately 12.40% across various solid tumors.[1][2] While most cases are low-grade, there is a risk of fatal outcomes.[1][2] The incidence can vary depending on the cancer type and the dose of T-DXd administered.
2. What are the common clinical signs and symptoms of T-DXd-induced ILD?
The most common symptoms include dyspnea (shortness of breath), cough, chest pain, hypoxemia (low blood oxygen levels), and low-grade fever.[3] It is crucial to monitor patients for these symptoms, as early detection is key to effective management.
3. What is the typical time to onset for T-DXd-induced ILD?
The median time to onset of ILD across all doses and tumor types is approximately 5.4 to 5.5 months.[3][4] However, it can occur at any time during treatment.[5] For fatal (Grade 5) events, the median time to onset has been reported to be around 3.2 months.[4]
4. What are the proposed mechanisms of deruxtecan-based ADC-induced ILD?
The exact mechanisms are not fully elucidated, but several theories exist:
-
Direct Cytotoxicity: The cytotoxic payload (deruxtecan) may cause direct, dose-dependent lung injury.[6]
-
Target-Dependent Uptake: The ADC could bind to its target (e.g., HER2) on lung epithelial cells, leading to off-target toxicity.[4]
-
Target-Independent Uptake: Alveolar macrophages may take up the ADC through their Fcγ receptors in a nonspecific manner, leading to the release of the cytotoxic payload in the lung tissue.[6][7]
-
Bystander Effect: The cytotoxic payload released from tumor cells within the lungs could damage surrounding healthy lung tissue.[6]
-
Free Payload Circulation: Deconjugation of the ADC in circulation could lead to systemic exposure and subsequent lung toxicity.[6]
5. What are the identified risk factors for developing T-DXd-induced ILD?
Several potential risk factors have been identified in pooled analyses, including:
-
Baseline oxygen saturation (SpO2) below 95%[4]
-
Age under 65 years[4]
-
More than four years since initial cancer diagnosis[4]
-
Pre-existing lung comorbidities such as asthma, COPD, or prior ILD/pulmonary fibrosis[4][8]
-
Treatment in Japan[4]
Troubleshooting Guides
Issue: A researcher observes unexpected lung toxicity in a preclinical animal model treated with a deruxtecan-based ADC.
Troubleshooting Steps:
-
Verify ADC Integrity: Confirm the stability and drug-to-antibody ratio (DAR) of the ADC batch used. Inconsistent or high DARs could lead to increased toxicity.
-
Assess Animal Model: Evaluate the suitability of the chosen animal model. Some species may be more susceptible to lung injury. Consider using models with varying levels of target expression to investigate on-target vs. off-target effects.
-
Histopathological Analysis: Conduct a thorough histopathological examination of the lung tissue to characterize the nature of the injury (e.g., inflammation, fibrosis).
-
Investigate Mechanism:
-
Immunohistochemistry (IHC): Stain lung tissue for the target antigen to assess the potential for on-target, off-tissue toxicity.
-
Macrophage Depletion Studies: In vivo studies involving the depletion of alveolar macrophages can help determine their role in mediating lung injury.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of the ADC and the free payload in both plasma and lung tissue to understand drug distribution and potential accumulation.
-
Issue: A clinical trial participant develops symptoms suggestive of ILD.
Immediate Actions:
-
Interrupt T-DXd Treatment: For any grade of suspected ILD/pneumonitis, T-DXd administration should be immediately interrupted.[9]
-
Initiate Diagnostic Workup:
-
High-Resolution Computed Tomography (HRCT): Perform an HRCT of the chest to look for characteristic findings of ILD, such as ground-glass opacities.
-
Pulmonary Function Tests (PFTs): Assess lung function.
-
Pulse Oximetry: Monitor oxygen saturation levels.[4]
-
Rule out other causes: Exclude other potential causes of the symptoms, such as infection or disease progression.[5][10]
-
-
Consult a Multidisciplinary Team: Involve a team of oncologists, radiologists, and pulmonologists to confirm the diagnosis and guide management.[3][11]
-
Administer Corticosteroids: For confirmed ILD, promptly initiate systemic corticosteroids (e.g., prednisone (B1679067) ≥0.5 mg/kg/day).[3][9]
Quantitative Data Summary
Table 1: Incidence of T-DXd-Related ILD/Pneumonitis in Clinical Trials
| Clinical Trial | Cancer Type | T-DXd Dose | Any Grade ILD Incidence | Grade ≥3 ILD Incidence | Fatal (Grade 5) ILD Incidence |
| Pooled Analysis (9 trials) | Various | --- | 15.4% | --- | 2.2%[4] |
| DESTINY-Breast01 | HER2+ Breast Cancer | 5.4 mg/kg | 13.6% | 0.3% | 2.2%[12] |
| DESTINY-Breast03 | HER2+ Breast Cancer | 5.4 mg/kg | 16.7% | --- | --- |
| DESTINY-Breast06 | HER2-Low Breast Cancer | 5.4 mg/kg | 11.3% | 0.7% | 0.7%[2] |
| DESTINY-Lung01 | HER2-Mutant NSCLC | 6.4 mg/kg | 26.4% | --- | --- |
| DESTINY-Lung02 | HER2-Mutant NSCLC | 5.4 mg/kg | 5.9% | --- | --- |
| DESTINY-Lung02 | HER2-Mutant NSCLC | 6.4 mg/kg | 14.0% | --- | --- |
| DESTINY-Gastric02 | Gastric Cancer | --- | 10.1% | --- | --- |
Data compiled from multiple sources.[2][4][12][13]
Experimental Protocols
Protocol 1: In Vitro Assessment of ADC Uptake by Alveolar Macrophages
Objective: To determine the role of Fcγ receptor-mediated uptake of deruxtecan-based ADCs by alveolar macrophages.
Methodology:
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) that can be differentiated into macrophage-like cells.
-
ADC Incubation: Treat the differentiated macrophages with the deruxtecan-based ADC at various concentrations.
-
Fc Receptor Blocking: In a parallel experiment, pre-incubate the macrophages with an Fc receptor inhibitor before adding the ADC.
-
Payload Quantification: After incubation, lyse the cells and quantify the intracellular concentration of the released cytotoxic payload using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the intracellular payload concentrations between the groups with and without the Fc receptor inhibitor. A significant reduction in payload concentration in the presence of the inhibitor would suggest Fcγ receptor-mediated uptake.[6]
Protocol 2: In Vivo Xenograft Model for Assessing ADC Distribution and Lung Toxicity
Objective: To evaluate the distribution of a deruxtecan-based ADC and its released payload in tumor and lung tissues and to assess for lung toxicity.
Methodology:
-
Model Generation: Establish tumor xenografts in immunodeficient mice by subcutaneously implanting human cancer cells with varying levels of target antigen expression.
-
ADC Administration: Administer different doses of the deruxtecan-based ADC to the tumor-bearing mice.
-
Tissue Collection: At specified time points, collect tumor, lung, and plasma samples.
-
Pharmacokinetic Analysis: Quantify the concentrations of the intact ADC and the released payload in the collected tissues and plasma using LC-MS/MS.
-
Histopathology and Immunohistochemistry: Perform histological analysis of the lung tissues to assess for signs of injury. Use immunofluorescence or IHC to visualize the localization of the ADC within the lung tissue, particularly in relation to alveolar macrophages.[6][7]
-
Data Analysis: Correlate the ADC and payload concentrations in the lung with the observed lung toxicity and the level of target antigen expression in the tumors.
Visualizations
Caption: Proposed mechanisms of deruxtecan-based ADC-induced interstitial lung disease.
Caption: Clinical workflow for managing suspected deruxtecan-based ADC-induced ILD.
References
- 1. A Systematic Review of Mechanisms, Incidence, and Management of Trastuzumab Deruxtecan Induced ILD/Pneumonitis in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Potential Mechanisms of Interstitial Lung Disease Induced by Antibody-Drug Conjugates Based on Quantitative Analysis of Drug Distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Diffuse interstitial lung disease induced by antibody-drug conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Multidisciplinary clinical guidelines in proactive monitoring, early diagnosis, and effective management of trastuzumab deruxtecan (T-DXd)-induced interstitial lung disease (ILD) in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Breaking Med [breakingmed.org]
- 12. Preventing interstitial lung disease in patients on trastuzumab deruxtecan - Medical Conferences [conferences.medicom-publishers.com]
- 13. dovepress.com [dovepress.com]
Technical Support Center: Refinement of Purification Methods for Deruxtecan 2-Hydroxypropanamide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification methods for Deruxtecan 2-hydroxypropanamide conjugates. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to monitor during the purification of this compound conjugates?
A1: The primary CQAs for these conjugates include the drug-to-antibody ratio (DAR), the level of unconjugated antibody, the amount of free Deruxtecan payload, and the presence of aggregates.[1][2] Maintaining a consistent DAR is crucial for the efficacy and safety of the antibody-drug conjugate (ADC).[1]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: A multi-step purification strategy is typically employed. Hydrophobic Interaction Chromatography (HIC) is highly effective for separating species with different DARs due to the increased hydrophobicity imparted by the Deruxtecan payload.[3][4][5] Size Exclusion Chromatography (SEC) is the standard method for removing aggregates and can also be used for buffer exchange.[6][7] Tangential Flow Filtration (TFF) is widely used for buffer exchange, removal of small molecule impurities, and final concentration of the ADC.[6][8] Ion-exchange chromatography can also be employed to remove charged variants and impurities.[6][8]
Q3: How can I remove unconjugated Deruxtecan payload from my ADC preparation?
A3: Unconjugated payload can be efficiently removed using Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane.[8] Size Exclusion Chromatography (SEC) is also effective in separating the high molecular weight ADC from the low molecular weight free drug.[6]
Q4: What causes aggregation of the ADC during purification, and how can it be minimized?
A4: The conjugation of the hydrophobic Deruxtecan payload can increase the propensity for aggregation.[7][9] Factors contributing to aggregation include high protein concentration, suboptimal buffer conditions (pH and ionic strength), and exposure to harsh conditions during purification. To minimize aggregation, it is important to work with optimized buffers, avoid excessive concentration steps, and handle the ADC gently. SEC is the primary method for removing existing aggregates.[7]
Q5: What analytical methods are recommended for characterizing the purified this compound conjugate?
A5: A suite of orthogonal analytical techniques is necessary for comprehensive characterization.[7] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the preferred methods for determining the average DAR and the distribution of different DAR species.[3][7][10] Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is used to quantify aggregates. Mass spectrometry (MS) provides accurate molecular weight information for the intact ADC and its subunits, confirming conjugation.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Purified ADC | Non-optimal buffer conditions: Incorrect pH or ionic strength leading to poor binding or premature elution from the chromatography column. | Optimize buffer pH and salt concentration for each chromatography step. Perform small-scale scouting experiments to determine the ideal conditions. |
| Precipitation of the ADC: The increased hydrophobicity of the conjugate can lead to solubility issues.[7] | Add organic modifiers or non-ionic detergents in small amounts to the buffers. Ensure the protein concentration is not excessively high. | |
| Overly harsh elution conditions: Using extreme pH or high concentrations of elution agents can lead to denaturation and loss of the ADC. | Employ gradient elution instead of step elution to find the mildest effective elution conditions. | |
| Incomplete Removal of Free Payload | Inadequate separation by SEC or TFF: Incorrect column choice, flow rate, or membrane MWCO. | For SEC, ensure the column has the appropriate pore size for separating the ADC from the small molecule drug. For TFF, select a membrane with a MWCO that retains the ADC while allowing the free drug to pass through (e.g., 30 kDa). |
| Adsorption of the payload to surfaces: The hydrophobic nature of Deruxtecan can lead to non-specific binding to equipment. | Use low-binding materials for all tubes and containers. Consider adding a small amount of organic solvent to the wash buffers if compatible with the ADC's stability. | |
| High Levels of Aggregates in the Final Product | Hydrophobicity-driven aggregation: The Deruxtecan payload increases the overall hydrophobicity of the antibody.[7][9] | Optimize the formulation buffer to include excipients that reduce protein-protein interactions, such as arginine or polysorbate. |
| High protein concentration during processing: Crowding of ADC molecules can promote aggregation. | Avoid excessive concentration of the ADC. If high concentrations are necessary, perform this step in a buffer that minimizes aggregation. | |
| Inefficient aggregate removal by SEC: Suboptimal column, flow rate, or loading volume. | Use a validated SEC method with a column specifically designed for separating monomers from aggregates. Optimize the flow rate and ensure the loading volume does not exceed the column's capacity. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variability in the conjugation reaction: Incomplete reduction of disulfide bonds or insufficient payload concentration. | Tightly control the conjugation reaction parameters, including temperature, pH, reaction time, and stoichiometry of reagents. |
| Poor separation of DAR species by HIC: Suboptimal gradient slope or salt concentrations. | Optimize the HIC method by adjusting the salt type (e.g., ammonium (B1175870) sulfate) and the gradient profile to improve the resolution between different DAR species.[3][11] |
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for the key purification steps of this compound conjugates. These values are illustrative and may require optimization for specific antibodies and process scales.
Table 1: Hydrophobic Interaction Chromatography (HIC) Parameters
| Parameter | Typical Range/Condition | Purpose |
| Resin | Phenyl or Butyl Sepharose | Separation based on hydrophobicity |
| Binding Buffer | 1-2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 | Promote binding of the ADC to the resin |
| Elution Buffer | 50 mM Sodium Phosphate, pH 7.0 | Elute the ADC by decreasing salt concentration |
| Gradient | Linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes | Separate different DAR species |
| Expected Purity | >95% for the desired DAR species | |
| Expected Yield | 70-90% |
Table 2: Size Exclusion Chromatography (SEC) Parameters
| Parameter | Typical Range/Condition | Purpose |
| Resin | Superdex 200 or equivalent | Separate based on molecular size |
| Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 | Maintain ADC stability and prevent aggregation |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) | Ensure good resolution between monomer and aggregates |
| Expected Aggregate Level | <2% | |
| Expected Yield | >95% |
Experimental Protocols
Protocol 1: Purification of Deruxtecan Conjugate using Hydrophobic Interaction Chromatography (HIC)
-
Column Equilibration: Equilibrate a Phenyl Sepharose column with 5 column volumes (CV) of Binding Buffer (1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0).
-
Sample Preparation: Adjust the crude conjugate sample to a final concentration of 1.5 M Ammonium Sulfate by adding Binding Buffer. Filter the sample through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate of 100 cm/h.
-
Washing: Wash the column with 5 CV of Binding Buffer to remove any unbound material.
-
Elution: Elute the bound ADC using a linear gradient from 100% Binding Buffer to 100% Elution Buffer (50 mM Sodium Phosphate, pH 7.0) over 15 CV.
-
Fraction Collection: Collect fractions and analyze them by UV-Vis spectroscopy and HIC-HPLC to identify the fractions containing the desired DAR species.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a Superdex 200 column with 2 CV of Mobile Phase (PBS, pH 7.4).
-
Sample Loading: Load the pooled HIC fractions onto the SEC column. The loading volume should not exceed 2% of the total column volume.
-
Elution: Elute the ADC isocratically with the Mobile Phase at a flow rate that ensures separation of the monomer from aggregates.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions by SEC-MALS to confirm the removal of aggregates.
Visualizations
Caption: A typical purification workflow for Deruxtecan conjugates.
Caption: A logical approach to troubleshooting purification issues.
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellmosaic.com [cellmosaic.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. lcms.cz [lcms.cz]
- 8. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 9. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Long-term storage and handling of Deruxtecan 2-hydroxypropanamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Deruxtecan (B607063) and Deruxtecan 2-hydroxypropanamide stock solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Deruxtecan powder won't fully dissolve in DMSO. What should I do?
A1: Difficulty in dissolving Deruxtecan powder can be due to several factors. First, ensure you are using fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility[1]. For complete dissolution, ultrasonic treatment is often necessary[2][3]. If solubility issues persist, gently warming the solution may help, but be cautious of potential degradation. Always prepare solutions fresh whenever possible as Deruxtecan is unstable in solution[2][3].
Q2: I'm observing precipitation in my Deruxtecan stock solution after storing it at -20°C. Is the stock still usable?
A2: Precipitation upon freezing is a common issue. To resolve this, gently warm the vial to room temperature and vortex or sonicate until the precipitate is fully redissolved. It is crucial to visually inspect the solution for complete clarity before use. To prevent this, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[4]. For long-term storage, -80°C is preferable to -20°C[1][4][5].
Q3: Can I store my diluted Deruxtecan working solution for later use?
A3: It is strongly recommended to use freshly prepared working solutions for optimal results, as Deruxtecan's stability in aqueous solutions is limited[2][4]. If temporary storage is unavoidable, keep the solution on ice and protected from light for a short duration on the same day of the experiment.
Q4: I'm seeing inconsistent results in my cell viability assays. Could my Deruxtecan stock be the problem?
A4: Inconsistent results can stem from stock solution instability. Deruxtecan is light-sensitive, so ensure all handling and storage steps are performed with protection from light[2][6]. Additionally, the use of stock solutions that have undergone multiple freeze-thaw cycles can lead to degradation and reduced potency. It is best practice to use a fresh aliquot for each experiment.
Q5: What personal protective equipment (PPE) should I use when handling Deruxtecan?
A5: Deruxtecan is a potent cytotoxic agent and should be handled with appropriate safety precautions. Always work in a certified chemical fume hood. Recommended PPE includes a lab coat, safety glasses, and chemical-resistant gloves[7]. Follow all institutional guidelines for handling hazardous compounds[6][8][9].
Quantitative Data Summary
Table 1: Storage Conditions for Deruxtecan and its Stock Solutions
| Form | Storage Temperature | Duration | Special Conditions | Citations |
| Powder | -20°C | Up to 3 years | Protect from light, store under nitrogen | [1][2][10] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles | [1][4][10] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light | [1][5] |
| Reconstituted ENHERTU® | 2°C to 8°C | Up to 24 hours | Protect from light | [6] |
Table 2: Solubility of Deruxtecan
| Solvent | Concentration | Conditions | Citations |
| DMSO | 73.33 mg/mL (70.92 mM) | Ultrasonic treatment needed | [2] |
| DMSO | 100 mg/mL (96.7 mM) | Use fresh DMSO, sonication may be needed | [1] |
| DMSO | 262 mg/mL (253.37 mM) | Sonication recommended | [10] |
| DMF | 100 mg/mL (96.71 mM) | Ultrasonic treatment needed | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Deruxtecan Stock Solution in DMSO
-
Acclimatization: Allow the vial of Deruxtecan powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial of Deruxtecan (Molecular Weight: 1034.05 g/mol ), add 96.71 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If the powder is not fully dissolved, sonicate the vial in a water bath until the solution is clear[2].
-
Aliquoting: Dispense the stock solution into single-use, light-protecting microfuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1][4][5].
Protocol 2: General Cell Viability Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Preparation: On the day of treatment, thaw a fresh aliquot of the Deruxtecan stock solution at room temperature. Prepare serial dilutions of Deruxtecan in the appropriate cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cell plates and add the medium containing the various concentrations of Deruxtecan. Include a vehicle control (medium with the same percentage of DMSO as the highest Deruxtecan concentration).
-
Incubation: Incubate the treated plates for the desired experimental duration (e.g., 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a preferred method (e.g., MTS, MTT, or a live/dead cell staining kit) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the vehicle control.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation and Administration | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. medkoo.com [medkoo.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Deruxtecan | ADC Linker | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Analysis of Deruxtecan and SN-38 Cytotoxicity for Cancer Research
A detailed examination of two potent topoisomerase I inhibitors, Deruxtecan (DXd) and SN-38, reveals significant differences in their cytotoxic profiles. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their mechanisms of action, cytotoxic potency, and the experimental protocols used for their evaluation.
Deruxtecan, the payload of the antibody-drug conjugate (ADC) Enhertu® (trastuzumab deruxtecan), and SN-38, the active metabolite of irinotecan, are both powerful anti-cancer agents that function by inhibiting topoisomerase I. This enzyme plays a critical role in DNA replication and repair, and its inhibition leads to DNA damage and ultimately, cancer cell death.[1] While both molecules share a common target, their intrinsic potencies and cellular effects exhibit notable distinctions.
Mechanism of Action: Inducing Lethal DNA Damage
Both Deruxtecan and SN-38 exert their cytotoxic effects by trapping the topoisomerase I-DNA cleavage complex. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the DNA replication machinery encounters these stabilized complexes, it results in the formation of irreversible double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways, leading to programmed cell death.[2][3]
A key feature of both payloads, particularly when delivered via ADCs, is the "bystander effect." This phenomenon allows the cytotoxic agent to diffuse from the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen for the ADC. This is particularly relevant for treating heterogeneous tumors.[4]
Comparative Cytotoxicity: Deruxtecan's Potency Advantage
Experimental data indicates that Deruxtecan (DXd) is a significantly more potent cytotoxic agent than SN-38. Studies have shown that DXd is approximately 10 times more potent than SN-38 at inhibiting topoisomerase I.[1][5] This heightened potency translates to lower concentrations of DXd being required to achieve the same level of cancer cell killing as SN-38.
The following table summarizes the 50% inhibitory concentration (IC50) values for Deruxtecan (DXd) and SN-38 in various cancer cell lines, illustrating the superior potency of Deruxtecan.
| Cell Line | Cancer Type | Deruxtecan (DXd) IC50 (nM) | SN-38 IC50 (nM) |
| Pediatric Cancer Cell Lines (Median) | Various | 0.90 | Not directly compared in the same study |
| Human Pancreatic Cancer (CFPAC-1) | Pancreatic Cancer | Subnanomolar range | Subnanomolar range |
| Human Breast Cancer (MDA-MB-468) | Breast Cancer | Subnanomolar range | Subnanomolar range |
Note: Direct head-to-head IC50 comparisons across a wide range of identical cell lines in a single study are limited in the reviewed literature. The data presented is a compilation from multiple sources to illustrate the general potency difference.
Experimental Protocols
The evaluation of the cytotoxicity of Deruxtecan and SN-38 is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
MTT Cytotoxicity Assay Protocol
This protocol outlines the general steps for determining the IC50 values of cytotoxic compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Deruxtecan 2-hydroxypropanamide or SN-38
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Deruxtecan or SN-38 in complete cell culture medium. Remove the existing medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plates for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Following the MTT incubation, carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined using non-linear regression analysis.
Visualizing the Mechanisms
To better understand the cellular processes affected by these topoisomerase I inhibitors, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.
Caption: Topoisomerase I Inhibition Pathway.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
References
- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Head-to-head comparison of Deruxtecan and Irinotecan in preclinical models
In the landscape of cancer therapeutics, topoisomerase I inhibitors stand as a critical class of cytotoxic agents. This guide provides a detailed head-to-head comparison of two prominent drugs in this class: the antibody-drug conjugate (ADC) payload, deruxtecan (B607063), and the conventional chemotherapeutic, irinotecan (B1672180). This analysis is based on available preclinical data to inform researchers, scientists, and drug development professionals on their respective mechanisms, efficacy, and experimental considerations.
Mechanism of Action: A Tale of Two Topoisomerase I Inhibitors
Both deruxtecan and irinotecan exert their cytotoxic effects by inhibiting topoisomerase I, a nuclear enzyme essential for relieving torsional strain in DNA during replication and transcription.[1][2] Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA synthesis, ultimately triggering apoptosis.[2][3]
Irinotecan is a prodrug that requires metabolic activation to its active form, SN-38, by carboxylesterase enzymes found primarily in the liver and gastrointestinal tract.[1][2][4] SN-38 is approximately 1000 times more potent than irinotecan as a topoisomerase I inhibitor.[1]
Deruxtecan (DXd) , on the other hand, is the highly potent topoisomerase I inhibitor payload component of several antibody-drug conjugates, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd).[5][6][7] As part of an ADC, deruxtecan is designed for targeted delivery to tumor cells expressing a specific surface antigen (e.g., HER2 for T-DXd, TROP2 for Dato-DXd).[5][6] Following binding of the ADC to the target receptor, the complex is internalized, and the linker connecting the antibody to deruxtecan is cleaved by lysosomal enzymes, releasing the potent payload directly into the cancer cell.[8][9] This targeted approach aims to maximize efficacy at the tumor site while minimizing systemic exposure and associated toxicities.[10]
A key feature of deruxtecan-based ADCs is the "bystander effect," where the membrane-permeable DXd payload can diffuse out of the targeted cancer cell and kill neighboring tumor cells, regardless of their target expression level.[9][11]
Preclinical Efficacy: An Indirect Comparison
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for irinotecan in various cancer cell lines. Data for deruxtecan's IC50 as a standalone agent is less common in the literature, as its efficacy is typically evaluated in the context of the full ADC.
| Cell Line | Cancer Type | Irinotecan IC50 (µg/mL) | Exposure Time | Reference |
| HT29 | Colon Cancer | 200 | 30 min | [12][13] |
| NMG64/84 | Colon Cancer | 160 | 30 min | [12][13] |
| COLO-357 | Pancreatic Cancer | 100 | 30 min | [12][13] |
| MIA PaCa-2 | Pancreatic Cancer | 400 | 30 min | [12][13] |
| PANC-1 | Pancreatic Cancer | 150 | 30 min | [12][13] |
Preclinical studies on deruxtecan-containing ADCs demonstrate potent in vitro activity. For instance, datopotamab deruxtecan (Dato-DXd) showed significant cytotoxicity in TROP2-expressing endometrial cancer cell lines.[6] Similarly, trastuzumab deruxtecan has demonstrated efficacy in gastric cancer cell lines.[14]
In Vivo Tumor Growth Inhibition
Preclinical xenograft models have demonstrated the in vivo efficacy of both agents.
Irinotecan:
-
In a mouse xenograft model of human colon carcinoma, nanoliposomal irinotecan (nal-IRI) showed superior antitumor activity compared to free irinotecan, achieving higher intratumoral concentrations of both irinotecan and its active metabolite, SN-38.[10][15]
-
A study using HL60 and HL60/ADR tumor xenografts reported that irinotecan was highly effective, achieving 100% complete responses in mice.[16]
Deruxtecan (as part of an ADC):
-
Trastuzumab deruxtecan (T-DXd) has shown significant tumor growth inhibition and prolonged survival in orthotopic patient-derived xenograft (PDX) models of HER2-positive and HER2-low breast cancer brain metastases.[17] It was also effective in a T-DM1-resistant HER2-positive BCBM PDX model.[17]
-
In pediatric preclinical models, T-DXd significantly prolonged event-free survival in osteosarcoma, malignant rhabdoid tumor, and Wilms tumor PDX models.[18]
-
Datopotamab deruxtecan (Dato-DXd) demonstrated impressive tumor growth inhibition in chemotherapy-resistant poorly differentiated endometrial cancer xenografts.[6][19]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds in preclinical models.
Caption: Mechanism of Action for Deruxtecan (via ADC) and Irinotecan.
Caption: General Experimental Workflow for Preclinical Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of preclinical findings. Below are generalized methodologies for key experiments.
In Vitro Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (irinotecan or the deruxtecan-containing ADC) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Xenograft Tumor Model
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are subcutaneously or orthotopically implanted into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into treatment and control groups.
-
Drug Administration: The test article (e.g., irinotecan, T-DXd) and vehicle control are administered to the respective groups via an appropriate route (e.g., intravenous, intraperitoneal) and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Efficacy Endpoints: The primary efficacy endpoints typically include tumor growth inhibition (TGI) and overall survival.
-
Toxicity Assessment: Animal health is monitored throughout the study, with body weight loss serving as a general indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups with the control group.
Conclusion
Deruxtecan, delivered via an ADC, and irinotecan are both potent topoisomerase I inhibitors with demonstrated preclinical anti-tumor activity. The primary distinction lies in their delivery mechanism. Irinotecan acts systemically after conversion to its active metabolite SN-38, while deruxtecan is designed for targeted delivery to tumor cells, potentially offering a wider therapeutic window and the ability to exert a bystander effect. The choice between these agents in a clinical setting will depend on the specific tumor type, the expression of the target antigen for the ADC, and the patient's prior treatment history. Further direct comparative preclinical and clinical studies are warranted to fully elucidate the relative efficacy and safety profiles of these two important anti-cancer drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical activity of nanoliposomal irinotecan is governed by tumor deposition and intratumor prodrug conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 19. Preclinical Activity of Datopotamab Deruxtecan (Dato-DXd), an Antibody-Drug Conjugate Targeting TROP2, in Poorly Differentiated Endometrial Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the bystander killing effect of Deruxtecan 2-hydroxypropanamide ADCs
For researchers, scientists, and drug development professionals, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. The bystander killing effect—a phenomenon where the cytotoxic payload of an ADC eliminates not only the target antigen-positive cancer cell but also adjacent antigen-negative cells—is a critical attribute that can significantly enhance therapeutic efficacy, particularly in heterogeneous tumors.
This guide provides a comparative analysis of the bystander killing effect of Deruxtecan-based ADCs, with a focus on validating this phenomenon through experimental data. We compare its performance with other common ADC payloads, namely MMAE and Eribulin, and provide detailed experimental protocols for key validation assays.
Mechanism of Bystander Killing: A Tale of Two Components
The bystander effect is primarily dictated by two key features of an ADC: a cleavable linker and a membrane-permeable payload. In the case of Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan (T-DXd), the mechanism unfolds as follows:
-
Targeting and Internalization: The monoclonal antibody component of the ADC binds to its specific target antigen (e.g., HER2) on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[1][2]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosome. Within this acidic environment, lysosomal enzymes, such as Cathepsin B and L, cleave the tetrapeptide-based linker, liberating the cytotoxic payload, DXd (a derivative of exatecan).[3][4]
-
Induction of Apoptosis in Target Cell: The released DXd, a potent topoisomerase I inhibitor, intercalates into DNA, leading to DNA damage and ultimately apoptosis of the antigen-positive cancer cell.[5][6]
-
Bystander Killing: Crucially, DXd is highly membrane-permeable.[4][7] This property allows it to diffuse out of the dying target cell and into the tumor microenvironment, where it can be taken up by neighboring cancer cells, regardless of their antigen expression status, thereby inducing apoptosis in these "bystander" cells.[8][]
This bystander effect is a key differentiator for Deruxtecan-based ADCs, contributing to their potent anti-tumor activity even in tumors with heterogeneous or low target antigen expression.[4]
Comparative Performance of ADC Payloads with Bystander Effect
The choice of payload is critical in determining the extent of the bystander effect. Here, we compare Deruxtecan (DXd) with two other payloads known to exhibit this phenomenon: Monomethyl Auristatin E (MMAE) and Eribulin. We also include Trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker and a less permeable payload (DM1), for comparison as it exhibits a minimal bystander effect.
| Payload | Linker Type | Membrane Permeability | Bystander Effect Potential | Key References |
| Deruxtecan (DXd) | Cleavable (tetrapeptide-based) | High | High | [4][7] |
| MMAE | Cleavable (e.g., vc-linker) | High | High | [10][11] |
| Eribulin | Cleavable (e.g., vc-linker) | High | High | [2][12] |
| DM1 (in T-DM1) | Non-cleavable (thioether) | Low | Low to Negligible | [1][4] |
Quantitative Comparison of Bystander Killing Effect
Quantifying the bystander effect is essential for preclinical evaluation of ADCs. The most common in vitro method is the co-culture bystander killing assay, where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of the bystander effect.
The following table summarizes available quantitative data from in vitro co-culture assays. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental conditions (e.g., cell lines, co-culture ratios, incubation times) can influence the results.
| ADC (Payload) | Antigen-Positive Cell Line (Target) | Antigen-Negative Cell Line | Co-culture Conditions | IC50 on Antigen-Negative Cells (Bystander Effect) | Key References |
| Trastuzumab Deruxtecan (DXd) | SK-BR-3 (HER2-positive) | U-87 MG (HER2-negative) | Not specified | Significant cytotoxicity observed | [1] |
| Trastuzumab-vc-MMAE (MMAE) | N87 (HER2-positive) | GFP-MCF7 (HER2-negative) | 1:1 ratio, 120h incubation | ~10-100 nM (estimated from viability curves) | [13] |
| BB-1701 (Eribulin) | NCI-N87 (HER2-high) | U87MG (HER2-null) | Not specified | ~0.28 nM | [2] |
| Trastuzumab Emtansine (T-DM1) | SK-BR-3 (HER2-positive) | U-87 MG (HER2-negative) | Not specified | No significant effect | [1] |
Note: The data presented is compiled from multiple sources and should be interpreted with caution due to variations in experimental methodologies.
Experimental Protocols for Validating the Bystander Effect
Accurate and reproducible assessment of the bystander effect is crucial. Below are detailed methodologies for key experiments.
In Vitro Co-Culture Bystander Killing Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line that expresses the target antigen of the ADC (e.g., SK-BR-3 for HER2-targeted ADCs).
-
Antigen-Negative (Ag-) Cells: Select a cell line that does not express the target antigen but is sensitive to the ADC's payload (e.g., U-87 MG or MCF7 for HER2-targeted ADCs).
-
Fluorescent Labeling: To distinguish between the two cell populations, label one cell line with a fluorescent protein (e.g., GFP for Ag- cells and RFP for Ag+ cells).
2. Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include monocultures of each cell line as controls.
-
Allow cells to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the test ADC and control ADCs (e.g., an isotype control ADC and an ADC with a non-cleavable linker).
-
Add the ADC solutions to the co-culture and monoculture wells.
-
Include an untreated control.
4. Incubation:
-
Incubate the plates for a period sufficient to induce cytotoxicity (typically 72-120 hours).
5. Data Acquisition and Analysis:
-
Quantify the viability of the fluorescently labeled antigen-negative cells using a fluorescence plate reader, high-content imaging system, or flow cytometry.
-
Total cell viability can be assessed using a metabolic assay such as CellTiter-Glo®.
-
Compare the viability of the Ag- cells in the co-culture treated with the test ADC to the controls. A significant reduction in the viability of Ag- cells in the presence of Ag+ cells indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.
1. Preparation of Conditioned Medium:
-
Seed antigen-positive cells in a culture flask.
-
Treat the cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge and filter the supernatant to remove cells and debris.
2. Treatment of Bystander Cells:
-
Seed antigen-negative cells in a 96-well plate and allow them to adhere.
-
Replace the medium with the conditioned medium.
-
Include controls with medium from untreated Ag+ cells and fresh medium containing the ADC.
3. Incubation and Analysis:
-
Incubate the bystander cells for 48-72 hours.
-
Assess cell viability using a standard assay. A significant reduction in the viability of bystander cells treated with conditioned medium from ADC-treated Ag+ cells indicates a bystander effect mediated by a secreted payload.
Visualizing the Bystander Effect: Signaling and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
Mechanism of Deruxtecan-induced bystander killing.
In Vitro Co-Culture Bystander Killing Assay Workflow.
Conclusion
The bystander killing effect is a pivotal characteristic of Deruxtecan-based ADCs, contributing significantly to their clinical efficacy, particularly in the context of heterogeneous tumors. This guide has provided a framework for understanding and validating this effect, offering a comparison with other key ADC payloads and detailing the necessary experimental protocols. For researchers in drug development, a thorough in vitro and in vivo characterization of the bystander effect is essential for the rational design and advancement of next-generation ADCs with improved therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies of BB-1701, a HER2-targeting eribulin-containing ADC with potent bystander effect and ICD activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibody-drug conjugates with dual payloads for combating breast tumor heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 10. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HER2-targeting ADC BB-1701 has potent bystander effect in HER2-low expressing tumors | BioWorld [bioworld.com]
- 13. creative-biolabs.com [creative-biolabs.com]
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Deruxtecan 2-hydroxypropanamide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the quantitative analysis of Deruxtecan 2-hydroxypropanamide, a potential impurity or degradant of the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. The cross-validation of these analytical techniques is crucial for ensuring the quality, safety, and efficacy of the therapeutic product.
Introduction
Trastuzumab Deruxtecan is a complex biologic, and like all pharmaceuticals, it is susceptible to degradation, which can lead to the formation of impurities. The 2-hydroxypropanamide derivative of Deruxtecan is one such potential impurity that requires careful monitoring. Both HPLC with ultraviolet (UV) detection and Mass Spectrometry are powerful analytical tools for the characterization and quantification of such impurities. This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and provide a logical framework for their cross-validation.
The choice between HPLC-UV and LC-MS for impurity analysis depends on several factors, including the required sensitivity, selectivity, and the stage of drug development. While HPLC-UV is a robust and widely used technique for routine quality control, LC-MS offers unparalleled specificity and sensitivity, making it invaluable for impurity identification and characterization.[1] Cross-validation ensures that both methods provide consistent and reliable data, which is a critical aspect of regulatory compliance.[2]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical techniques. Below are representative protocols for the analysis of this compound by HPLC-UV and LC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in drug substance and drug product.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the Trastuzumab Deruxtecan sample in a suitable buffer to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the identification and sensitive quantification of this compound, especially at trace levels.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (similar to HPLC):
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution: A rapid gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Full scan mode (m/z 100-1500) for identification and selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification. The specific m/z for this compound would be targeted.
Sample Preparation:
-
Sample preparation is similar to the HPLC method, although smaller sample amounts may be sufficient due to the higher sensitivity of the MS detector.
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS for the analysis of this compound can be compared based on several key analytical parameters. The following table summarizes these parameters with illustrative data.
| Parameter | HPLC-UV | LC-MS |
| Limit of Detection (LOD) | ~0.05% | <0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
| **Linearity (R²) ** | >0.999 | >0.999 |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Specificity | Moderate (risk of co-elution) | High (mass-based detection) |
| Throughput | High | Moderate |
| Cost | Low | High |
Note: The values presented in this table are illustrative and may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
To better illustrate the experimental workflows and the logical relationship of the cross-validation process, the following diagrams have been generated using the DOT language.
References
A Comparative Analysis of the Potency of Deruxtecan and Other Camptothecin Analogs in Oncology Research
A detailed examination of the topoisomerase I inhibitor, Deruxtecan (B607063), reveals its superior potency in preclinical studies when compared to other key camptothecin (B557342) analogs such as SN-38 (the active metabolite of Irinotecan) and Topotecan (B1662842). This guide provides a comprehensive comparison of their in vitro efficacy, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of oncology.
Deruxtecan, a derivative of exatecan (B1662903), is a highly potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan.[1][2] Camptothecin and its analogs are a class of anticancer agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[3] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately induce apoptosis in cancer cells.[4] The comparative potency of these analogs is a critical factor in their therapeutic potential.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro cytotoxicity of Deruxtecan (DXd/Exatecan), SN-38, and Topotecan across various human cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition), are compiled from multiple preclinical studies. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
| Compound/Analog | Cancer Cell Line | IC50/GI50 (nM) | Reference |
| Deruxtecan (DXd) | KPL-4 (Breast) | 1.43 | [5] |
| NCI-N87 (Gastric) | 2.54 | [5] | |
| SK-BR-3 (Breast) | 4.07 | [5] | |
| MDA-MB-468 (Breast) | 1.43 | [5] | |
| Exatecan Mesylate (DX-8951f) | Breast Cancer Cells (Mean) | ~2.02 ng/mL (~3.8 nM) | [6] |
| Colon Cancer Cells (Mean) | ~2.92 ng/mL (~5.5 nM) | [6] | |
| Stomach Cancer Cells (Mean) | ~1.53 ng/mL (~2.9 nM) | [6] | |
| Lung Cancer Cells (Mean) | ~0.877 ng/mL (~1.65 nM) | [6] | |
| SN-38 | HT-29 (Colon) | 8.8 | [7] |
| Topotecan | HT-29 (Colon) | 33 | [7] |
| Camptothecin | HT-29 (Colon) | 10 | [7] |
| 9-Aminocamptothecin | HT-29 (Colon) | 19 | [7] |
Note: IC50/GI50 values can vary depending on the specific assay conditions, cell lines used, and exposure times.
Preclinical studies have consistently demonstrated the superior potency of Deruxtecan (as Exatecan) compared to other camptothecin analogs. Exatecan's inhibitory effect on topoisomerase I is reported to be approximately 10 times higher than that of SN-38 and 28 times more active than topotecan in in vitro experiments using various solid tumor cell lines.[8][9][10] Furthermore, Exatecan has shown potent activity against human tumor xenografts and has been effective against cell lines resistant to irinotecan, SN-38, and topotecan.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. The following are representative protocols for key experiments cited in the comparison of camptothecin analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the cytotoxic effects of a compound.[11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Deruxtecan, SN-38, Topotecan, and other camptothecin analogs
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the camptothecin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[12]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software with a non-linear regression model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the action of Deruxtecan and other camptothecin analogs.
Caption: Mechanism of action of camptothecin analogs.
Caption: Experimental workflow of an antibody-drug conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking the stability of Deruxtecan 2-hydroxypropanamide against other payloads
The stability of the linker-payload system in an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient release at the tumor site diminishes efficacy. This guide provides a comparative analysis of the stability of Deruxtecan, a potent topoisomerase I inhibitor, against other widely used ADC payloads, supported by experimental data and detailed methodologies.
Deruxtecan (DXd) and its derivatives, such as Deruxtecan 2-hydroxypropanamide, are engineered for high stability. This is largely attributed to the design of the tetrapeptide-based linker (Gly-Gly-Phe-Gly), which is specifically designed to be stable in plasma but cleavable by lysosomal enzymes like cathepsins, which are often upregulated in tumor cells.
Comparative Stability Data in Plasma
The stability of an ADC is frequently evaluated by its ability to remain intact in plasma over time. A key metric for this is the change in the drug-to-antibody ratio (DAR), which quantifies the average number of drug molecules conjugated to an antibody. A minimal loss in DAR over time indicates high stability. The following table summarizes the plasma stability of ADCs with different payloads.
| ADC Payload | Linker Type | Species | Incubation Time | Payload / DAR Loss (%) | Reference |
| Deruxtecan (DXd) | Cleavable (GGFG) | Human Plasma | 21 days (504 hours) | ~2.1% | [1] |
| Novel Exatecan Conjugate | Not Specified | Human Serum | 8 days (192 hours) | ~1.3% | |
| SN-38 | Cleavable (Ether-based) | Serum | Half-life > 10 days | Not directly comparable | [2][3] |
| Monomethyl Auristatin E (MMAE) | Cleavable (vc) | Mouse Plasma | 6 days (144 hours) | ~25% (free payload release) | [4] |
| Mertansine (DM1) | Non-cleavable (SMCC) | Cynomolgus Monkey Plasma | 7 days (168 hours) | Gradual shift to lower DAR species | [5] |
Note: Direct comparison of stability data across different studies should be done with caution due to variations in experimental conditions, linker chemistry, and analytical methods.
Experimental Protocols
Accurate assessment of ADC stability relies on robust and well-defined experimental protocols. The two primary assays used are the in vitro plasma stability assay and the lysosomal catabolism assay.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in a biologically relevant matrix by measuring the loss of conjugated payload over time.
Objective: To quantify the change in the average drug-to-antibody ratio (DAR) of an ADC after incubation in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a controlled temperature of 37°C. Control samples are incubated in a buffer solution (e.g., PBS).
-
Time-Course Sampling: Aliquots are collected from the plasma and buffer mixtures at various time points (e.g., 0, 24, 48, 96, 168 hours). Samples are immediately frozen to halt any further degradation.
-
ADC Isolation: The ADC is isolated from the plasma matrix using affinity chromatography. Protein A-coated magnetic beads, which bind to the Fc region of the antibody, are commonly used for this purpose.
-
Sample Preparation: After elution from the affinity beads, the ADC sample is prepared for analysis. For ADCs conjugated via interchain disulfide bonds, this may involve reduction of the antibody to separate heavy and light chains.
-
LC-MS Analysis: The prepared samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer measures the mass of the antibody chains, allowing for the determination of how many are conjugated with the payload.
-
Data Analysis: By comparing the mass spectra at different time points, the average DAR is calculated. The percentage of DAR loss over time is determined relative to the initial (T=0) measurement.
Protocol 2: Lysosomal Catabolism and Stability Assay
This assay assesses the efficiency of payload release within the lysosomal compartment, simulating the intracellular environment where cleavable linkers are designed to be processed.
Objective: To measure the rate and extent of payload release from an ADC in the presence of lysosomal enzymes.
Methodology:
-
Lysosome Isolation: Lysosomes are isolated from tissue, typically rat liver, using differential centrifugation and density gradient techniques to create a crude lysosomal fraction.
-
Incubation: The ADC is incubated with the isolated lysosomal fraction at 37°C in a buffer maintained at an acidic pH (typically pH 5.0-5.5) to mimic the lysosomal environment and ensure optimal activity of lysosomal proteases like Cathepsin B.[2]
-
Time-Course Sampling: Aliquots are taken at various time points. The enzymatic reaction is quenched, often by adding a solvent like acetonitrile (B52724) or by heat inactivation.[2]
-
Sample Processing: The samples are centrifuged to pellet protein and other debris. The supernatant, containing the released payload, is collected for analysis.
-
Payload Quantification: The amount of released, free payload in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS. A calibration curve of the pure payload is used to determine its concentration accurately.
Visualizations
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Topo I) inhibitors like Deruxtecan exert their cytotoxic effects by interfering with the DNA replication process. They trap the Topo I-DNA cleavage complex, which prevents the re-ligation of single-strand DNA breaks. The collision of the replication fork with this stabilized complex leads to irreversible double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Caption: Mechanism of action for topoisomerase I inhibitors like Deruxtecan.
Experimental Workflow: In Vitro Plasma Stability Assay
The following diagram illustrates the typical workflow for assessing the stability of an ADC in plasma, a crucial experiment for preclinical evaluation.
Caption: Workflow for an in vitro ADC plasma stability assessment using LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of in vivo biotransformations for trastuzumab emtansine by high-resolution accurate-mass mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
In Vivo Showdown: Deruxtecan-Based ADCs Outshine T-DM1 in Preclinical and Clinical Models
A comprehensive analysis of head-to-head in vivo studies reveals the superior efficacy of Deruxtecan-based antibody-drug conjugates (ADCs), such as Trastuzumab Deruxtecan (B607063) (T-DXd), over the second-generation ADC, Trastuzumab Emtansine (T-DM1). This superiority is observed across a range of HER2-expressing tumor models, including those with low HER2 expression and models resistant to T-DM1. The key differentiators for T-DXd appear to be its higher drug-to-antibody ratio (DAR), the potent topoisomerase I inhibitor payload, and a significant bystander anti-tumor effect.
This guide provides a detailed comparison of the in vivo efficacy of Deruxtecan-based ADCs and T-DM1, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks to inform researchers, scientists, and drug development professionals.
Superior Anti-Tumor Activity of Trastuzumab Deruxtecan (T-DXd)
Preclinical and clinical studies have consistently demonstrated the enhanced anti-tumor activity of T-DXd compared to T-DM1. In xenograft models, T-DXd has shown efficacy in tumors with varying levels of HER2 expression, including those with low expression where T-DM1 is largely ineffective.[1] Furthermore, T-DXd has demonstrated significant activity in T-DM1-resistant patient-derived xenograft (PDX) models.[2]
The landmark DESTINY-Breast03 clinical trial provided definitive evidence of T-DXd's superior efficacy in patients with HER2-positive metastatic breast cancer who had been previously treated with trastuzumab and a taxane.[3][4][5] The trial showed a statistically significant improvement in progression-free survival (PFS) for patients treated with T-DXd compared to T-DM1.[3][4][5] Updated results have continued to show a significant overall survival (OS) benefit for T-DXd.[3][6]
Key Differentiating Factors
Several factors contribute to the enhanced in vivo efficacy of T-DXd over T-DM1:
-
Higher Drug-to-Antibody Ratio (DAR): T-DXd has a DAR of approximately 8, meaning each antibody carries eight molecules of the cytotoxic payload.[1] This is significantly higher than T-DM1's DAR of around 3.5.[1] This allows for a greater concentration of the cytotoxic agent to be delivered to the tumor cells.
-
Novel Payload and Linker: T-DXd utilizes a potent topoisomerase I inhibitor, deruxtecan, as its payload, which is attached to the antibody via a cleavable linker.[7] In contrast, T-DM1 uses a microtubule inhibitor, DM1, with a non-cleavable linker.[8][9] The cleavable linker in T-DXd allows the payload to be released and exert its effect even if the ADC is not fully internalized and degraded within the lysosome.
-
The Bystander Effect: A critical advantage of T-DXd is its ability to induce a "bystander effect."[1][10][11] The membrane-permeable nature of the deruxtecan payload allows it to diffuse out of the target HER2-positive cell and kill neighboring tumor cells, regardless of their HER2 expression status.[11][12] This is particularly important in tumors with heterogeneous HER2 expression.[10] The payload of T-DM1, Lys-SMCC-DM1, has low membrane permeability, limiting its bystander effect.[1]
Quantitative In Vivo Efficacy Data
The following tables summarize the key quantitative data from preclinical and clinical studies comparing the in vivo efficacy of Deruxtecan-based ADCs and T-DM1.
Table 1: Preclinical In Vivo Efficacy in Xenograft Models
| Xenograft Model | HER2 Expression | Treatment and Dosage | Outcome | Reference |
| FaDu (Head and Neck) | Low | Single dose of 10 mg/kg | T-DXd showed significant tumor growth inhibition compared to T-DM1. | |
| ST4565 (T-DM1 Resistant PDX) | ER+/HER2+ | 3 mg/kg weekly | T-DXd resulted in partial tumor regression, while the model was resistant to T-DM1. | [8] |
| ST4565C (T-DM1 Resistant PDX) | ER+/HER2+ | 3 mg/kg weekly | Model was resistant to both T-DM1 and T-DXd. | [8] |
| BT-474/L1.9 (Trastuzumab and Lapatinib Resistant) | High | 5.0 mg/kg | RC48 (a Deruxtecan-based ADC) was more effective than T-DM1. | [1] |
| HER2-low PDX models | Low | Not specified | T-DXd showed anti-tumor activity, whereas T-DM1 did not. | [1] |
Table 2: Clinical Efficacy in the DESTINY-Breast03 Trial
| Efficacy Endpoint | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival | Not Reached | 6.8 months | 0.28 (0.22-0.37) | <0.0001 | [4][5] |
| 12-Month Progression-Free Survival Rate | 75.8% | 34.1% | - | - | [4][5] |
| Objective Response Rate | 79.7% | 34.2% | - | <0.0001 | [5] |
| Complete Response Rate | 16.1% | 8.7% | - | - | [5] |
| Median Overall Survival (updated analysis) | 52.6 months | 42.7 months | 0.73 | - | [6] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the HER2 signaling pathway targeted by both ADCs and the general mechanism of action for T-DXd and T-DM1.
Caption: Dimerization of HER2 with other HER family members activates downstream signaling pathways like PI3K/Akt/mTOR and RAS/RAF/MEK/ERK, promoting tumor cell proliferation and survival.
Caption: T-DXd's cleavable linker and membrane-permeable payload enable a bystander effect, a key advantage over T-DM1.
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the comparison of Deruxtecan-based ADCs and T-DM1.
In Vivo Xenograft Efficacy Studies
A common experimental workflow for evaluating the in vivo efficacy of these ADCs is as follows:
Caption: A typical workflow for assessing the in vivo efficacy of ADCs in xenograft models.
1. Animal Models:
-
Cell-Line Derived Xenografts (CDX): Human cancer cell lines (e.g., FaDu for HER2-low, BT-474 for HER2-positive) are subcutaneously injected into immunodeficient mice (e.g., athymic nude mice).
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient's tumor are implanted subcutaneously into immunodeficient mice.[13] These models are often considered more representative of the patient's tumor heterogeneity and microenvironment. For T-DM1 resistant models, PDX can be established from patients who have progressed on T-DM1 therapy.[8]
2. Drug Administration:
-
Formulation: ADCs are typically formulated in a buffered saline solution.
-
Route of Administration: Intravenous (i.v.) injection is the standard route for both T-DXd and T-DM1.
-
Dosing and Schedule: Dosing can vary depending on the study design and model. Common examples include:
-
Single dose of 10 mg/kg.
-
Weekly administration of 3 mg/kg or 5 mg/kg.
-
3. Efficacy Assessment:
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (%TGI): This is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Tumor Regression: A decrease in tumor volume from the initial measurement at the start of treatment.
-
Overall Survival: Mice are monitored until a pre-defined endpoint (e.g., tumor volume reaching a certain size, significant body weight loss), and survival curves are generated.
In Vivo Bystander Effect Assay
1. Model System:
-
A co-culture xenograft model is established by subcutaneously co-injecting a mixture of HER2-positive and HER2-negative cancer cells (e.g., a 1:1 ratio) into immunodeficient mice.
2. Treatment and Analysis:
-
Mice are treated with T-DXd, T-DM1, or a vehicle control.
-
At the end of the study, tumors are excised and analyzed by immunohistochemistry (IHC) for markers of DNA damage (e.g., γ-H2AX) and apoptosis, in conjunction with HER2 staining.
-
The presence of DNA damage and apoptosis in HER2-negative cells within the tumor of T-DXd treated mice provides evidence of the bystander effect.
Immunohistochemistry (IHC) for HER2 Expression
1. Tissue Preparation:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
4-5 µm sections are cut and mounted on slides.
2. Staining Procedure:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate (B86180) buffer.
-
Slides are incubated with a primary antibody against HER2.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is developed using a chromogen (e.g., DAB), and the slides are counterstained with hematoxylin.
3. Scoring:
-
HER2 expression is scored based on the intensity and percentage of stained tumor cells, following established guidelines (e.g., ASCO/CAP guidelines).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. T-DXd Effective for Breast Tumors With HER2-Low and HER2-Ultralow Expression in Earlier Line of Therapy - The ASCO Post [ascopost.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. T-DXd vs T-DM1 for HER2-Positive Breast Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. 2020 Breast Cancer Highlight - Enhancing the Cytotoxicity of T-DM1 to Treat HER2+ Breast Cancer , Breast Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 13. Patient-Derived Xenograft Models of Breast Cancer and Their Application [mdpi.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Deruxtecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the molecular bridge between the monoclonal antibody and the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety profile. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers, with a specific focus on their application in ADCs utilizing the potent topoisomerase I inhibitor, Deruxtecan.
Deruxtecan (DXd) is the payload in several successful ADCs, renowned for its high potency and membrane permeability, which contributes to a significant "bystander effect."[1] The linker technology employed with Deruxtecan is pivotal in harnessing its therapeutic potential while minimizing off-target toxicities. Currently, Deruxtecan is utilized with a cleavable linker.[2][3] This guide will explore the established characteristics of this cleavable linker and present a comparative perspective on a hypothetical non-cleavable linker for a Deruxtecan-based ADC, drawing on data from other well-characterized ADCs to inform the comparison.
Linker Chemistry and Mechanism of Action
Cleavable Linkers: The Case of Deruxtecan
Deruxtecan-based ADCs, such as Trastuzumab Deruxtecan (T-DXd), employ a tetrapeptide-based cleavable linker (Gly-Gly-Phe-Gly).[1][4] This linker is engineered to be stable in the systemic circulation, thereby preventing premature release of the highly potent DXd payload.[2] Upon internalization of the ADC into the target cancer cell, the linker is cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[5][6] This targeted release of DXd within the cancer cell leads to DNA damage and apoptosis.[2] A key advantage of this approach is the ability of the membrane-permeable DXd to diffuse out of the target cell and kill neighboring, antigen-negative cancer cells, an effect known as the bystander effect.[7]
Non-Cleavable Linkers: A Hypothetical Application for Deruxtecan
In contrast, non-cleavable linkers lack a specific cleavage site and rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload. The released payload remains covalently attached to the linker and an amino acid residue from the antibody.[8] This results in a charged, less membrane-permeable drug-linker-amino acid complex.[9] While this approach generally leads to higher plasma stability and potentially lower off-target toxicity, it significantly diminishes the bystander effect.[7][8] An example of a successful ADC with a non-cleavable linker is Ado-trastuzumab emtansine (T-DM1), which utilizes a thioether linker.[8]
Comparative Data: Cleavable vs. Non-Cleavable Linkers
While a direct head-to-head comparison of a cleavable and non-cleavable linker for the Deruxtecan payload is not available in published literature, we can extrapolate the expected performance based on data from other ADCs. The following tables summarize key performance parameters, using data from ADCs with cleavable linkers (like T-DXd) and non-cleavable linkers (like T-DM1) to illustrate the comparative differences.
Table 1: In Vitro Performance Comparison
| Parameter | Cleavable Linker (Deruxtecan) | Non-Cleavable Linker (Hypothetical Deruxtecan) | Key Considerations |
| Mechanism of Payload Release | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)[5][6] | Complete antibody degradation in the lysosome | Cleavable linkers offer more rapid and potentially more efficient payload release inside the cell. |
| Bystander Effect | High, due to membrane-permeable payload (DXd)[1][7] | Low to negligible, due to charged, non-permeable payload-linker-amino acid complex[7][9] | The bystander effect is crucial for efficacy in heterogeneous tumors with varied antigen expression. |
| In Vitro Potency (IC50) | High potency against antigen-positive cells. | Potentially lower potency, especially in co-culture with antigen-negative cells. | The bystander effect of the cleavable linker ADC can contribute to greater overall cell killing in a mixed population. |
Table 2: In Vivo and Clinical Performance Comparison
| Parameter | Cleavable Linker (Deruxtecan) | Non-Cleavable Linker (Hypothetical Deruxtecan) | Key Considerations |
| Plasma Stability | Designed for high stability, but potential for premature cleavage exists. | Generally higher plasma stability, leading to a longer half-life.[8] | Higher stability can improve the therapeutic index by reducing off-target toxicity. |
| Therapeutic Window | Potentially narrower due to the possibility of off-target toxicity from premature payload release. | Potentially wider due to increased plasma stability and reduced off-target effects.[8] | The therapeutic window is a critical factor for clinical success. |
| Systemic Toxicity | Higher potential for systemic toxicities due to premature payload release.[10] | Lower potential for systemic toxicities due to greater stability.[10] | A meta-analysis has shown that ADCs with cleavable linkers are associated with greater systemic toxicities.[10] |
| Efficacy in Heterogeneous Tumors | High efficacy due to the bystander effect.[7] | Lower efficacy in heterogeneous tumors due to the lack of a significant bystander effect. | The choice of linker should be matched to the tumor biology. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
1. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Cell Seeding: Plate target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® or MTT.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 (the concentration that inhibits 50% of cell growth).
2. Bystander Killing Assay (Co-culture Method)
This assay evaluates the ability of the ADC to kill neighboring antigen-negative cells.
-
Cell Seeding: Co-culture a mixture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Imaging and Analysis: Use a high-content imager or flow cytometer to specifically quantify the viability of the fluorescently labeled antigen-negative cells. A reduction in the viability of antigen-negative cells in the presence of antigen-positive cells indicates a bystander effect.
3. In Vivo Efficacy Study in Xenograft Models
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor xenografts (either cell line-derived or patient-derived) into immunocompromised mice.
-
Treatment: Once the tumors reach a specified size, randomize the mice into treatment groups and administer the ADC, vehicle control, and other relevant controls intravenously.
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.
-
Endpoint: The study typically concludes when tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment groups.
Visualizing Key Concepts
Signaling Pathway of Deruxtecan's Payload (Topoisomerase I Inhibition)
Caption: Mechanism of action of a Deruxtecan-based ADC with a cleavable linker.
Experimental Workflow for Comparative In Vivo Study
Caption: Workflow for a comparative in vivo efficacy study of ADCs.
Logical Relationship: Linker Type and Therapeutic Properties
Caption: Relationship between linker type and key therapeutic properties of an ADC.
Conclusion
The choice between a cleavable and a non-cleavable linker for a Deruxtecan-based ADC is a critical decision with significant implications for its therapeutic profile. The currently employed cleavable linker technology in Deruxtecan ADCs leverages the potent, membrane-permeable nature of the DXd payload to induce a strong bystander effect, which is highly advantageous for treating heterogeneous tumors. However, this may come at the cost of increased potential for off-target toxicity.
A hypothetical non-cleavable linker for Deruxtecan would likely offer superior plasma stability and a better safety profile, but at the expense of the bystander effect. The optimal choice of linker is therefore context-dependent and should be guided by the specific tumor biology, including antigen expression levels and heterogeneity. This comparative guide provides a framework for researchers and drug developers to make informed decisions in the design of next-generation Deruxtecan-based ADCs.
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity assay [bio-protocol.org]
- 3. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of Deruxtecan 2-hydroxypropanamide: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the potent cytotoxic agent, Deruxtecan 2-hydroxypropanamide, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is a key component in the development of antibody-drug conjugates (ADCs) and requires stringent handling and disposal protocols due to its cytotoxic nature. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Deruxtecan is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it may be harmful if swallowed or inhaled.[1][2][3] It can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
| Hazard Class | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] | GHS07 | P264: Wash thoroughly after handling.[2] P270: Do not eat, drink or smoke when using this product.[2] P301+P317: IF SWALLOWED: Get medical help.[1] |
| Skin Irritation | Causes skin irritation.[2][3] | GHS07 | P264: Wash thoroughly after handling.[2] |
| Eye Irritation | Causes serious eye irritation.[2][3] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P271: Use only outdoors or in a well-ventilated area.[2] |
Experimental Protocol: General Disposal Procedure for this compound
While specific institutional and regulatory guidelines must be followed, the following general procedure outlines the best practices for the disposal of this compound based on the handling of potent cytotoxic compounds and ADCs.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[1]
-
For handling powders or creating aerosols, a suitable respirator and full protective clothing should be used in a chemical fume hood.[1][3]
2. Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[1]
-
Cover the spill with a suitable absorbent material.[3]
-
Carefully sweep up the material, avoiding dust formation, and place it in a designated, sealed, and labeled hazardous waste container.[3][4]
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
3. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and PPE, must be treated as hazardous waste.
-
Segregate this waste into clearly labeled, leak-proof containers designated for cytotoxic or pharmaceutical waste. In many jurisdictions, these containers are color-coded, often black for RCRA hazardous pharmaceutical waste.
4. Inactivation (where applicable and validated):
-
Chemical inactivation of cytotoxic compounds may be an option prior to disposal, but this must be done in accordance with validated institutional protocols. Common methods involve treatment with strong oxidizing agents or solutions that can hydrolyze the active components. As specific inactivation data for this compound is not publicly available, this step should only be performed under the guidance of a qualified safety professional.
5. Final Disposal:
-
Hazardous pharmaceutical waste is typically disposed of via high-temperature incineration by a licensed waste disposal contractor.
-
Ensure compliance with all local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) if applicable.[5][6]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and waste disposal procedures, as well as local, state, and federal regulations, before handling or disposing of any hazardous material.
References
Essential Safety and Operational Guide for Handling Deruxtecan 2-hydroxypropanamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Deruxtecan 2-hydroxypropanamide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Deruxtecan and its analogs are potent cytotoxic agents that require stringent handling protocols.[1][2]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to hazardous compounds like this compound. The following table summarizes the required PPE based on available safety data sheets and general guidelines for handling cytotoxic drugs.[3][4]
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[3] | Protects eyes from splashes and aerosols. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., chemotherapy-approved gloves, standard BS EN 374:2003).[4][5] | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a disposable, lint-free chemotherapy gown with long sleeves and a back closure.[3][6] | Protects the body from contamination. |
| Respiratory Protection | A suitable respirator should be used if a risk assessment indicates it is necessary.[4] | Prevents inhalation of dust or aerosols. |
Handling and Disposal Plan
All handling of this compound should occur within a designated containment area, such as a chemical fume hood or a cytotoxic drug safety cabinet, to minimize exposure risk.[4][7]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[3] Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Preparation and Use:
-
Ensure all necessary PPE is donned correctly before handling the compound.
-
Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood or a Class II Biological Safety Cabinet modified for handling cytotoxic agents.[4][7]
-
Use dedicated equipment for handling the compound. If not possible, thoroughly decontaminate shared equipment after use.
Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
Cover the spill with a suitable absorbent material.[4]
-
Collect the absorbed material and place it in a sealed, appropriately labeled container for hazardous waste.
-
Decontaminate the spill area and all equipment used for cleanup.
Disposal:
-
All waste contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, must be disposed of as cytotoxic waste.
-
Segregate cytotoxic waste into clearly labeled, leak-proof containers.[8]
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. education.eviq.org.au [education.eviq.org.au]
- 7. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
